molecular formula C9H9NS2 B1599639 2-Methyl-5-methylthio-benzothiazole CAS No. 68386-29-8

2-Methyl-5-methylthio-benzothiazole

Cat. No.: B1599639
CAS No.: 68386-29-8
M. Wt: 195.3 g/mol
InChI Key: DKCBZKUWJRXHQW-UHFFFAOYSA-N
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Description

2-Methyl-5-methylthio-benzothiazole is a chemical compound based on the benzothiazole scaffold, a structure of significant interest in medicinal chemistry and organic synthesis. This derivative is primarily valued in research settings as a synthetic intermediate or building block for the development of more complex molecules. Research Applications and Value: The core benzothiazole structure is a privileged scaffold in drug discovery. Specifically, 2-(Methylthio)benzothiazole, a closely related compound, has been utilized as a key intermediate in the multi-step synthesis of potent antihypertensive drugs such as ambrisentan, an endothelin-receptor antagonist . This suggests that 2-Methyl-5-methylthio-benzothiazole may hold similar value for researchers developing active pharmaceutical ingredients (APIs), particularly those targeting cardiovascular diseases. The methylthio (-SCH3) group attached to the heterocyclic ring can serve as a functional handle for further chemical transformations, making it a versatile precursor. Furthermore, benzothiazole derivatives are actively investigated for their potential in creating new therapeutic agents. Preclinical research highlights that various 2-aminobenzothiazole derivatives exhibit a broad spectrum of biological activities, including antidiabetic effects through mechanisms such as aldose reductase (ALR2) inhibition and activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This underscores the broader research potential of substituted benzothiazoles in developing treatments for metabolic disorders. Handling and Usage: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate personal protective equipment in a controlled laboratory environment, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-methylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCBZKUWJRXHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449627
Record name 2-Methyl-5-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68386-29-8
Record name 2-Methyl-5-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-methylthio-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scientifically-grounded pathway for the synthesis of 2-Methyl-5-methylthio-benzothiazole, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. In the absence of a direct, single-step synthesis in the current body of literature, this document outlines a robust, multi-step approach. The synthesis commences with the commercially available starting material, 4-(methylthio)aniline, and proceeds through a series of well-established and logical transformations. Each step is detailed with in-depth explanations of the underlying chemical principles, causality behind experimental choices, and self-validating protocols to ensure reproducibility and success. This guide is intended for an audience of researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction and Synthetic Strategy

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The target molecule, 2-Methyl-5-methylthio-benzothiazole, combines this key heterocycle with a methyl group at the 2-position and a methylthio substituent on the benzene ring. These features make it an attractive candidate for further functionalization and biological evaluation.

Our synthetic strategy is centered on the construction of the key intermediate, 2-amino-4-(methylthio)thiophenol (4) . Once this precursor is obtained, a well-established cyclization reaction can be employed to form the desired benzothiazole ring. The overall synthetic pathway is depicted below and will be elaborated upon in the subsequent sections.

Overall_Synthetic_Pathway A 4-(methylthio)aniline B N-(4-(methylthio)phenyl)acetamide A->B Step 1: Acetylation C N-(4-(methylthio)-2-nitrophenyl)acetamide B->C Step 2: Nitration D 4-(methylthio)-2-nitroaniline C->D Step 3: Hydrolysis E Bis(2-amino-4-(methylthio)phenyl) disulfide D->E Step 4a: Disulfide Formation F 2-amino-4-(methylthio)thiophenol E->F Step 4b: Reduction G 2-Methyl-5-methylthio-benzothiazole F->G Step 5: Cyclization

Figure 1: Proposed multi-step synthesis of 2-Methyl-5-methylthio-benzothiazole.

Synthesis of the Key Precursor: 2-amino-4-(methylthio)thiophenol (4)

This section details the synthesis of the crucial intermediate, 2-amino-4-(methylthio)thiophenol, from 4-(methylthio)aniline.

Step 1: Acetylation of 4-(methylthio)aniline (1)

The initial step involves the protection of the highly activating amino group of 4-(methylthio)aniline as an acetamide. This is a critical measure to prevent unwanted oxidation and to control the regioselectivity of the subsequent electrophilic nitration. The acetyl group is a moderately activating ortho-, para-director, which will direct the incoming nitro group to the desired position.

Acetylation start 4-(methylthio)aniline reagent + Acetic Anhydride start->reagent product N-(4-(methylthio)phenyl)acetamide reagent->product

Figure 2: Acetylation of 4-(methylthio)aniline.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)aniline (1.0 eq.) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product, N-(4-(methylthio)phenyl)acetamide, by vacuum filtration, wash with cold water, and dry.

Justification of Experimental Choices: The use of glacial acetic acid as a solvent is common for acetylation reactions. The reaction is typically exothermic, hence the initial cooling is necessary. Acetic anhydride is a readily available and effective acetylating agent.

Step 2: Nitration of N-(4-(methylthio)phenyl)acetamide (2)

With the amino group protected, the aromatic ring is now activated for electrophilic substitution. The acetylamino group is an ortho-, para-director. Since the para-position is occupied by the methylthio group, the nitration will predominantly occur at the ortho-position to the acetylamino group.

Nitration start N-(4-(methylthio)phenyl)acetamide reagent + HNO₃ / H₂SO₄ start->reagent product N-(4-(methylthio)-2-nitrophenyl)acetamide reagent->product

Figure 3: Nitration of N-(4-(methylthio)phenyl)acetamide.

Experimental Protocol:

  • In a flask, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add N-(4-(methylthio)phenyl)acetamide (1.0 eq.) in small portions to the cold sulfuric acid, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the yellow solid, N-(4-(methylthio)-2-nitrophenyl)acetamide, by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Justification of Experimental Choices: A mixture of concentrated nitric and sulfuric acids is a standard nitrating agent, generating the nitronium ion (NO₂⁺) in situ. The low temperature is crucial to control the reaction rate and prevent over-nitration or side reactions. The protection of the amine as an acetamide is key for achieving the desired regioselectivity[1].

Step 3: Hydrolysis of N-(4-(methylthio)-2-nitrophenyl)acetamide (3)

The protecting acetyl group is now removed by acid-catalyzed hydrolysis to yield 4-(methylthio)-2-nitroaniline.

Hydrolysis start N-(4-(methylthio)-2-nitrophenyl)acetamide reagent + HCl / H₂O, Δ start->reagent product 4-(methylthio)-2-nitroaniline reagent->product

Figure 4: Hydrolysis to 4-(methylthio)-2-nitroaniline.

Experimental Protocol:

  • Suspend N-(4-(methylthio)-2-nitrophenyl)acetamide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then pour it into ice-water.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

  • Collect the solid 4-(methylthio)-2-nitroaniline by filtration, wash with water, and dry.

Justification of Experimental Choices: Acid-catalyzed hydrolysis is a standard method for the deprotection of acetamides. Refluxing ensures the reaction proceeds to completion in a reasonable timeframe.

Step 4: Synthesis of 2-amino-4-(methylthio)thiophenol (4)

This transformation is achieved in two stages: the formation of a disulfide intermediate followed by its reduction.

The nitroaniline is converted to the corresponding disulfide. This is a common strategy for the synthesis of aminothiophenols.

Experimental Protocol:

  • In a suitable solvent such as ethanol, dissolve 4-(methylthio)-2-nitroaniline (1.0 eq.).

  • Add sodium sulfide nonahydrate (Na₂S·9H₂O) and elemental sulfur.

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • The disulfide product will precipitate and can be collected by filtration, washed with water, and dried.

Justification of Experimental Choices: The reaction of a nitroaromatic compound with sodium sulfide and sulfur is a known method for the formation of the corresponding disulfide, with simultaneous reduction of the nitro group.

The disulfide is then reduced to the desired thiophenol.

Experimental Protocol:

  • Suspend the Bis(2-amino-4-(methylthio)phenyl) disulfide (1.0 eq.) in a suitable solvent like glacial acetic acid or ethanol.

  • Add a reducing agent such as zinc dust in portions while stirring.

  • The reaction is often exothermic and should be controlled with cooling if necessary.

  • Stir the mixture until the reaction is complete (disappearance of the starting disulfide).

  • Filter the reaction mixture to remove excess zinc and any inorganic salts.

  • The filtrate containing the zinc salt of the aminothiophenol can be treated with a base to liberate the free thiophenol, which can then be extracted into an organic solvent.

Justification of Experimental Choices: Zinc and acetic acid is a classic and effective reducing system for disulfides to thiols[2]. Other reducing agents like sodium borohydride can also be employed.

Final Step: Cyclization to 2-Methyl-5-methylthio-benzothiazole (6)

The final step is the construction of the benzothiazole ring through the condensation of the synthesized 2-amino-4-(methylthio)thiophenol with an acetylating agent.

Cyclization start 2-amino-4-(methylthio)thiophenol reagent + Acetic Anhydride start->reagent product 2-Methyl-5-methylthio-benzothiazole reagent->product

Figure 5: Final cyclization to the target compound.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-amino-4-(methylthio)thiophenol (1.0 eq.) in acetic anhydride.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it into ice-water.

  • The product may precipitate as a solid or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove excess acetic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2-Methyl-5-methylthio-benzothiazole.

Justification of Experimental Choices: The reaction of a 2-aminothiophenol with acetic anhydride is a well-established and high-yielding method for the synthesis of 2-methylbenzothiazoles[3]. Acetic anhydride serves as both the reactant and the solvent in this case. The reaction proceeds via the formation of an intermediate N-acetylated species which then undergoes intramolecular cyclization and dehydration to form the benzothiazole ring.

Data Summary

StepStarting MaterialProductKey ReagentsExpected Yield Range
14-(methylthio)anilineN-(4-(methylthio)phenyl)acetamideAcetic anhydride, Acetic acid90-95%
2N-(4-(methylthio)phenyl)acetamideN-(4-(methylthio)-2-nitrophenyl)acetamideHNO₃, H₂SO₄70-80%
3N-(4-(methylthio)-2-nitrophenyl)acetamide4-(methylthio)-2-nitroanilineHCl, Ethanol85-95%
4a4-(methylthio)-2-nitroanilineBis(2-amino-4-(methylthio)phenyl) disulfideNa₂S·9H₂O, S60-70%
4bBis(2-amino-4-(methylthio)phenyl) disulfide2-amino-4-(methylthio)thiophenolZn, Acetic acid80-90%
52-amino-4-(methylthio)thiophenol2-Methyl-5-methylthio-benzothiazoleAcetic anhydride85-95%

Conclusion

This technical guide outlines a logical and experimentally sound synthetic pathway for the preparation of 2-Methyl-5-methylthio-benzothiazole. By breaking down the synthesis into a series of manageable and well-documented steps, this guide provides researchers with a clear roadmap for obtaining this target molecule. The emphasis on the rationale behind experimental choices and the provision of detailed protocols are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 2023.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 2020.
  • Preparation of 2-aminothiophenol hydrochloride. PrepChem.com, 2023. [Link]

  • Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 1997.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 2022.
  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa, 2016.
  • A simple, rapid and efficient one-pot protocol for the synthesis of 2-substituted benzothiazole derivatives and their antimicrobial activity. South African Journal of Chemistry, 2009.

Sources

An In-depth Technical Guide to 2-Methyl-5-methylthio-benzothiazole (CAS number 68386-29-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of 2-Methyl-5-methylthio-benzothiazole, registered under CAS number 68386-29-8. As a member of the versatile benzothiazole family of heterocyclic compounds, this molecule holds significant potential as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document consolidates available technical data, explores the broader context of benzothiazole chemistry, and outlines potential avenues for its application in research and development, with a focus on its role as a building block in medicinal chemistry.

Chemical Identity and Physicochemical Properties

2-Methyl-5-methylthio-benzothiazole is a substituted benzothiazole with a methyl group at the 2-position and a methylthio group at the 5-position of the benzothiazole core.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 68386-29-8[1]
Molecular Formula C9H9NS2[1]
Molecular Weight 195.31 g/mol [1]
Synonyms 2-methyl-5-(methylsulfanyl)-1,3-benzothiazole[1]
Appearance Not explicitly stated, but related benzothiazoles are often crystalline solids or liquids.
Melting Point 48-50 °C[1]
Boiling Point 319.2 ± 15.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 146.9 ± 20.4 °C[1]
Solubility Expected to have moderate solubility in organic solvents and low solubility in water.[2]
logP 2.89[1]

Molecular Structure and Characterization

The foundational structure of 2-Methyl-5-methylthio-benzothiazole is the benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring. This core structure is prevalent in a wide range of biologically active compounds.[3]

Caption: 2D structure of 2-Methyl-5-methylthio-benzothiazole.

Spectroscopic Data Interpretation (Inferred)
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, a singlet for the methyl group at the 2-position, and a singlet for the methyl group of the methylthio substituent. The chemical shifts and coupling patterns of the aromatic protons would provide information about their positions on the ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, including the carbons of the benzothiazole core and the two methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N stretching of the thiazole ring, and C-S stretching.[4]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (195.31 g/mol ). The fragmentation pattern would be characteristic of the benzothiazole ring and its substituents, likely involving the loss of methyl and methylthio radicals.[6]

Synthesis and Manufacturing

A convenient and efficient four-step synthesis of 2-methyl-5-(methylthio)benzothiazole has been reported, although the detailed experimental protocol is not publicly available in the cited abstract.[7] However, general synthetic strategies for 2-substituted benzothiazoles typically involve the condensation of a 2-aminothiophenol derivative with a carboxylic acid, aldehyde, or other suitable electrophile.[1][2][8]

General Synthetic Pathway for 2-Substituted Benzothiazoles

A common method for the synthesis of 2-methylbenzothiazoles involves the reaction of a 2-aminothiophenol with acetic anhydride or acetic acid.[1][2] The likely synthetic route for 2-Methyl-5-methylthio-benzothiazole would start from 4-mercaptoaniline, which would first be converted to 2-amino-5-(methylthio)thiophenol. This intermediate would then be cyclized with an appropriate source of the 2-methyl group.

G cluster_0 Synthesis Workflow start 4-Mercaptoaniline step1 Introduction of Methylthio Group start->step1 intermediate1 4-(Methylthio)aniline step1->intermediate1 step2 Thiocyanation intermediate1->step2 intermediate2 2-Amino-5-(methylthio)thiophenol (or its precursor) step2->intermediate2 step3 Cyclization with Acetic Anhydride/Acid intermediate2->step3 product 2-Methyl-5-methylthio-benzothiazole step3->product

Caption: A plausible synthetic workflow for 2-Methyl-5-methylthio-benzothiazole.

Applications in Research and Drug Development

Benzothiazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[3] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3] Consequently, 2-Methyl-5-methylthio-benzothiazole serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Chemical Intermediate

The primary application of 2-Methyl-5-methylthio-benzothiazole is as a building block in organic synthesis. Its functional groups—the methyl group, the methylthio group, and the benzothiazole core—offer multiple sites for chemical modification, allowing for the construction of a diverse library of compounds for biological screening.

Potential Therapeutic Targets

While direct biological activity data for 2-Methyl-5-methylthio-benzothiazole is limited, the broader class of benzothiazoles has been shown to interact with a variety of biological targets, including:

  • Enzymes: Many benzothiazole-containing compounds are known to be enzyme inhibitors.[3]

  • Receptors: Certain benzothiazole derivatives have demonstrated affinity for various receptors in the central nervous system.

  • Kinases: The benzothiazole scaffold has been incorporated into molecules designed as kinase inhibitors for cancer therapy.

Analytical Methodologies

The analysis of benzothiazole derivatives, including 2-Methyl-5-methylthio-benzothiazole, is crucial for quality control in its synthesis and for its detection in various matrices.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common methods for the separation and identification of benzothiazoles.

Table 2: Common Analytical Techniques for Benzothiazole Derivatives

TechniqueTypical ConditionsApplication
HPLC Reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water. UV or mass spectrometric detection.[9]Purity assessment, quantification in reaction mixtures and environmental samples.
GC-MS Capillary column with a non-polar stationary phase. Electron ionization (EI) for fragmentation and identification.[10]Identification of volatile benzothiazole derivatives and their metabolites.
Experimental Protocol: HPLC Analysis (General)

The following is a general protocol for the HPLC analysis of a benzothiazole derivative, which can be adapted for 2-Methyl-5-methylthio-benzothiazole.

  • Standard Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., acetonitrile or methanol). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the analyte, or a mass spectrometer.

  • Data Analysis: Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.

Safety and Toxicology

While a specific, detailed toxicological profile for CAS 68386-29-8 is not available in the reviewed literature, information on related benzothiazoles provides a basis for understanding its potential hazards.

Hazard Identification (Inferred)

Based on safety data for other benzothiazoles, 2-Methyl-5-methylthio-benzothiazole may be harmful if swallowed, in contact with skin, or if inhaled.[11][12] It may also cause skin and eye irritation.[11][12] Some benzothiazoles have been reported as dermal sensitizers and respiratory tract irritants.[13][14][15]

Table 3: GHS Hazard Statements for a Related Benzothiazole

Hazard StatementDescription
H302Harmful if swallowed.[16]
H315Causes skin irritation.[16]
H317May cause an allergic skin reaction.[16]
H319Causes serious eye irritation.[16]
H330Fatal if inhaled.[16]
H410Very toxic to aquatic life with long lasting effects.[16]
Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][17]

  • Ventilation: Use in a well-ventilated area.[17]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

2-Methyl-5-methylthio-benzothiazole (CAS 68386-29-8) is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its benzothiazole core is a well-established pharmacophore, and the presence of methyl and methylthio substituents provides opportunities for diverse chemical modifications. While specific biological and toxicological data for this compound are limited, the extensive research on the broader class of benzothiazoles provides a strong foundation for its further investigation. Future research should focus on elucidating the specific biological activities of derivatives synthesized from this intermediate and on developing a more comprehensive toxicological profile to ensure its safe handling and application.

References

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  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Liao, C., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5007-5026.
  • Lynch, D. C., et al. (1997). A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole.
  • Ghorab, M. M., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical and Pharmaceutical Research, 6(5), 890-896.
  • TCI Chemicals. (n.d.).
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  • CPAchem Ltd. (2024).
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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Methylthio)benzothiazole, 98% (gc).
  • Weisel, C. P., & Witorsch, R. J. (2018). Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. Toxicological sciences, 161(2), 263-272.
  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: (benzothiazol-2-ylthio)
  • Kumar, D., & Kumar, N. (2015). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Journal of Research in Chemistry, 1(1), 1-10.
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  • ResearchGate. 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). Available from: [Link]

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The Multifaceted Therapeutic Potential of Substituted Benzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Benzothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands as a testament to this principle. Its derivatives have garnered significant attention from researchers and drug development professionals due to their broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the biological activities of substituted benzothiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. The content herein is curated to be a valuable resource for scientists engaged in the pursuit of novel therapeutics.

The Benzothiazole Core: A Privileged Scaffold in Medicinal Chemistry

The unique structural features of the benzothiazole ring system, including its aromaticity, planarity, and the presence of heteroatoms (nitrogen and sulfur), contribute to its ability to engage in various non-covalent interactions with biological macromolecules.[4] These interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, are fundamental to the diverse biological activities exhibited by its derivatives. The versatility of the benzothiazole scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[5]

cluster_benzothiazole General Structure of Benzothiazole benzothiazole   N S C2 C7 C4 C6 C5 Benzothiazole Derivative Benzothiazole Derivative Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Benzothiazole Derivative->Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Inhibits Apoptosis Apoptosis Benzothiazole Derivative->Apoptosis Induces PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Receptor Tyrosine Kinase (e.g., VEGFR, EGFR)->PI3K/AKT/mTOR Pathway Activates Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT/mTOR Pathway->Cell Proliferation & Survival Promotes

Caption: Simplified signaling pathway showing the inhibitory effect of a benzothiazole derivative.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. [6][7]

  • Substitution at the 2-position: The 2-position of the benzothiazole ring is a common site for modification. The introduction of aryl groups, particularly those with electron-withdrawing or electron-donating substituents, can significantly influence anticancer activity. [8]For instance, 2-arylbenzothiazoles have shown promising antitumor activity. [8]

  • Substitution on the Benzene Ring: Modifications on the benzene ring of the benzothiazole nucleus also play a crucial role. The introduction of halogen atoms (e.g., fluorine, chlorine) or methoxy groups at positions 4, 5, or 6 can enhance cytotoxic activity. [5][9]

Representative Anticancer Benzothiazole Derivatives and their In Vitro Activity
Compound Name/ReferenceCancer Cell LineIC50 ValueCitation
Substituted bromopyridine acetamide benzothiazole derivativeSKRB-3, SW620, A549, HepG21.2 nM, 4.3 nM, 44 nM, 48 nM[1][10]
Substituted chlorophenyl oxothiazolidine based benzothiazoleHeLa9.76 µM[1][10]
Nitrobenzylidene containing thiazolidine derivativeMCF7, HEPG236 nM, 48 nM[1]
Chalcone-amido benzothiazole conjugatesVarious tumor cell lines0.85-3.3 µM[9]
Compound 17 (benzothiazole/benzimidazole-based urea derivative)MCF-7, A5490.84 µM, 0.69 µM[11]
Compound 11b (benzothiazole/benzimidazole-based urea derivative)MCF-71.34 µM[11]
Compound 18 (benzothiazole/benzimidazole-based urea derivative)MCF-7, A5491.98 µM, 0.74 µM[11]

Antimicrobial Activity: Combating Infectious Diseases

Benzothiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi. [12][13]

Mechanism of Action: Diverse Bacterial and Fungal Targets

The antimicrobial action of benzothiazole derivatives is attributed to their ability to inhibit essential microbial enzymes and cellular processes. [12][14]

  • Enzyme Inhibition: These compounds have been shown to inhibit various microbial enzymes, including DNA gyrase, dihydrofolate reductase, and dihydropteroate synthase, which are crucial for DNA replication and folate biosynthesis, respectively. [12][14]* Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, a mechanism that can lead to cell lysis and death.

Structure-Activity Relationship (SAR) for Antimicrobial Activity
  • Substituents on the Phenyl Ring: The presence of electron-withdrawing groups like chloro and methoxy on the phenyl ring has been shown to enhance antimicrobial activity. [9]* Modifications at the 2-position: The introduction of thiol, amino, or pyrazoline moieties at the 2-position can strengthen the antimicrobial effect. [5]

Representative Antimicrobial Benzothiazole Derivatives and their In Vitro Activity
Compound ReferenceBacterial/Fungal StrainMIC ValueCitation
Benzothiazole clubbed isatin derivative (41c)E. coli3.1 µg/ml[12]
Benzothiazole clubbed isatin derivative (41c)P. aeruginosa6.2 µg/ml[12]
Benzothiazole clubbed isatin derivative (41c)B. cereus, S. aureus12.5 µg/ml[12]

Anti-inflammatory and Analgesic Activities

Chronic inflammation is a hallmark of many diseases, and benzothiazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. [9][15]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). [9]Some derivatives have also been shown to reduce the expression of pro-inflammatory cytokines like IL-6 and TNF-α. [16]A notable mechanism involves the inhibition of the NF-κB signaling pathway, which plays a central role in inflammation. [17]

Noteworthy Anti-inflammatory Benzothiazole Derivatives

Several studies have reported benzothiazole derivatives with anti-inflammatory activity comparable to the standard drug indomethacin. [9][18]For instance, a benzothiazole derivative incorporating a phenylsulphonamido group exhibited significant inhibition of inflammation in in vivo models. [18]

Anticonvulsant Activity: Potential in Neurological Disorders

Benzothiazole derivatives are being explored for their potential in treating neurological disorders, particularly epilepsy. [19][20]The clinically used drug Riluzole, which contains a benzothiazole core, exhibits anticonvulsant properties. [19]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity
  • Substitution Pattern on Benzene Sulfonamide Moiety: For benzothiazole-coupled sulfonamide derivatives, it has been observed that a 3-substituted benzene sulfonamide moiety confers better anticonvulsant activity compared to 4-substituted derivatives. [19]The presence of a para-chloro group on the benzene sulfonamide ring was found to be more effective than para-bromo or para-fluoro groups. [19]

Promising Anticonvulsant Benzothiazole Derivatives

Several novel benzothiazole derivatives have shown significant anticonvulsant protection in preclinical models, such as the maximal electroshock (MES) test. [20][21]

Synthesis and Characterization: Experimental Protocols

The synthesis of substituted benzothiazole derivatives typically involves the condensation of 2-aminothiophenols with various electrophilic reagents. [9]

General Synthesis of 2-Substituted Benzothiazoles

A common and established method for synthesizing the benzothiazole skeleton is the condensation reaction of 2-aminothiophenols with substituted aldehydes, carboxylic acids, or acyl chlorides. [9] Step-by-Step Protocol for the Synthesis of N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide (A Representative Example): [8]

  • Synthesis of 2-(benzo[d]thiazol-2-yl)acetohydrazide:

    • React ethyl 2-(benzo[d]thiazol-2-yl)acetate with hydrazine hydrate in ethanol at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, isolate the product by filtration or evaporation of the solvent.

  • Synthesis of the final benzohydrazide derivative:

    • React the obtained benzothiazole hydrazide with a substituted benzoyl chloride in the presence of pyridine at room temperature.

    • The reaction proceeds via nucleophilic substitution.

    • After the reaction is complete, isolate and purify the target compound using appropriate techniques such as recrystallization or column chromatography.

  • Characterization:

    • Confirm the structure of the synthesized compounds using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

cluster_synthesis Synthesis Workflow 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation + Aldehyde/Carboxylic Acid Cyclization Cyclization Condensation->Cyclization Intermediate Substituted Benzothiazole Substituted Benzothiazole Cyclization->Substituted Benzothiazole Final Product

Caption: A generalized workflow for the synthesis of substituted benzothiazoles.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [16] Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The diverse biological activities of substituted benzothiazole derivatives underscore their immense potential in drug discovery and development. [3][5]The continuous exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the identification of new and improved therapeutic agents. While some benzothiazole-based compounds have progressed to clinical trials, further research is warranted to optimize their efficacy, selectivity, and safety profiles. [22]The insights provided in this guide aim to empower researchers to navigate the promising landscape of benzothiazole chemistry and contribute to the advancement of modern medicine.

References

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  • Nadeem, H., et al. (n.d.). Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis.
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  • Basnet, A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
  • Wang, Y., et al. (2016).
  • El-Sayed, M. A., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PMC - NIH.
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  • Kumar, A., et al. (n.d.).
  • Pasha, M. A. (2025). (PDF)
  • Singh, A., et al. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • (2025). (PDF) A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives.
  • Onajobi, A. O., et al. (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central.
  • (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
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  • Kumar, R., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing.
  • A series of new benzothiazole derivatives were synthesized and evaluated for anti-inflamm
  • Zhang, H., et al. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. MDPI.
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Sources

"physicochemical properties of 2-Methyl-5-methylthio-benzothiazole"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-methylthio-benzothiazole

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] These derivatives are recognized for their versatile heterocyclic framework which facilitates interaction with diverse molecular targets.[3] This guide focuses on a specific derivative, 2-Methyl-5-methylthio-benzothiazole (CAS No. 68386-29-8), a molecule of interest for researchers in drug discovery and materials science.

A comprehensive understanding of a compound's physicochemical properties is a non-negotiable prerequisite in drug development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile, ultimately dictating its bioavailability, efficacy, and potential toxicity.[4][5] While extensive experimental data for 2-Methyl-5-methylthio-benzothiazole is not widely published, this guide will synthesize available predicted data for the target molecule. To provide a robust analytical framework, we will draw comparative insights from its well-characterized structural isomer, 2-(Methylthio)benzothiazole (CAS No. 615-22-5). This approach allows us to discuss the significance of each physicochemical parameter and outline the rigorous experimental methodologies required for their validation, providing a blueprint for the characterization of this and similar novel chemical entities.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure. 2-Methyl-5-methylthio-benzothiazole features a bicyclic system comprising a benzene ring fused to a thiazole ring. A methyl group is substituted at the 2-position, and a methylthio (-SCH₃) group is at the 5-position. Its structural isomer, 2-(Methylthio)benzothiazole, differs by having the methylthio group at the 2-position of the benzothiazole core. This seemingly minor positional difference can lead to significant variations in steric hindrance, electronic distribution, and intermolecular bonding capabilities, thereby influencing all other physicochemical properties.

Caption: Chemical structures of the target compound and its isomer.

Core Physicochemical Properties

The interplay of properties such as molecular weight, lipophilicity (LogP), and melting/boiling points dictates a compound's behavior in both laboratory and biological systems. Below is a summary of known and predicted values.

Predicted Data for 2-Methyl-5-methylthio-benzothiazole

Publicly available data for this specific molecule is limited to computational predictions. While useful for initial assessment, these values require experimental verification.

PropertyPredicted ValueSignificance in Drug DevelopmentSource
CAS Number 68386-29-8Unique chemical identifier for database tracking and regulatory purposes.[6]
Molecular Formula C₉H₉NS₂Determines exact mass and elemental composition.[6]
Molecular Weight 195.31 g/mol Influences diffusion rates and absorption characteristics (Lipinski's Rule of 5).[6]
LogP 2.89A key indicator of lipophilicity; affects membrane permeability, solubility, and protein binding. A value in this range is often favorable for oral absorption.[6]
Vapor Pressure 0.0±0.7 mmHg at 25°CRelates to volatility; important for handling, storage, and inhalation risk assessment.[6]
Index of Refraction 1.673A fundamental physical constant useful for identification and purity assessment in a liquid state.[6]
Experimental Data for Isomer: 2-(Methylthio)benzothiazole

The extensive experimental data available for the isomer provides a valuable benchmark for what can be expected during the empirical characterization of 2-Methyl-5-methylthio-benzothiazole.

PropertyExperimental ValueSignificance in Drug DevelopmentSource(s)
CAS Number 615-22-5Unique chemical identifier.[7][8][9][10][11]
Molecular Formula C₈H₇NS₂Differs by one CH₂ unit from the target compound's predicted formula.[8][9][11]
Molecular Weight 181.27 g/mol Lower than the target compound due to the different formula.[8][9][11]
Appearance White to light yellow crystalline powder.Basic physical state observation; important for formulation.[8][10]
Melting Point 43-48 °CDefines the solid-to-liquid transition temperature; critical for purity assessment and formulation development (e.g., amorphous vs. crystalline).[7][8][11]
Boiling Point 177 °C at 22 mmHg; ~302 °C at 760 mmHg (est.)Indicates volatility and thermal stability; essential for purification by distillation and assessing degradation risk at high temperatures.[7][8]
Water Solubility ~110.8 - 125 mg/L at 24-25 °C (exp/est)Low aqueous solubility is a major challenge in drug development, affecting dissolution rate and bioavailability. This value suggests the compound is poorly soluble.[7][10]
LogP (o/w) 3.10 - 3.15Higher lipophilicity than the predicted value for the target compound; suggests strong partitioning into lipid environments.[7]

Analytical and Spectroscopic Characterization Workflow

The definitive identification and purity assessment of a novel compound like 2-Methyl-5-methylthio-benzothiazole relies on a suite of analytical techniques. The causality behind this multi-pronged approach is to build a self-validating system where orthogonal methods corroborate the compound's identity and purity.

Caption: Standard analytical workflow for compound characterization.

Chromatographic Methods for Purity Assessment

Rationale: Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and solvents. Purity is critical as even minor impurities can have significant biological effects or interfere with downstream assays.

Protocol: High-Performance Liquid Chromatography (HPLC)

  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Prepare a gradient system.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start with 95% A / 5% B, ramping linearly to 5% A / 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

  • Injection & Detection: Inject 5 µL and monitor the eluent using a UV detector at wavelengths relevant to the benzothiazole chromophore (e.g., 254 nm and 280 nm).

  • Analysis: A pure sample should yield a single, sharp peak. Purity is calculated based on the area percentage of the main peak.

Mass Spectrometry for Molecular Weight Verification

Rationale: Mass spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z), allowing for the precise determination of the molecular weight. This is a primary test to confirm that the synthesized molecule has the correct elemental formula.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺.

  • Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Analysis: For 2-Methyl-5-methylthio-benzothiazole (MW 195.31), the primary ion observed should be at m/z 196.32. High-resolution MS can confirm the elemental composition to within a few parts per million.

NMR Spectroscopy for Structural Elucidation

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the exact atomic arrangement and connectivity within a molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For 2-Methyl-5-methylthio-benzothiazole, NMR is crucial to definitively confirm the substitution pattern and distinguish it from its isomers.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition:

    • ¹H NMR: Acquire spectra on a 400 MHz or higher spectrometer. Key expected signals would include a singlet for the 2-methyl group, a singlet for the 5-methylthio group, and distinct aromatic protons on the benzene ring.

    • ¹³C NMR: Acquire proton-decoupled spectra. Expect signals for the two methyl carbons, the aromatic carbons, and the carbons of the thiazole ring.

  • Analysis: The chemical shifts, integration (for ¹H), and coupling patterns provide a unique fingerprint of the molecule, allowing for unambiguous structural assignment. For example, the specific splitting patterns of the aromatic protons will confirm the 5-position of the methylthio group.

Significance and Broader Context in Drug Discovery

The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets.[12] Derivatives have been investigated for a range of therapeutic applications, from oncology to neurodegenerative diseases.[1][3]

The physicochemical properties detailed in this guide are not merely academic data points; they are critical predictors of a drug candidate's success.[13][14]

  • Solubility: A compound must dissolve to be absorbed. The poor aqueous solubility suggested by the data for the isomer indicates that formulation strategies, such as creating salts or using amorphous dispersions, might be necessary.[7][10]

  • Lipophilicity (LogP): The predicted LogP of 2.89 for the target molecule is within the "drug-like" range.[6] It suggests a balance between aqueous solubility and lipid membrane permeability, which is essential for crossing cellular barriers to reach an intracellular target.

  • Molecular Weight: At 195.31 g/mol , the molecule is well within the guidelines of Lipinski's Rule of 5, suggesting a higher probability of good oral bioavailability.[6]

Optimizing these properties is a central goal in the early stages of drug discovery to minimize attrition in later, more expensive stages of development.[5][15]

References

  • The Good Scents Company. (n.d.). 2-(methyl thio) benzothiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylthio)benzothiazole. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Mercaptobenzothiazole. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Methyl-5-methylthio-benzothiazole. Retrieved from [Link]

  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. Retrieved from [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzothiazole derivatives in the design of antitumor agents. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical Properties in Drug Design. Retrieved from [Link]

  • Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). Retrieved from [Link]

Sources

Literature Review of 2-Methyl-5-methylthio-benzothiazole Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-5-methylthio-benzothiazole is a heterocyclic compound featuring a benzothiazole core structure, which is a fusion of benzene and thiazole rings. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules. Benzothiazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The specific substitution of a methyl group at the 2-position and a methylthio group at the 5-position imparts distinct physicochemical characteristics to the molecule, influencing its biological profile and potential therapeutic applications. This guide provides a detailed technical overview of the synthetic methodologies employed for the preparation of 2-Methyl-5-methylthio-benzothiazole, focusing on the underlying chemical principles, reaction mechanisms, and experimental protocols.

Core Synthetic Strategies

The construction of the 2-Methyl-5-methylthio-benzothiazole framework primarily involves the formation of the benzothiazole ring system from a suitably substituted aniline precursor. The key bond-forming event is typically an intramolecular cyclization. The most common and well-established synthetic approaches can be broadly classified as follows:

  • Condensation of 2-aminothiophenols with carbonyl compounds or their equivalents: This is a widely used method for the synthesis of 2-substituted benzothiazoles.[1]

  • Intramolecular cyclization of N-acyl-2-aminothiophenols: This strategy involves the formation of an amide bond followed by a cyclization reaction to furnish the benzothiazole ring.

  • Jacobson's synthesis and related reactions: This classical method and its variations rely on the intramolecular cyclization of a substituted thioanilide.

This guide will focus on the most pertinent and practically applied methods for the synthesis of the title compound.

Detailed Synthetic Protocols and Mechanistic Insights

A prevalent and efficient method for the synthesis of 2-Methyl-5-methylthio-benzothiazole starts from 4-(methylthio)aniline. This multi-step synthesis involves an initial acylation, followed by a cyclization reaction.

Synthesis from 4-(Methylthio)aniline

This synthetic route typically proceeds in two main steps: the acylation of 4-(methylthio)aniline to form N-(4-(methylthio)phenyl)acetamide, followed by an intramolecular cyclization to yield the final product.

Step 1: Acylation of 4-(Methylthio)aniline

The first step involves the protection of the amino group of 4-(methylthio)aniline as an acetamide. This is a standard N-acylation reaction.

Reaction Scheme:

G 4-(Methylthio)aniline 4-(Methylthio)aniline N-(4-(methylthio)phenyl)acetamide N-(4-(methylthio)phenyl)acetamide 4-(Methylthio)aniline->N-(4-(methylthio)phenyl)acetamide Pyridine or Acetic Acid AceticAnhydride Acetic Anhydride AceticAnhydride->N-(4-(methylthio)phenyl)acetamide

Caption: Acylation of 4-(methylthio)aniline.

Mechanism: The lone pair of electrons on the nitrogen atom of the amino group in 4-(methylthio)aniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the N-acylated product, N-(4-(methylthio)phenyl)acetamide, and an acetate leaving group. The reaction is often carried out in the presence of a base like pyridine, which neutralizes the acetic acid byproduct.

Experimental Protocol:

  • Dissolve 4-(methylthio)aniline in a suitable solvent such as glacial acetic acid or an inert organic solvent like dichloromethane.

  • Add acetic anhydride to the solution, typically in a slight molar excess.

  • The reaction can be performed at room temperature or with gentle heating to ensure complete conversion.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up, often by pouring it into water to precipitate the acetamide product.

  • The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Step 2: Intramolecular Cyclization to form 2-Methyl-5-methylthio-benzothiazole

The second and key step is the intramolecular cyclization of the intermediate N-(4-(methylthio)phenyl)acetamide to form the benzothiazole ring. This is often achieved using a strong acid or a dehydrating agent.

Reaction Scheme:

G N-(4-(methylthio)phenyl)acetamide N-(4-(methylthio)phenyl)acetamide 2-Methyl-5-methylthio-benzothiazole 2-Methyl-5-methylthio-benzothiazole N-(4-(methylthio)phenyl)acetamide->2-Methyl-5-methylthio-benzothiazole Strong Acid (e.g., PPA, H2SO4) Cyclization Intramolecular Cyclization

Caption: Intramolecular cyclization to the final product.

Mechanism: While the precise mechanism can vary with the cyclizing agent, a plausible pathway involves the protonation of the amide carbonyl oxygen by the strong acid, making the carbonyl carbon more electrophilic. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks the activated carbonyl carbon. Subsequent dehydration and aromatization lead to the formation of the stable benzothiazole ring system.

Experimental Protocol:

  • The N-(4-(methylthio)phenyl)acetamide is treated with a cyclizing agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • The reaction mixture is heated to an elevated temperature to facilitate the cyclization.

  • The progress of the reaction is monitored by TLC.

  • After the reaction is complete, the mixture is cooled and then carefully quenched by pouring it onto ice or into a basic solution to neutralize the acid.

  • The product is then extracted into an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield pure 2-Methyl-5-methylthio-benzothiazole.

Alternative Synthetic Approaches

While the above method is widely employed, other strategies for the synthesis of benzothiazoles exist and could be adapted for the preparation of 2-Methyl-5-methylthio-benzothiazole. These include:

  • Reaction of 2-amino-4-(methylthio)phenol with acetic anhydride: This would be a more direct approach, where the appropriately substituted aminothiophenol is directly cyclized with the acetylating agent. However, the synthesis of the starting 2-amino-4-(methylthio)phenol can be challenging.

  • Modern catalytic methods: Recent advances in organic synthesis have led to the development of various metal-catalyzed and green synthetic methods for benzothiazole formation.[1] These often offer milder reaction conditions and improved efficiency. For instance, copper-catalyzed three-component synthesis of substituted benzothiazoles has been reported.[1]

Data Summary and Comparison

Synthetic StepStarting MaterialKey ReagentsProductTypical Yield
Acylation 4-(Methylthio)anilineAcetic anhydride, Pyridine/Acetic AcidN-(4-(methylthio)phenyl)acetamideHigh (>90%)
Cyclization N-(4-(methylthio)phenyl)acetamidePolyphosphoric acid (PPA) or H₂SO₄2-Methyl-5-methylthio-benzothiazoleModerate to Good (50-80%)

Conclusion

The synthesis of 2-Methyl-5-methylthio-benzothiazole is most reliably achieved through a two-step sequence starting from commercially available 4-(methylthio)aniline. The initial acylation is a high-yielding and straightforward reaction. The subsequent intramolecular cyclization, while requiring more stringent conditions, provides the desired benzothiazole in good yields. The choice of cyclizing agent and reaction conditions is crucial for optimizing the yield and purity of the final product. As the field of organic synthesis continues to evolve, the development of more sustainable and efficient catalytic methods may offer promising alternatives to the classical approaches for the preparation of this and other valuable benzothiazole derivatives.

References

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved January 27, 2026, from [Link]

  • Gao, Y., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(1), 143. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-Methyl-5-methylthio-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended to provide comprehensive safety and handling guidelines for 2-Methyl-5-methylthio-benzothiazole (CAS: 68386-29-8) for use by trained professionals in research and development environments. The information herein is synthesized from available data and established best practices. However, specific safety protocols should always be developed in accordance with a thorough, site-specific risk assessment.

Introduction and Scope

2-Methyl-5-methylthio-benzothiazole is a sulfur-containing heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Its structural similarity to other benzothiazole derivatives suggests a range of possible biological activities and chemical reactivities. This guide provides a detailed overview of the known properties of this compound and outlines best practices for its safe handling, storage, and disposal to minimize risks to researchers and the environment.

Due to the limited availability of specific safety data for 2-Methyl-5-methylthio-benzothiazole, this guide also draws upon information from the closely related and more thoroughly studied compound, 2-(Methylthio)benzothiazole (CAS: 615-22-5). While these compounds are structurally similar, it is imperative to handle 2-Methyl-5-methylthio-benzothiazole with the utmost caution and to consider the following guidelines as a starting point for a comprehensive safety evaluation.

Compound Identification and Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling. The known properties of 2-Methyl-5-methylthio-benzothiazole are summarized below.

PropertyValueSource
Chemical Name 2-Methyl-5-methylthio-benzothiazoleChemsrc[1]
CAS Number 68386-29-8Chemsrc[1]
Molecular Formula C9H9NS2Chemsrc[1]
Molecular Weight 195.305 g/mol Chemsrc[1]
Appearance Solid (predicted)-
Melting Point 48-50°CChemsrc[1]
Boiling Point 319.2 ± 15.0 °C at 760 mmHgChemsrc[1]
Flash Point 146.9 ± 20.4 °CChemsrc[1]
Density 1.3 ± 0.1 g/cm³Chemsrc[1]
LogP 2.89Chemsrc[1]

Hazard Identification and Risk Assessment

Potential Hazards (based on 2-(Methylthio)benzothiazole): [2][3]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory tract irritation.[2]

  • Water Reactivity: The related compound is noted to be water-reactive.[2] While this is not confirmed for 2-Methyl-5-methylthio-benzothiazole, it is a critical consideration for handling and storage.

Logical Framework for Risk Assessment

The following diagram outlines the decision-making process for a preliminary risk assessment when handling compounds with limited safety data.

RiskAssessment cluster_assessment Risk Assessment Workflow Start Identify Compound: 2-Methyl-5-methylthio-benzothiazole CheckData Sufficient Safety Data Available? Start->CheckData NoData No: Assume Hazards Based on Structurally Similar Compounds CheckData->NoData No YesData Yes: Follow Specific SDS Guidelines CheckData->YesData Yes ImplementControls Implement Engineering Controls (Fume Hood, Ventilation) NoData->ImplementControls YesData->ImplementControls SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) ImplementControls->SelectPPE DevelopSOPs Develop Standard Operating Procedures (SOPs) SelectPPE->DevelopSOPs Review Review and Refine Protocols Based on Experimental Observations DevelopSOPs->Review

Caption: Risk assessment workflow for handling chemicals with limited safety data.

Exposure Controls and Personal Protection

Given the potential hazards, stringent exposure controls are necessary.

Engineering Controls
  • Ventilation: All handling of 2-Methyl-5-methylthio-benzothiazole should be conducted in a well-ventilated laboratory. All procedures that may generate dust or aerosols, including weighing and dissolution, must be performed inside a certified chemical fume hood.[4][5]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-Methyl-5-methylthio-benzothiazole:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required.[2]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Glove integrity should be checked before and during use.

    • Lab Coat: A flame-retardant lab coat should be worn and kept fastened.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[2]

PPE Donning and Doffing Protocol

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Recommended PPE donning and doffing sequence.

Safe Handling and Experimental Protocols

Adherence to standardized protocols is crucial for minimizing exposure and ensuring experimental reproducibility.

General Handling Practices
  • Wash hands thoroughly after handling the compound.[4]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Keep containers tightly closed when not in use.[4]

Step-by-Step Protocol for Weighing and Dissolving
  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Don all required PPE.

    • Decontaminate the balance and work surface within the fume hood.

  • Weighing:

    • Tare a clean, dry weighing vessel on the analytical balance.

    • Carefully transfer the desired amount of 2-Methyl-5-methylthio-benzothiazole to the weighing vessel using a clean spatula.

    • Record the exact weight.

  • Dissolution:

    • Place the weighing vessel containing the compound into a larger container (e.g., a beaker or flask) with a magnetic stir bar.

    • Slowly add the desired solvent to the weighing vessel to dissolve the compound, ensuring all material is transferred to the larger container.

    • Rinse the weighing vessel with additional solvent and add the rinsing to the bulk solution to ensure a complete transfer.

    • Stir the solution until the compound is fully dissolved.

  • Cleanup:

    • Tightly cap the solution.

    • Clean the spatula and weighing vessel with an appropriate solvent.

    • Dispose of all waste in a designated hazardous waste container.

    • Decontaminate the work surface.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and to prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, well-ventilated area.[4]

  • Incompatible Materials: Store away from strong oxidizing agents and acids.[2]

  • Container: Keep the container tightly sealed to prevent moisture contamination, especially given the potential water reactivity of related compounds.[4]

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention.[2]

Spill and Leak Response
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

Disposal Considerations

All waste containing 2-Methyl-5-methylthio-benzothiazole must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all solid and liquid waste.

  • Disposal Method: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.

Conclusion

While 2-Methyl-5-methylthio-benzothiazole presents opportunities in scientific research, the limited availability of specific safety data necessitates a cautious and informed approach to its handling. By understanding its known properties, recognizing the potential hazards based on structurally similar compounds, and implementing the rigorous safety protocols outlined in this guide, researchers can work with this compound in a manner that prioritizes their safety and the integrity of their work. Continuous risk assessment and adherence to established laboratory safety standards are paramount.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Methylthio)benzothiazole, 98% (gc). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrabutylammonium Hydrogen Sulfate, 98%. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. Retrieved from [Link]

  • Chemsrc. (2025, September 12). 2-Methyl-5-methylthio-benzothiazole | CAS#:68386-29-8. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(methyl thio) benzothiazole, 615-22-5. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-(Methylthio)benzothiazole. Retrieved from [Link]

  • CPAchem. (2024, February 22). Safety data sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989. Retrieved from [Link]

  • ScienceDirect. (2020, September 30). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-5-methylthio-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This structural motif is of significant interest to researchers in medicinal chemistry and materials science due to the wide array of biological activities and physicochemical properties exhibited by its derivatives. Substituted benzothiazoles have demonstrated applications as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. The specific substitution pattern on the benzothiazole core profoundly influences its therapeutic potential and material characteristics.

This application note provides a detailed, step-by-step protocol for the synthesis of 2-Methyl-5-methylthio-benzothiazole, a derivative with potential applications in pharmaceutical and chemical research. The presented methodology is a multi-step synthesis commencing from the commercially available 4-(methylthio)aniline. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a procedural guide but also insights into the rationale behind the experimental choices, ensuring scientific integrity and reproducibility.

Overall Synthetic Strategy

The synthesis of 2-Methyl-5-methylthio-benzothiazole is achieved through a three-step process, as illustrated in the workflow diagram below. The strategy involves:

  • Acetylation of the starting material, 4-(methylthio)aniline, to protect the amino group and introduce the future 2-methyl group of the benzothiazole.

  • Thionation of the resulting acetamide using Lawesson's reagent to convert the carbonyl group into a thiocarbonyl, a key transformation for the subsequent cyclization.

  • Oxidative Cyclization of the thioamide intermediate via an intramolecular reaction, known as the Jacobson benzothiazole synthesis, using potassium ferricyanide as the oxidizing agent to construct the benzothiazole ring.

Synthesis_Workflow Start 4-(methylthio)aniline Step1 Step 1: Acetylation (Acetic Anhydride, Glacial Acetic Acid) Start->Step1 Intermediate1 N-(4-(methylthio)phenyl)acetamide Step1->Intermediate1 Step2 Step 2: Thionation (Lawesson's Reagent, Toluene) Intermediate1->Step2 Intermediate2 N-(4-(methylthio)phenyl)thioacetamide Step2->Intermediate2 Step3 Step 3: Oxidative Cyclization (Potassium Ferricyanide, NaOH) Intermediate2->Step3 Product 2-Methyl-5-methylthio-benzothiazole Step3->Product

Caption: Synthetic workflow for 2-Methyl-5-methylthio-benzothiazole.

Experimental Protocols

PART 1: Synthesis of N-(4-(methylthio)phenyl)acetamide (Intermediate 1)

Principle: This step involves the acetylation of the primary amino group of 4-(methylthio)aniline. Acetic anhydride serves as the acetylating agent, and glacial acetic acid acts as both a solvent and a catalyst. The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the acetic anhydride.[1][2][3] This is a common and efficient method for protecting primary and secondary amines.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
4-(methylthio)aniline139.225.0 g35.9
Acetic Anhydride102.094.0 mL (4.3 g)42.1
Glacial Acetic Acid60.0520 mL-
Deionized Water18.02As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Dichloromethane (DCM)84.93As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (35.9 mmol) of 4-(methylthio)aniline in 20 mL of glacial acetic acid.

  • Stir the solution at room temperature until the aniline is completely dissolved.

  • Slowly add 4.0 mL (42.1 mmol) of acetic anhydride to the solution. An exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The starting material (aniline) should be consumed, and a new, less polar spot corresponding to the acetamide should appear.

  • Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold deionized water with stirring. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash the solid with copious amounts of deionized water until the filtrate is neutral to pH paper.

  • To ensure complete removal of acetic acid, the crude product can be stirred in a saturated sodium bicarbonate solution for 30 minutes, followed by filtration and washing with deionized water.

  • Dry the crude N-(4-(methylthio)phenyl)acetamide in a vacuum oven at 50-60 °C. The product is typically obtained as a white to off-white solid and is often pure enough for the next step. If further purification is required, recrystallization from ethanol/water can be performed.

PART 2: Synthesis of N-(4-(methylthio)phenyl)thioacetamide (Intermediate 2)

Principle: This step is a thionation reaction, where the oxygen atom of the amide carbonyl group in N-(4-(methylthio)phenyl)acetamide is replaced by a sulfur atom. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective thionating agent for this transformation.[4][5][6][7] The reaction proceeds through a four-membered ring intermediate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
N-(4-(methylthio)phenyl)acetamide181.254.0 g22.1
Lawesson's Reagent404.475.36 g13.3
Toluene92.1450 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Dichloromethane (DCM)84.93As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4.0 g (22.1 mmol) of N-(4-(methylthio)phenyl)acetamide and 50 mL of dry toluene.

  • Add 5.36 g (13.3 mmol, 0.6 equivalents) of Lawesson's reagent to the suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction should be carried out in a well-ventilated fume hood due to the potential formation of odorous byproducts.

  • Monitor the progress of the reaction by TLC (1:1 ethyl acetate/hexane). The starting amide will be converted to the more polar thioamide. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioacetamide.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure N-(4-(methylthio)phenyl)thioacetamide as a yellowish solid.

PART 3: Synthesis of 2-Methyl-5-methylthio-benzothiazole (Final Product)

Principle: This final step is the Jacobson synthesis, an intramolecular oxidative cyclization of an N-arylthioamide to form a benzothiazole.[8][9][10] In this protocol, potassium ferricyanide acts as the oxidizing agent in an aqueous alkaline solution. The reaction is believed to proceed via a radical mechanism, leading to the formation of the C-S bond and the benzothiazole ring.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
N-(4-(methylthio)phenyl)thioacetamide197.313.0 g15.2
Potassium Ferricyanide (K₃[Fe(CN)₆])329.2412.0 g36.4
Sodium Hydroxide (NaOH)40.002.4 g60.0
Ethanol46.0750 mL-
Deionized Water18.02100 mL-
Dichloromethane (DCM)84.93As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask, prepare an aqueous alkaline solution by dissolving 2.4 g (60.0 mmol) of sodium hydroxide in 100 mL of deionized water.

  • To this solution, add 12.0 g (36.4 mmol) of potassium ferricyanide and stir until it is completely dissolved. The solution will have a bright yellow-orange color.

  • In a separate beaker, dissolve 3.0 g (15.2 mmol) of N-(4-(methylthio)phenyl)thioacetamide in 50 mL of ethanol.

  • Slowly add the ethanolic solution of the thioacetamide to the vigorously stirring aqueous potassium ferricyanide solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by TLC (1:4 ethyl acetate/hexane).

  • Upon completion of the reaction, a precipitate of the product may form.

  • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Methyl-5-methylthio-benzothiazole.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.[11]

Summary of Reaction Parameters

StepReaction TypeKey ReagentsSolventTemperatureTime
1AcetylationAcetic AnhydrideGlacial Acetic AcidRoom Temp.1 hr
2ThionationLawesson's ReagentTolueneReflux (~110 °C)2-4 hrs
3Oxidative CyclizationPotassium Ferricyanide, NaOHWater/EthanolRoom Temp.2-3 hrs

Characterization of 2-Methyl-5-methylthio-benzothiazole

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole ring system, a singlet for the 2-methyl group, and a singlet for the 5-methylthio group.

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of 2-Methyl-5-methylthio-benzothiazole (C₉H₉NS₂ = 195.31 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching, as well as the C-S bond.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acetic anhydride and glacial acetic acid are corrosive. Handle with care.

  • Lawesson's reagent and the thionation reaction can produce foul-smelling byproducts. Ensure adequate ventilation.

  • Potassium ferricyanide is an oxidizing agent. Avoid contact with combustible materials.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care and containment.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 2-Methyl-5-methylthio-benzothiazole. By following the outlined steps and adhering to the safety precautions, researchers can reliably synthesize this valuable benzothiazole derivative for further investigation in various scientific disciplines. The provided rationale for each step aims to empower the user with a deeper understanding of the underlying chemical principles, facilitating troubleshooting and adaptation of the protocol for the synthesis of other related compounds.

References

  • Gupta, A., & Rawat, S. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-(methyl thio) benzothiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • ResearchGate. (n.d.). (PDF) Synthesis and Cyclization of Benzothiazole: Review. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... | Download Scientific Diagram. Retrieved from [Link]

  • ACG Publications. (2022). Potassium ferrocyanide promoted an efficient synthesis of benzoxazoles and benzothiazoles under solvent free condition. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Use of Lawesson's Reagent in Organic Syntheses. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

  • Quora. (2018). What happens to acetic anhydride after reacting with aniline?. Retrieved from [Link]

  • Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Potassium Periodate Mediated Oxidative Cyclodesulfurization toward Benzofused Nitrogen Heterocycles. Retrieved from [Link]

  • MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • YouTube. (2014). Synthesis of Acetamide from Acetic Anhydride (RXN Mechanism). Retrieved from [Link]

  • The Islamic Azad University. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

  • MDPI. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Retrieved from [Link]

  • ACG Publications. (n.d.). Potassium ferrocyanide promoted an efficient synthesis of benzoxazoles and benzothiazoles under solvent free condition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and rearrangement of a bridged thioamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylthio)benzothiazole. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

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Application Notes and Protocols for Antifungal Susceptibility Testing of 2-Methyl-5-methylthio-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Benzothiazole Scaffolds in Mycology

The benzothiazole nucleus, a heterocyclic scaffold composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry.[1][2] Derivatives of this structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Within the realm of infectious diseases, benzothiazole-based compounds have emerged as promising candidates for the development of novel antifungal agents, a critical need given the rise of drug-resistant fungal pathogens.[5][6][7]

This application note provides a detailed guide for the in vitro evaluation of 2-Methyl-5-methylthio-benzothiazole (CAS: 68386-29-8), a specific derivative with potential antifungal activity.[8][9] We will provide a comprehensive overview of the compound's physicochemical properties, followed by detailed, step-by-step protocols for determining its antifungal efficacy using standardized susceptibility testing methods. The causality behind experimental choices will be explained to ensure scientific integrity and reproducibility.

Compound Profile: 2-Methyl-5-methylthio-benzothiazole

A thorough understanding of the test compound's properties is fundamental to designing a robust and reliable assay.

Structure and Physicochemical Properties:

  • Molecular Formula: C₉H₉NS₂[10]

  • Molecular Weight: 195.305 g/mol [10]

  • Appearance: White to light yellow crystalline powder.[9]

  • Melting Point: 48-50°C[10]

  • Solubility: This compound is reported to have moderate solubility in organic solvents and is less soluble in water.[8] For in vitro assays, Dimethyl Sulfoxide (DMSO) is a recommended solvent for creating stock solutions.[4][11] It is crucial to determine the optimal DMSO concentration that is non-toxic to the fungal strains being tested.

PropertyValueSource
CAS Number 68386-29-8[10]
Molecular Formula C₉H₉NS₂[10]
Molecular Weight 195.305 g/mol [10]
Melting Point 48-50°C[10]
Boiling Point 319.2 ± 15.0 °C at 760 mmHg[10]
LogP 2.89[10]
Solubility Moderately soluble in organic solvents, sparingly soluble in water.[8]

Mechanism of Action (Hypothesized):

While the precise antifungal mechanism of 2-Methyl-5-methylthio-benzothiazole has not been definitively elucidated, the broader benzothiazole class is known to exert its effects through various pathways. These may include the inhibition of crucial enzymes involved in cell wall synthesis, disruption of DNA synthesis, or interference with cellular signaling pathways through protein kinase inhibition.[1][12] Experimental determination of the mechanism of action is a logical next step following initial susceptibility testing.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates a typical workflow for evaluating the antifungal properties of a novel compound like 2-Methyl-5-methylthio-benzothiazole.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase compound_prep Compound Stock Solution Preparation mic_assay Broth Microdilution Assay (MIC Determination) compound_prep->mic_assay disk_assay Disk Diffusion Assay (Qualitative Screening) compound_prep->disk_assay fungal_prep Fungal Inoculum Preparation fungal_prep->mic_assay fungal_prep->disk_assay media_prep Assay Media Preparation media_prep->mic_assay media_prep->disk_assay readout Incubation & Visual/Spectrophotometric Reading mic_assay->readout disk_assay->readout data_analysis Data Analysis & MIC/Zone Diameter Calculation readout->data_analysis

Caption: General workflow for antifungal susceptibility testing.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts and filamentous fungi.[13][14][15] The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

  • 2-Methyl-5-methylthio-benzothiazole

  • DMSO (cell culture grade)

  • 96-well, flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile, disposable labware (pipette tips, reservoirs)

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Accurately weigh 2-Methyl-5-methylthio-benzothiazole and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The use of DMSO is necessary due to the compound's low aqueous solubility.[8][11]

    • Ensure complete dissolution by vortexing. This stock solution can be stored at -20°C for future use.

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

    • For molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to the desired concentration using a hemocytometer.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the 2-Methyl-5-methylthio-benzothiazole stock solution in RPMI 1640 medium directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

    • The final volume in each well should be 100 µL after the addition of the fungal inoculum.

    • The final concentration of DMSO in each well should not exceed a level toxic to the test organism (typically ≤1%). A DMSO toxicity control must be included.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.

    • Include the following controls:

      • Growth Control: Fungal inoculum in medium without the test compound.

      • Sterility Control: Medium only.

      • Positive Control: Fungal inoculum with a known antifungal agent.

      • Solvent Toxicity Control: Fungal inoculum in medium with the highest concentration of DMSO used in the assay.

    • Seal the plates and incubate at 35°C for 24-48 hours (or longer for slow-growing molds).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control.

    • Reading can be done visually or with a microplate reader at a suitable wavelength (e.g., 530 nm).

G start Start stock_prep Prepare Compound Stock in DMSO start->stock_prep serial_dilution Perform 2-fold Serial Dilutions in 96-well plate with RPMI stock_prep->serial_dilution inoculate Inoculate Plate (100µL/well) serial_dilution->inoculate inoculum_prep Prepare Standardized Fungal Inoculum inoculum_prep->inoculate controls Include Growth, Sterility, Positive, & Solvent Controls inoculate->controls incubate Incubate at 35°C for 24-48h controls->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Broth microdilution assay workflow.

Protocol 2: Agar Disk Diffusion Assay

The disk diffusion assay, often referred to as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the antifungal activity of a compound.[16][17] It is particularly useful for initial screening.

Materials:

  • 2-Methyl-5-methylthio-benzothiazole

  • DMSO (or other suitable solvent)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[18]

  • Petri dishes

  • Fungal strains

  • Sterile swabs

Step-by-Step Methodology:

  • Preparation of Test Disks:

    • Prepare a solution of 2-Methyl-5-methylthio-benzothiazole in a suitable volatile solvent (e.g., ethanol or acetone) at a known concentration.

    • Impregnate sterile filter paper disks with a specific volume of the compound solution to achieve a desired amount of compound per disk (e.g., 10 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare control disks impregnated with the solvent only.

  • Inoculation of Agar Plates:

    • Prepare a standardized fungal inoculum as described in the broth microdilution protocol.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the Mueller-Hinton agar plate to create a confluent lawn of growth.

  • Application of Disks and Incubation:

    • Aseptically place the prepared disks onto the surface of the inoculated agar plates.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 30-35°C for 24-72 hours, depending on the growth rate of the fungus.[19]

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters.[18][19]

    • The size of the inhibition zone is proportional to the susceptibility of the fungus to the compound.

Data Interpretation and Presentation

MIC Data:

The results of the broth microdilution assay should be presented in a table format, listing the MIC values for 2-Methyl-5-methylthio-benzothiazole against each tested fungal strain. For comparison, the MIC values of the positive control antifungal should also be included.

Example Data Table:

Fungal Strain2-Methyl-5-methylthio-benzothiazole MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 90028[Experimental Value][Experimental Value]
Candida glabrata ATCC 90030[Experimental Value][Experimental Value]
Aspergillus fumigatus ATCC 204305[Experimental Value][Experimental Value]

Disk Diffusion Data:

The results of the disk diffusion assay should be presented as the average diameter of the zone of inhibition in millimeters.

Example Data Table:

Fungal StrainZone of Inhibition (mm) for 2-Methyl-5-methylthio-benzothiazole (10 µ g/disk )
Candida albicans ATCC 90028[Experimental Value]
Candida glabrata ATCC 90030[Experimental Value]
Aspergillus fumigatus ATCC 204305[Experimental Value]

Conclusion and Future Directions

These protocols provide a standardized framework for the initial in vitro antifungal evaluation of 2-Methyl-5-methylthio-benzothiazole. The broth microdilution assay will yield quantitative MIC data, which is essential for understanding the compound's potency, while the disk diffusion assay offers a valuable screening tool. It is imperative that all experiments include appropriate controls to ensure the validity of the results.

Following the determination of antifungal activity, further studies should be conducted to elucidate the compound's mechanism of action, evaluate its cytotoxicity against mammalian cell lines, and assess its efficacy in in vivo models of fungal infection. The benzothiazole scaffold holds significant promise, and rigorous, systematic evaluation is the key to unlocking its therapeutic potential.

References

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  • Chemsrc. (n.d.). 2-Methyl-5-methylthio-benzothiazole | CAS#:68386-29-8. Retrieved January 26, 2026, from [Link]

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  • Rojas, R., et al. (2015). New Synthesis and Biological Evaluation of Benzothiazole Derivates as Antifungal Agents. Journal of Agricultural and Food Chemistry, 63(31), 6978-6984. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved January 26, 2026, from [Link]

  • Carrillo-Muñoz, A. J., et al. (2013). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 51(11), 3620-3625. [Link]

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  • Bio-Rad. (n.d.). DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING CARTRIDGE OF 50 DISKS. Retrieved January 26, 2026, from [Link]

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  • Wiederhold, N. P. (2017). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 1508, 143-150. [Link]

  • Al-Otaibi, F. M., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Journal of Biomolecular Structure and Dynamics, 41(19), 9993-10022. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved January 26, 2026, from [Link]

  • Sgrizzi, D., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8349. [Link]

  • ResearchGate. (2015). New Synthesis and Biological Evaluation of Benzothiazole Derivates as Antifungal Agents | Request PDF. Retrieved January 26, 2026, from [Link]

  • da Silva, C. M., et al. (2011). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 11(1), 28-40. [Link]

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  • Flores-Alonso, M., et al. (2022). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Molecules, 27(19), 6608. [Link]

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  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182. [Link]

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Application Note: A Robust LC-MS/MS Method for the Sensitive Detection of Benzothiazole Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Need for Benzothiazole Metabolite Monitoring

Benzothiazole and its derivatives are high-production-volume chemicals integral to numerous industrial processes and consumer products, from rubber vulcanization to pesticides and pharmaceuticals.[1] Their widespread use leads to ubiquitous environmental presence and significant potential for human exposure.[2][3] Understanding the metabolic fate of these xenobiotics is paramount for toxicological risk assessment and human biomonitoring.[4][5] Following exposure, benzothiazoles undergo extensive metabolism, forming a variety of metabolites that are primarily excreted in urine.[6]

This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of key benzothiazole metabolites in biological matrices, with a primary focus on human urine. We will delve into the rationale behind each methodological step, from sample preparation to data analysis, providing a scientifically grounded protocol for researchers, toxicologists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring data integrity and reproducibility.[7]

Metabolic Pathways of Benzothiazole: Identifying the Targets

The biotransformation of benzothiazole is a complex process that can involve ring cleavage and various phase I and phase II enzymatic reactions.[6] Key metabolites that have been identified include hydroxylated, sulfated, and mercapturic acid conjugates.[8] For instance, studies in guinea pigs have identified 2-methylmercaptoaniline, 2-methylsulphinylaniline, and 2-methylsulphonylaniline as major ring-cleavage products.[6] In human urine, common metabolites include 2-hydroxybenzothiazole and 2-aminobenzothiazole.[2] Due to the diversity of these metabolites, a versatile analytical method is required to capture a comprehensive metabolic profile.

Experimental Workflow Overview

The analytical workflow is designed for optimal recovery, sensitivity, and selectivity. It encompasses three main stages: sample preparation, LC-MS/MS analysis, and data processing.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing enzymatic_hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) spe Solid-Phase Extraction (SPE) enzymatic_hydrolysis->spe elution Elution spe->elution reconstitution Reconstitution elution->reconstitution lc_separation Liquid Chromatography (Separation) reconstitution->lc_separation ms_detection Tandem Mass Spectrometry (Detection & Quantification) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification & Reporting data_acquisition->quantification

Caption: Overall experimental workflow for the LC-MS/MS analysis of benzothiazole metabolites.

Part 1: Detailed Protocol for Sample Preparation from Urine

The primary challenge in analyzing biological matrices like urine is the presence of interfering substances that can suppress or enhance the ionization of target analytes in the mass spectrometer.[9] Therefore, a thorough sample cleanup is crucial. For the analysis of total (free and conjugated) benzothiazole metabolites, an enzymatic hydrolysis step is incorporated.[2][7]

Rationale for Method Selection:

  • Enzymatic Hydrolysis: Many xenobiotic metabolites are conjugated to glucuronic acid or sulfate in the body to increase their water solubility and facilitate excretion.[8] Treatment with β-glucuronidase and sulfatase enzymes cleaves these conjugates, releasing the parent metabolite for detection.[2]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration, offering superior selectivity and reduced sample handling compared to liquid-liquid extraction (LLE).[5] A mixed-mode SPE cartridge can retain a broad range of metabolites with varying polarities.[10]

Step-by-Step Protocol:

  • Sample Collection and Storage: Collect urine samples in polypropylene tubes and store them at -20°C or lower until analysis to prevent degradation of the analytes.

  • Enzymatic Hydrolysis:

    • Thaw urine samples at room temperature.

    • To 1 mL of urine, add an internal standard solution.

    • Add 1 mL of a suitable buffer (e.g., 1 M ammonium acetate, pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase enzyme solution.

    • Incubate the mixture at 37°C for at least 4 hours (overnight incubation is also common).[11]

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., divinylbenzene-N-vinylpyrrolidone with quaternary amine groups) with 3 mL of methanol followed by 3 mL of deionized water.[10]

    • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other highly polar interferences. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can further remove less polar interferences without eluting the target analytes.

    • Elution: Elute the benzothiazole metabolites with an appropriate solvent mixture, such as 3 mL of methanol-acetone (7:3, v/v).[10]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). This step is critical for ensuring compatibility with the LC system and improving peak shape.

    • Vortex and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Part 2: LC-MS/MS Method Parameters and Justification

The separation and detection of benzothiazole metabolites are achieved using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Parameters:

The goal of the chromatographic separation is to resolve the target metabolites from each other and from any remaining matrix components to ensure accurate quantification.

ParameterRecommended SettingRationale
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)Provides good retention and separation for a wide range of moderately polar to nonpolar compounds like benzothiazole metabolites.[4]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase promotes the protonation of the analytes, which is favorable for positive electrospray ionization.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase chromatography, offering good elution strength and low viscosity.[12]
Gradient Elution Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration.A gradient is necessary to elute compounds with a range of polarities in a reasonable time with good peak shape.
Flow Rate 0.3 - 0.5 mL/minA typical flow rate for a 2.1 mm ID column that provides a balance between analysis time and chromatographic efficiency.
Column Temperature 30 - 40 °CMaintaining a constant and elevated column temperature improves reproducibility and can enhance peak shape.
Injection Volume 5 - 10 µLA small injection volume minimizes potential column overload and peak distortion.

Mass Spectrometry (MS) Parameters:

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.

Rationale for Method Selection:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and semi-polar molecules like benzothiazole metabolites. Both positive and negative ion modes should be evaluated for optimal sensitivity for each analyte.[13][14] Some metabolites, like benzothiazole-2-sulfonic acid, are better detected in negative ion mode.[13]

  • Multiple Reaction Monitoring (MRM): In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition provides excellent selectivity and reduces background noise, leading to lower limits of detection.

Table of Exemplary MRM Transitions for Benzothiazole Metabolites:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Benzothiazole136.0109.0Positive ESI
2-Hydroxybenzothiazole152.0108.0Positive ESI
2-Aminobenzothiazole151.0108.0Positive ESI
2-Mercaptobenzothiazole168.0135.0Positive ESI
Benzothiazole-2-sulfonic acid214.0134.0Negative ESI

Note: The optimal collision energies for each transition must be determined empirically for the specific instrument being used.

Part 3: Data Analysis, Quantification, and Method Validation

Quantification:

Quantification is typically performed using an internal standard method. An isotopically labeled analog of one of the target analytes is the ideal internal standard as it co-elutes and has similar ionization efficiency, thus compensating for matrix effects and variations in sample processing. The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Method Validation:

A rigorous method validation is essential to ensure the reliability of the data. Key validation parameters include:[7]

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[8]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analytes.

  • Recovery: The efficiency of the sample preparation process.[7]

Conclusion

This application note provides a detailed and scientifically justified LC-MS/MS method for the detection and quantification of benzothiazole metabolites in biological matrices. The combination of enzymatic hydrolysis, solid-phase extraction, and tandem mass spectrometry offers a robust, sensitive, and selective approach for human biomonitoring and toxicological studies. Adherence to the described protocols and proper method validation will ensure the generation of high-quality, reliable data, contributing to a better understanding of the human exposure and metabolic fate of this important class of industrial chemicals.

References

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]

  • Asimakopoulos, A. G., Wang, L., Thomaidis, N. S., & Kannan, K. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 85(1), 441-448. [Link]

  • Herrero, P., Borrull, F., Pocurull, E., & Marcé, R. M. (2010). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1217(23), 3744-3751. [Link]

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  • Wang, L., Asimakopoulos, A. G., & Kannan, K. (2017). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. Journal of Chromatography B, 1068-1069, 135-141. [Link]

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  • Aher, N. G., et al. (2015). Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 58(15), 6045-6065. [Link]

  • Wang, Y. C., et al. (2020). Determination of benzotriazole and benzothiazole derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction followed by ultrahigh performance liquid chromatography quadrupole-time-of-flight mass spectrometry. ResearchGate. [Link]

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The Emerging Potential of 2-Methyl-5-methylthio-benzothiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide focuses on a specific, yet underexplored derivative, 2-Methyl-5-methylthio-benzothiazole , providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, hypothesized mechanisms of action, and detailed protocols for its synthesis and evaluation.

While direct and extensive experimental data on 2-Methyl-5-methylthio-benzothiazole is limited in current literature, this document extrapolates its potential therapeutic applications based on the well-established activities of the broader benzothiazole class.[6] This serves as a foundational guide to stimulate and direct future research into this promising molecule.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental for its application in medicinal chemistry.

PropertyValueReference
CAS Number 68386-29-8[7]
Molecular Formula C₉H₉NS₂[7]
Molecular Weight 195.31 g/mol [7]
Melting Point 48-50 °C[7]
Boiling Point 319.2 ± 15.0 °C at 760 mmHg[7]
Density 1.3 ± 0.1 g/cm³[7]
LogP 2.89[7]

Synthesis of 2-Methyl-5-methylthio-benzothiazole: A Generalized Protocol

The synthesis of 2-substituted benzothiazoles is well-documented, with the condensation of a 2-aminothiophenol derivative with a suitable electrophile being a common and effective strategy.[8][9] The following protocol is a generalized method for the synthesis of 2-Methyl-5-methylthio-benzothiazole, adapted from established procedures for similar benzothiazole derivatives.

Experimental Workflow: Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up and Isolation cluster_3 Step 4: Purification cluster_4 Step 5: Characterization A Dissolve 4-(methylthio)-2-aminothiophenol in a suitable solvent (e.g., ethanol). B Add acetic anhydride. A->B Sequential addition C Reflux the mixture for several hours. D Monitor reaction progress by TLC. C->D Periodic sampling E Cool the reaction mixture. F Neutralize with a weak base (e.g., NaHCO₃ solution). E->F G Extract the product with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer over anhydrous Na₂SO₄. G->H I Concentrate the solvent under reduced pressure. H->I J Purify the crude product by column chromatography. K Characterize the final product by NMR, IR, and Mass Spectrometry.

Caption: Generalized workflow for the synthesis of 2-Methyl-5-methylthio-benzothiazole.

Detailed Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of 4-(methylthio)-2-aminothiophenol in a suitable solvent such as ethanol.

  • Reagent Addition: To the stirred solution, add a slight excess (1.1 to 1.5 equivalents) of acetic anhydride.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of a weak base like sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Methyl-5-methylthio-benzothiazole.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Potential Medicinal Chemistry Applications and Biological Evaluation

The benzothiazole nucleus is a versatile scaffold that has been extensively explored for various therapeutic applications.[5][10] By analogy, 2-Methyl-5-methylthio-benzothiazole is a promising candidate for investigation in several key areas of drug discovery.

Anticancer Activity

Numerous benzothiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[2][11][12] The proposed mechanisms of action are diverse and include the inhibition of crucial cellular targets.

Potential Therapeutic Targets and Mechanisms:

  • Topoisomerase Inhibition: Benzothiazoles have been shown to inhibit DNA topoisomerase IIα, an enzyme critical for DNA replication and cell division.[6] Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells.

  • Protein Kinase Inhibition: Dysregulation of protein kinases is a hallmark of cancer. The benzothiazole scaffold can be modified to target specific kinases involved in cancer cell signaling pathways.[6]

  • Interference with Disulfide Bonds and DNA Synthesis: Some benzothiazole derivatives have been reported to interfere with the formation of disulfide bonds and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis.[13]

Workflow for In Vitro Anticancer Activity Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay (MTT) cluster_3 Data Analysis A Culture selected human cancer cell lines (e.g., MCF-7, HeLa, HepG2). B Seed cells in 96-well plates. C Treat cells with varying concentrations of 2-Methyl-5-methylthio-benzothiazole. B->C D Incubate for 48-72 hours. E Add MTT reagent. D->E F Incubate to allow formazan formation. E->F G Solubilize formazan crystals with DMSO. F->G H Measure absorbance at 570 nm. G->H I Calculate cell viability and determine IC₅₀ values.

Caption: A standard workflow for assessing the in vitro anticancer activity of a test compound.

Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-5-methylthio-benzothiazole in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The benzothiazole moiety is present in several compounds with significant antibacterial and antifungal properties.[1] The increasing threat of antimicrobial resistance necessitates the discovery of new antimicrobial agents.

Potential Mechanisms of Action:

The antimicrobial action of benzothiazoles is thought to involve the disruption of microbial cellular processes, though the exact mechanisms are often compound-specific and can include enzyme inhibition or interference with cell wall synthesis.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of 2-Methyl-5-methylthio-benzothiazole in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While 2-Methyl-5-methylthio-benzothiazole remains a relatively unexplored entity in medicinal chemistry, its structural relationship to the pharmacologically rich family of benzothiazoles provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and application notes provided in this guide offer a foundational framework for researchers to synthesize this compound and evaluate its biological activities. Future research should focus on a systematic evaluation of its anticancer, antimicrobial, and anti-inflammatory properties, followed by mechanistic studies to identify its specific molecular targets. Such investigations will be crucial in unlocking the full therapeutic potential of 2-Methyl-5-methylthio-benzothiazole and its derivatives.

References

A comprehensive list of references will be provided upon the completion of a full literature review for a formal publication. The citations within this document refer to the search results that informed its content.

Sources

Application Notes and Protocols for the Synthesis of 2-Aminobenzothiazole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 2-Aminobenzothiazole in Modern Drug Discovery

The 2-aminobenzothiazole core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry, often being referred to as a "privileged structure."[1][2] This designation stems from its ability to serve as a versatile scaffold for the development of a wide array of therapeutic agents with diverse biological activities.[3][4] Derivatives of this scaffold have been extensively investigated and have shown promise as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[3][5] Notably, the drug Riluzole, which is based on a 2-aminobenzothiazole structure, is utilized in the treatment of amyotrophic lateral sclerosis (ALS).[5]

The synthetic accessibility and the capacity for straightforward functionalization of the 2-aminobenzothiazole nucleus make it a highly attractive starting point for the construction of compound libraries for high-throughput screening in drug discovery programs.[1][6] This document provides detailed protocols for several key synthetic routes to 2-aminobenzothiazole precursors, offering insights into the underlying mechanisms and practical considerations for their implementation in a research and development setting.

Classical Synthetic Protocols: Foundational Methods for 2-Aminobenzothiazole Synthesis

Two classical and widely employed methods for the synthesis of 2-aminobenzothiazoles are the direct thiocyanation of anilines and the oxidative cyclization of arylthiourea derivatives, famously known as the Hugershoff reaction.

Method 1: Direct Thiocyanation of Anilines

This method represents a direct approach to the 2-aminobenzothiazole core, starting from readily available anilines. The reaction proceeds via an in-situ generation of thiocyanogen, which then effects an electrophilic substitution on the aniline ring, followed by cyclization.

Causality of Experimental Choices:

  • Acetic Acid as Solvent: Glacial acetic acid serves as a polar protic solvent that can dissolve the aniline and the thiocyanate salt, while also facilitating the electrophilic substitution and subsequent cyclization steps.

  • Bromine as Oxidant: Bromine is used to oxidize the thiocyanate ions (from potassium or ammonium thiocyanate) to form the highly reactive electrophile, thiocyanogen ((SCN)₂).[7]

  • Control of Temperature: The dropwise addition of bromine at a controlled temperature (e.g., 15°C) is crucial to manage the exothermicity of the reaction and to prevent the formation of undesired side products, such as brominated anilines.[8]

Reaction Mechanism Overview:

The reaction is initiated by the oxidation of thiocyanate ions by bromine to form thiocyanogen. This electrophile then attacks the electron-rich aniline ring, typically at the para-position. However, if the para-position is blocked, substitution occurs at the ortho-position, leading to an ortho-thiocyanato aniline intermediate which then undergoes intramolecular cyclization to form the 2-aminobenzothiazole ring system.[1][9]

Experimental Protocol: Synthesis of 2-Aminobenzothiazole from Aniline [8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (10 mmol) and ammonium thiocyanate (12 mmol) in glacial acetic acid. Stir the mixture for 4 hours at room temperature.

  • Addition of Bromine: Cool the reaction mixture to 15°C in an ice bath. Prepare a solution of liquid bromine (11 mmol) in glacial acetic acid (8 mL). Add the bromine solution dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature at 15°C.

  • Reaction Monitoring and Work-up: After the addition is complete, continue stirring at 15°C for an additional 2 hours. A precipitate will form. Filter the precipitate and redissolve it in hot water.

  • Neutralization and Isolation: Quench the aqueous filtrate with a saturated aqueous solution of sodium bicarbonate until the solution is basic. The 2-aminobenzothiazole product will precipitate out of the solution.

  • Purification: Isolate the solid product by filtration, wash with cold water, and dry in air. The product can be further purified by recrystallization from ethanol.[3]

Method 2: The Hugershoff Reaction (Oxidative Cyclization of Arylthioureas)

The Hugershoff reaction is a versatile method for synthesizing 2-aminobenzothiazoles from N-arylthiourea precursors.[5] This intramolecular cyclization is typically induced by an oxidizing agent, most commonly bromine.

Causality of Experimental Choices:

  • Arylthiourea Precursor: The choice of the substituted N-arylthiourea directly determines the substitution pattern on the final 2-aminobenzothiazole product.

  • Bromine in Chloroform/Acetic Acid: Bromine acts as the oxidizing agent that facilitates the electrophilic cyclization of the arylthiourea. Chloroform or acetic acid are common solvents for this reaction.[3][5]

  • Sulfuric Acid and Bromide Catalyst: An alternative and often higher-yielding procedure involves the use of concentrated sulfuric acid with a catalytic amount of a bromide source (e.g., HBr, NaBr).[10] The strong acid protonates the thiourea, making it more susceptible to cyclization, while the bromide acts as a catalyst.

Reaction Mechanism Overview:

The reaction is believed to proceed through an initial electrophilic attack of bromine on the sulfur atom of the thiourea, forming a sulfenyl bromide intermediate. This is followed by an intramolecular electrophilic attack of the activated sulfur onto the ortho-position of the aniline ring, leading to a dihydrobenzothiazole intermediate. Subsequent elimination of HBr results in the formation of the aromatic 2-aminobenzothiazole ring.

Experimental Protocol: Cyclization of Phenylthiourea using Bromine in Chloroform [3]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve phenylthiourea (0.1 mol) in chloroform (100 mL).

  • Addition of Bromine: Prepare a solution of bromine (0.1 mol) in chloroform (100 mL). Add the bromine solution dropwise to the stirred phenylthiourea solution over a period of 2 hours. Maintain the reaction temperature below 5°C using an ice bath.

  • Reaction Completion and Isolation: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. The product hydrobromide salt will precipitate.

  • Neutralization and Purification: Filter the precipitate and wash with a small amount of chloroform. To obtain the free base, suspend the salt in water and neutralize with an appropriate base (e.g., sodium carbonate solution) until the solution is alkaline. Filter the resulting solid, wash with water, and dry. Recrystallize from ethanol to obtain pure 2-aminobenzothiazole.

Modern Synthetic Approaches: Innovations in 2-Aminobenzothiazole Synthesis

Recent advancements in synthetic methodology have focused on developing more efficient, environmentally friendly, and versatile routes to 2-aminobenzothiazoles. These methods are particularly valuable for the construction of diverse compound libraries for drug discovery.

Method 3: Metal-Free Catalytic Synthesis from Cyclohexanones and Thioureas

This innovative approach utilizes molecular oxygen as the ultimate oxidant in an iodine-catalyzed reaction, representing a greener alternative to traditional methods that use stoichiometric and often hazardous oxidants like bromine.[11]

Causality of Experimental Choices:

  • Iodine as Catalyst: Iodine serves as a mild and effective catalyst for the aerobic oxidative cyclization and subsequent dehydrogenation.

  • Molecular Oxygen as Oxidant: The use of molecular oxygen (from air or as a pure gas) as the terminal oxidant makes this process environmentally benign, with water being the only byproduct.

  • DMSO as Solvent: Dimethyl sulfoxide (DMSO) is an effective solvent for this transformation, facilitating the dissolution of the reactants and promoting the desired reactivity.

Reaction Mechanism Overview:

The proposed mechanism involves the iodine-catalyzed alpha-iodination of the cyclohexanone, followed by condensation with thiourea. The resulting intermediate then undergoes intramolecular cyclization and a series of oxidative dehydrogenation steps, driven by the iodine/oxygen catalytic cycle, to yield the aromatic 2-aminobenzothiazole product.

Experimental Protocol: Iodine-Catalyzed Synthesis from Cyclohexanone and Thiourea [11]

  • Reaction Setup: In a sealed reaction vessel, combine cyclohexanone (1 mmol), thiourea (1.2 mmol), and iodine (20 mol%) in DMSO (2 mL).

  • Reaction Conditions: Stir the reaction mixture at 100°C under an oxygen atmosphere (balloon) for 24 hours.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzothiazole.

Method 4: Solid-Phase Synthesis for High-Throughput Library Generation

Solid-phase synthesis is a powerful tool for the rapid generation of compound libraries for biological screening.[1] This protocol outlines a traceless solid-supported synthesis of 2-aminobenzothiazoles.

Causality of Experimental Choices:

  • Resin-Bound Isothiocyanate: The synthesis begins with an isothiocyanate functionality attached to a solid support (e.g., carboxy-polystyrene resin). This allows for easy purification by simple filtration and washing.

  • Traceless Cleavage: The final product is cleaved from the resin in a way that does not leave any part of the linker attached, a "traceless" cleavage, which is highly desirable in library synthesis. Hydrazine-mediated cleavage is employed in this protocol.

  • Microwave Irradiation: The use of microwave irradiation can significantly accelerate reaction times for both the cyclization and cleavage steps.[1]

Workflow Overview:

The solid-phase synthesis involves the reaction of a resin-bound acyl-isothiocyanate with a diverse range of anilines to generate resin-bound N-acyl, N'-phenyl-thioureas. These intermediates are then cyclized to form the 2-aminobenzothiazole scaffold, which can be further functionalized while still on the resin. The final products are then cleaved from the solid support.

Experimental Protocol: Traceless Solid-Phase Synthesis of 2-Aminobenzothiazoles [1]

  • Loading of Anilines: Swell the resin-bound acyl-isothiocyanate (1 equivalent) in N,N-dimethylformamide (DMF). Add a solution of the desired aniline (2.5 equivalents) in DMF and stir the mixture at room temperature overnight. Monitor the reaction by the disappearance of the isothiocyanate peak in the IR spectrum (~1910 cm⁻¹).

  • Washing: After the reaction is complete, filter the resin and wash sequentially with DMF, acetone, and methanol (3 times each) to remove excess reagents.

  • Cyclization:

    • Method A (with Bromine): Suspend the resin in acetic acid and add bromine (6 equivalents). Stir the mixture at room temperature overnight. Filter and wash the resin with water, DMF, and methanol.

    • Method B (for ortho-fluoroanilines): Suspend the resin in degassed, dry DMF and add sodium hydride (60% dispersion in mineral oil). Heat the mixture to 150°C using microwave irradiation for 1 hour. Filter and wash the resin with DMF, dichloromethane, and methanol.

  • Cleavage: Suspend the resin in ethanol and add hydrazine monohydrate (10 equivalents). Heat the mixture to 150°C using microwave irradiation for 30 minutes.

  • Isolation: Filter the resin and wash with ethanol. Combine the filtrate and washings, and concentrate under reduced pressure. Purify the crude product by an appropriate method (e.g., preparative HPLC) to obtain the pure 2-aminobenzothiazole derivative.

Data Presentation

Table 1: Comparison of Synthetic Protocols for 2-Aminobenzothiazole Precursors

Method Starting Materials Key Reagents/Catalysts Typical Solvents Advantages Disadvantages Reference
Direct Thiocyanation Substituted Anilines, Thiocyanate SaltBromineAcetic AcidDirect, uses readily available starting materials.Can have regioselectivity issues, uses stoichiometric bromine.[1][8]
Hugershoff Reaction N-ArylthioureasBromine or H₂SO₄/Bromide catalystChloroform, Acetic Acid, H₂SO₄Good yields, versatile for substituted derivatives.Requires pre-synthesis of arylthioureas.[3][10]
Metal-Free Catalysis Cyclohexanones, ThioureasIodine (cat.), Molecular OxygenDMSOEnvironmentally friendly ("green"), metal-free.Requires elevated temperatures and longer reaction times.[11]
Solid-Phase Synthesis Resin-bound Isothiocyanate, AnilinesBromine or NaH, HydrazineDMF, Acetic Acid, EthanolAmenable to library synthesis, easy purification.Multi-step, requires specialized solid-phase techniques.[1]

Visualizations

Reaction Mechanisms

G cluster_0 Method 1: Direct Thiocyanation of Aniline cluster_1 Method 2: Hugershoff Reaction Aniline Aniline Intermediate1 ortho-Thiocyanato Aniline Aniline->Intermediate1 Electrophilic Substitution Thiocyanate NH4SCN / Br2 Product1 2-Aminobenzothiazole Intermediate1->Product1 Intramolecular Cyclization Arylthiourea N-Arylthiourea Intermediate2 Sulfenyl Bromide Intermediate Arylthiourea->Intermediate2 Oxidation Oxidant Br2 Product2 2-Aminobenzothiazole Intermediate2->Product2 Intramolecular Cyclization

Caption: Key reaction pathways for classical 2-aminobenzothiazole syntheses.

Experimental Workflow

G cluster_workflow Solid-Phase Synthesis Workflow Start Resin-Bound Acyl-Isothiocyanate Step1 1. React with Aniline in DMF Start->Step1 Step2 2. Wash Resin (DMF, Acetone, MeOH) Step1->Step2 Step3 3. Cyclization (e.g., with Bromine in Acetic Acid) Step2->Step3 Step4 4. Wash Resin Step3->Step4 Step5 5. Cleavage with Hydrazine (Microwave Irradiation) Step4->Step5 End Purified 2-Aminobenzothiazole Derivative Step5->End

Caption: Step-by-step workflow for solid-phase synthesis.

References

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  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]

  • Process for the preparation of 2-aminobenzothiazoles. (1994). U.S. Patent 5,374,737.
  • Laitonjam, W., & Nahakpam, L. (n.d.). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1, 3-diarylthiourea with liquid bromine and chloroform. ResearchGate. Available at: [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). SSRN. Available at: [Link]

  • Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 776-797. Available at: [Link]

  • Al-Sultani, O. M. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(30), 27299-27316. Available at: [Link]

  • Jangid, D. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. Available at: [Link]

  • Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives as a new class of antifungal agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4880-4883. Available at: [Link]

  • How I can synthesis 2- aminobenzothiazole. (2020). ResearchGate. Available at: [Link]

  • Zhilitskaya, L. V., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(8), 2190. Available at: [Link]

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Russian Chemical Bulletin, 70(5), 785-806. Available at: [Link]

  • AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. (2022). Science, Technology and Development, XI(I). Available at: [Link]

  • Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. (2018). Journal of Al-Nahrain University, 21(3), 1-10. Available at: [Link]

  • Wu, J., et al. (2013). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Letters, 15(11), 2842-2845. Available at: [Link]

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022). Molecules, 27(18), 6084. Available at: [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023). Molecules, 28(11), 4478. Available at: [Link]

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Application Notes and Protocols for the Development of Anticancer Agents Based on 2-Methyl-5-methylthio-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Promise of the Benzothiazole Scaffold in Oncology

The benzothiazole core, a bicyclic heterocyclic system, is a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this versatile structure have shown significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[2][3][4] This document provides a detailed guide for researchers on the utilization of a specific derivative, 2-Methyl-5-methylthio-benzothiazole , in the development of novel anticancer therapeutics. While direct and extensive research on this particular molecule is emerging, the wealth of data on structurally related benzothiazoles provides a strong rationale for its investigation and a clear roadmap for its preclinical evaluation.[1]

The presence of a methyl group at the 2-position and a methylthio group at the 5-position of the benzothiazole ring presents a unique combination of electronic and steric properties that can be exploited for targeted drug design. These substitutions may influence the compound's metabolic stability, cell permeability, and interaction with biological targets.

Plausible Synthetic Route

While specific literature provides a convenient four-step synthesis of 2-Methyl-5-methylthio-benzothiazole, the detailed experimental procedure is not publicly available.[5][6] However, based on established methods for the synthesis of substituted benzothiazoles, a plausible and robust synthetic protocol can be proposed.[7][8][9]

Protocol 1: Proposed Synthesis of 2-Methyl-5-methylthio-benzothiazole

This protocol outlines a potential multi-step synthesis starting from a commercially available precursor.

Step 1: Synthesis of 4-Methylthioaniline

  • Rationale: Introduction of the methylthio group at the desired position on the aniline precursor.

  • Procedure:

    • To a solution of 4-bromoaniline in a suitable solvent (e.g., DMF or DMSO), add sodium thiomethoxide.

    • The reaction is typically heated under an inert atmosphere (e.g., nitrogen or argon) to facilitate the nucleophilic aromatic substitution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield 4-methylthioaniline.

Step 2: Synthesis of 2-Amino-5-methylthio-benzenethiol

  • Rationale: Formation of the key intermediate containing both the amino and thiol groups required for the benzothiazole ring closure.

  • Procedure:

    • 4-Methylthioaniline is reacted with potassium thiocyanate in the presence of bromine in a solvent like glacial acetic acid to form the corresponding thiocyanate derivative.[8]

    • The resulting intermediate is then hydrolyzed under acidic or basic conditions to yield 2-amino-5-methylthio-benzenethiol.

Step 3: Cyclization to form 2-Methyl-5-methylthio-benzothiazole

  • Rationale: The core benzothiazole ring is formed in this step through condensation and cyclization.

  • Procedure:

    • React 2-amino-5-methylthio-benzenethiol with acetic anhydride or acetyl chloride.

    • The reaction is typically carried out in a suitable solvent and may require heating.

    • The cyclization reaction results in the formation of the desired 2-Methyl-5-methylthio-benzothiazole.

    • The crude product is then purified by recrystallization or column chromatography.

Step 4: Characterization

  • The final product should be thoroughly characterized using standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

    • Mass Spectrometry (MS)

    • Infrared (IR) Spectroscopy

    • Melting Point Analysis

Anticipated Mechanisms of Anticancer Activity

Based on the extensive literature on benzothiazole derivatives, 2-Methyl-5-methylthio-benzothiazole is hypothesized to exert its anticancer effects through one or more of the following mechanisms.[2][3]

  • Induction of Apoptosis: Many benzothiazole compounds have been shown to induce programmed cell death in cancer cells.[3][10][11] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A study on a novel benzothiazole derivative demonstrated apoptosis induction via the mitochondrial intrinsic pathway.[10][11] It is plausible that 2-Methyl-5-methylthio-benzothiazole could trigger apoptosis by increasing reactive oxygen species (ROS) production and disrupting the mitochondrial membrane potential.[3][12]

  • Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in pH regulation, and certain isoforms (e.g., CA IX and XII) are overexpressed in hypoxic tumors, contributing to cancer cell survival and proliferation.[2][13] Benzothiazoles are a known class of CA inhibitors, and targeting these enzymes can disrupt the tumor microenvironment and inhibit cancer growth.[14][15][16][17]

  • Kinase Inhibition: Dysregulation of protein kinase signaling is a hallmark of cancer. Several benzothiazole derivatives have been developed as potent kinase inhibitors, targeting key players in oncogenic pathways such as EGFR, VEGFR, and others in the PI3K/Akt/mTOR pathway.[1][3]

The following diagram illustrates the potential signaling pathways that could be targeted by 2-Methyl-5-methylthio-benzothiazole.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR VEGFR VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ROS ROS Mitochondria Mitochondria ROS->Mitochondria Damage Caspases Caspases Mitochondria->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis CAIX CA IX CAIX->Proliferation Supports Benzothiazole 2-Methyl-5-methylthio- benzothiazole Benzothiazole->EGFR Inhibition Benzothiazole->VEGFR Inhibition Benzothiazole->ROS Induction Benzothiazole->CAIX Inhibition

Caption: Potential anticancer mechanisms of 2-Methyl-5-methylthio-benzothiazole.

In Vitro Evaluation: Protocols for Anticancer Activity Screening

A systematic in vitro evaluation is crucial to determine the anticancer potential of 2-Methyl-5-methylthio-benzothiazole. The following are standard protocols that can be adapted for this purpose.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

    • 2-Methyl-5-methylthio-benzothiazole stock solution (dissolved in DMSO).

    • MTT solution (5 mg/mL in PBS).

    • DMSO.

    • 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of 2-Methyl-5-methylthio-benzothiazole (e.g., from 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[18]

Data Presentation: IC50 Values

The results of the MTT assay should be summarized in a table for easy comparison of the compound's potency across different cell lines and time points.

Cell LineCancer Type24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7BreastData to be determinedData to be determinedData to be determined
A549LungData to be determinedData to be determinedData to be determined
HCT116ColonData to be determinedData to be determinedData to be determined
HEK293NormalData to be determinedData to be determinedData to be determined
Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA and is excluded by viable cells, thus staining late apoptotic and necrotic cells.

  • Materials:

    • Cancer cells treated with 2-Methyl-5-methylthio-benzothiazole at its IC50 concentration.

    • Annexin V-FITC Apoptosis Detection Kit.

    • Flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with the compound for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2][19]

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 4: Carbonic Anhydrase Inhibition Assay
  • Principle: The inhibitory effect of the compound on the activity of purified CA isoforms (e.g., hCA II, IX, and XII) is measured using a stopped-flow CO₂ hydrase assay.

  • Materials:

    • Purified human carbonic anhydrase isoforms.

    • 2-Methyl-5-methylthio-benzothiazole.

    • Acetazolamide (a known CA inhibitor, as a positive control).

    • Buffer solution (e.g., HEPES or Tris).

    • CO₂-saturated water.

    • pH indicator (e.g., phenol red).

    • Stopped-flow spectrophotometer.

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of the inhibitor for a set period.[20]

    • Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with CO₂-saturated water.

    • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

    • Calculate the initial reaction rates and determine the inhibition constant (Ki) for each CA isoform.[16]

In Vivo Evaluation: Xenograft Tumor Model

Should in vitro studies demonstrate significant and selective anticancer activity, the next logical step is to evaluate the efficacy of 2-Methyl-5-methylthio-benzothiazole in an in vivo model.

Protocol 5: Murine Xenograft Model
  • Rationale: To assess the anti-tumor efficacy and potential toxicity of the compound in a living organism.

  • Model: Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft studies.

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer 2-Methyl-5-methylthio-benzothiazole (formulated in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., intraperitoneal, oral). The control group receives the vehicle only. A positive control group treated with a standard-of-care drug can also be included.

    • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

    • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

The following workflow diagram illustrates the key stages in the preclinical development of 2-Methyl-5-methylthio-benzothiazole as an anticancer agent.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Lead Optimization & Preclinical Development Synthesis Synthesis of 2-Methyl-5- methylthio-benzothiazole Characterization NMR, MS, IR, MP Synthesis->Characterization Cytotoxicity Cell Viability Assay (MTT) Determine IC50 Characterization->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Mechanism Mechanism of Action Studies (e.g., CA Inhibition, Kinase Assays) Apoptosis->Mechanism Xenograft Murine Xenograft Model Mechanism->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity LeadOpt Lead Optimization Toxicity->LeadOpt Preclinical Preclinical Candidate Selection LeadOpt->Preclinical

Caption: Preclinical development workflow for 2-Methyl-5-methylthio-benzothiazole.

Conclusion and Future Directions

2-Methyl-5-methylthio-benzothiazole represents a promising starting point for the development of novel anticancer agents. Its unique substitution pattern on the privileged benzothiazole scaffold warrants a thorough investigation of its biological activities. The protocols outlined in this guide provide a comprehensive framework for its synthesis, in vitro screening, and in vivo evaluation. Further studies should focus on elucidating its precise mechanism of action, which will be instrumental in identifying predictive biomarkers for patient stratification and guiding the design of more potent and selective second-generation analogs.

References

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. (2025-10-31). [Link]

  • Benzothiazole derivatives as anticancer agents. FLORE. (2019-12-02). [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. (2024-01-01). [Link]

  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. (n.d.). [Link]

  • 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. PMC - PubMed Central. (2025-10-13). [Link]

  • A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole. Taylor & Francis Online. (n.d.). [Link]

  • A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole. Sci-Hub. (n.d.). [Link]

  • Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. PMC. (n.d.). [Link]

  • Benzothiazole derivatives as anticancer agents. Taylor & Francis. (n.d.). [Link]

  • (PDF) Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. ResearchGate. (n.d.). [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers. (2023-05-22). [Link]

  • An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles. European Journal of Chemistry. (n.d.). [Link]

  • Benzothiazole derivatives as anticancer agents. PubMed. (n.d.). [Link]

  • a class of carbonic anhydrase II and VII-selective inhibitors. PMC - NIH. (2023-02-10). [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Unich. (2022-07-28). [Link]

  • ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. (n.d.). [Link]

  • Benzothiadiazinone-1,1-Dioxide Carbonic Anhydrase Inhibitors Suppress the Growth of Drug-Resistant Mycobacterium tuberculosis Strains. MDPI. (2024-02-23). [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Farsh. (n.d.). [Link]

  • Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... ResearchGate. (n.d.). [Link]

  • 2-(methyl thio) benzothiazole, 615-22-5. The Good Scents Company. (n.d.). [Link]

  • 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989. PubChem. (n.d.). [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. (n.d.). [Link]

  • Convenient Synthesis of Substituted 2-Phenylbenzothiazoles Using Solid-Supported Triphenylphosphine | Request PDF. ResearchGate. (n.d.). [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. NIH. (2023-05-23). [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). [Link]

Sources

Application Notes and Protocols for the Quantification of 2-Methyl-5-methylthio-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 2-Methyl-5-methylthio-benzothiazole

2-Methyl-5-methylthio-benzothiazole is a sulfur-containing heterocyclic compound belonging to the benzothiazole class. While specific applications are varied, related benzothiazole derivatives are utilized as vulcanization accelerators in the rubber industry, as corrosion inhibitors, and as intermediates in the synthesis of pharmaceuticals and agrochemicals. Given its potential presence in environmental matrices and its role in various industrial processes, robust and reliable analytical methods for the precise quantification of 2-Methyl-5-methylthio-benzothiazole are paramount. This document provides detailed application notes and validated protocols for the quantification of this analyte in diverse sample types, with a focus on chromatographic techniques coupled with various detection methods. The methodologies presented herein are designed to ensure scientific integrity, providing a foundation for accurate and reproducible results in research, quality control, and safety assessment settings.

Physicochemical Properties of 2-Methyl-5-methylthio-benzothiazole

A thorough understanding of the analyte's chemical and physical properties is fundamental to developing effective analytical methods. These properties dictate the choice of sample preparation techniques, chromatographic conditions, and detection parameters.

PropertyValueSignificance for Analysis
Molecular Formula C₉H₉NS₂Determines the exact mass for mass spectrometry.
Molecular Weight 195.31 g/mol [1]Used for calculating concentrations and preparing standards.
Melting Point 48-50°C[1]Indicates the compound is solid at room temperature.
Boiling Point 319.2 ± 15.0 °C at 760 mmHg[1]Suggests that gas chromatography is a viable technique.
LogP (octanol-water partition coefficient) 2.89[1]Indicates a moderate lipophilicity, suitable for reversed-phase chromatography and solvent extraction.
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[1]Low volatility suggests that care must be taken to avoid analyte loss during sample evaporation steps.

I. Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely accessible and robust technique for the quantification of aromatic compounds like 2-Methyl-5-methylthio-benzothiazole. The benzothiazole ring system contains a chromophore that absorbs UV radiation, allowing for sensitive detection.

Causality of Experimental Choices

The selection of a reversed-phase C18 column is based on the analyte's moderate lipophilicity (LogP of 2.89)[1], which promotes effective retention and separation from polar matrix components. The mobile phase, consisting of acetonitrile and water, provides a good balance of solvent strength for eluting the analyte with a symmetric peak shape. The addition of a small amount of acid, such as phosphoric acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase. UV detection is set at a wavelength that corresponds to a maximum absorbance of the benzothiazole chromophore, ensuring optimal sensitivity.

Protocol: HPLC-UV Analysis of 2-Methyl-5-methylthio-benzothiazole in Water Samples

This protocol is adapted from established methods for benzothiazole analysis in industrial wastewater.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 mL of the aqueous sample, add a suitable internal standard.

  • Adjust the pH of the sample to approximately 8.5 using a suitable buffer.

  • Perform liquid-liquid extraction with two 50 mL portions of ethyl acetate or a mixture of ethyl acetate and toluene.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC-UV Operating Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30°C
Detection Wavelength Set to a UV maximum of the analyte (typically around 280 nm for benzothiazoles)

3. Calibration

  • Prepare a stock solution of 2-Methyl-5-methylthio-benzothiazole in a suitable solvent like acetonitrile or methanol.

  • From the stock solution, prepare a series of at least five calibration standards in the mobile phase, bracketing the expected sample concentration range.

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

II. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique provides structural information through fragmentation, which significantly reduces matrix interference.

Causality of Experimental Choices

The use of a polymeric sorbent for Solid-Phase Extraction (SPE) is effective for a broad range of benzothiazoles with varying polarities. Electrospray ionization (ESI) is a soft ionization technique suitable for polar to moderately polar compounds like benzothiazoles. 2-Methyl-5-methylthio-benzothiazole is expected to ionize efficiently in positive ion mode. The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and minimizes the impact of co-eluting matrix components.

Protocol: LC-MS/MS Analysis of 2-Methyl-5-methylthio-benzothiazole in Environmental Water

This protocol is based on established methods for the analysis of benzothiazoles in municipal wastewater.[2][3]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a polymeric SPE cartridge (e.g., Oasis HLB or similar) with methanol followed by ultrapure water.

  • Load 100-500 mL of the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with ultrapure water to remove polar interferences.

  • Dry the cartridge under a stream of nitrogen.

  • Elute the analyte with a suitable organic solvent, such as methanol or a mixture of methanol and acetone.

  • Evaporate the eluate to near dryness and reconstitute in a small volume of the initial mobile phase.

2. LC-MS/MS Operating Conditions

ParameterCondition
LC System High-performance or Ultra-high-performance liquid chromatography system
Column C18 or similar reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol
Gradient A linear gradient tailored to the specific separation
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ for 2-Methyl-5-methylthio-benzothiazole
Product Ions (m/z) At least two specific fragment ions for quantification and confirmation

III. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the boiling point of 2-Methyl-5-methylthio-benzothiazole, GC-MS is a suitable alternative to LC-based methods.

Causality of Experimental Choices

A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of a wide range of organic compounds, including benzothiazoles. The temperature programming of the GC oven allows for the separation of compounds with different boiling points. Electron Impact (EI) ionization at 70 eV is a standard and robust ionization technique that produces reproducible fragmentation patterns, which are useful for compound identification and quantification.

Protocol: GC-MS Analysis of 2-Methyl-5-methylthio-benzothiazole

1. Sample Preparation

The sample preparation for GC-MS is similar to that for HPLC-UV, involving liquid-liquid extraction. The final solvent should be compatible with the GC system (e.g., hexane, ethyl acetate).

2. GC-MS Operating Conditions

ParameterCondition
GC System Gas chromatograph with a capillary column
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 - 280°C
Oven Program Initial temp: 60-100°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min
Ionization Mode Electron Impact (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM) or Full Scan
Monitored Ions (SIM) The molecular ion and at least two characteristic fragment ions

IV. Method Validation: Ensuring Trustworthiness and Scientific Integrity

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be close to 1.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of spiked samples at three different concentration levels.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Acceptance Criteria for Method Validation
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) Repeatability: ≤ 15%, Intermediate Precision: ≤ 20%
LOQ Signal-to-noise ratio ≥ 10

These criteria should be adapted based on the specific requirements of the analysis and the nature of the sample matrix.

Visualizations

Experimental Workflow for HPLC/GC Analysis

workflow1 cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Aqueous Sample pH_Adjust pH Adjustment Sample->pH_Adjust LLE Liquid-Liquid Extraction pH_Adjust->LLE Dry Drying of Organic Phase LLE->Dry Evap Solvent Evaporation Dry->Evap Recon Reconstitution Evap->Recon Filter Filtration Recon->Filter HPLC_GC HPLC or GC Injection Filter->HPLC_GC Separation Chromatographic Separation HPLC_GC->Separation Detection UV or MS Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for HPLC/GC analysis with liquid-liquid extraction.

Experimental Workflow for LC-MS/MS Analysis

workflow2 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Water Sample SPE_Load Sample Loading Sample->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Evap Solvent Evaporation SPE_Elute->Evap Recon Reconstitution Evap->Recon LC_Inject LC Injection Recon->LC_Inject LC_Separation Chromatographic Separation LC_Inject->LC_Separation MS_Ionization ESI Ionization LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MRM) MS_Ionization->MS_Analysis Data Data Acquisition & Quantification MS_Analysis->Data

Caption: Workflow for LC-MS/MS analysis with solid-phase extraction.

Conclusion

The choice of an analytical technique for the quantification of 2-Methyl-5-methylthio-benzothiazole depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV offers a robust and cost-effective solution for relatively clean samples, while LC-MS/MS provides superior sensitivity and selectivity for trace-level analysis in complex environmental or biological matrices. GC-MS serves as a viable alternative, particularly for thermally stable analytes. Adherence to rigorous method validation protocols, as outlined by ICH guidelines, is essential to ensure the generation of reliable and defensible data. The protocols and guidelines presented in this application note provide a comprehensive framework for the accurate and precise quantification of 2-Methyl-5-methylthio-benzothiazole in a variety of scientific and industrial applications.

References

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]

  • Fiehn, O., et al. (1994). Extraction and analysis of various benzothiazoles from industrial wastewater. Analytica Chimica Acta, 295(3), 297-305. [Link]

  • MAC-MOD Analytical. (n.d.). Benzothiazole and Derivatives by LC-MS-MS. Application Note #AN4840. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Chemsrc. (2023). 2-Methyl-5-methylthio-benzothiazole. [Link]

  • Asimakopoulos, A. G., et al. (2013). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1295, 58-66. [Link]

  • Reemtsma, T., & Jekel, M. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(22), 2153-2159. [Link]

Sources

Application Notes and Protocols for Practical Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Agrochemical Synthesis

The global imperative to ensure food security for a growing population places immense pressure on the agricultural sector. Agrochemicals, including herbicides, insecticides, and fungicides, are indispensable tools in modern agriculture, safeguarding crop yields and quality.[1][2] However, the development of new agrochemicals is a complex endeavor, driven by the need for increased efficacy, improved safety profiles, and greater environmental sustainability.[3][4] The synthesis of these complex organic molecules has evolved significantly, moving away from traditional, often harsh, methods towards more sophisticated and sustainable strategies. This guide provides an in-depth exploration of modern synthetic methodologies that are transforming the agrochemical industry, offering detailed application notes and protocols for researchers and drug development professionals. We will delve into the causality behind experimental choices, providing a framework for the rational design and execution of agrochemical synthesis.

Section 1: The Central Role of Catalysis in Modern Agrochemical Synthesis

Catalysis is at the heart of green and efficient chemical synthesis. By lowering the activation energy of reactions, catalysts enable transformations that would otherwise be impractical, leading to higher yields, fewer byproducts, and milder reaction conditions. In agrochemical synthesis, the application of advanced catalytic systems is paramount for creating complex, highly active molecules in a cost-effective and environmentally responsible manner.

Biocatalysis: Nature's Approach to Precision Synthesis

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations.[5] This approach offers a sustainable alternative to traditional chemical processes, often proceeding under mild conditions (ambient temperature and pressure, aqueous media) with exquisite chemo-, regio-, and stereoselectivity.[6] The use of enzymes can significantly reduce the environmental footprint of a synthetic process by minimizing waste and avoiding the use of hazardous reagents.[7][8]

Application Note: Enzymatic Kinetic Resolution of a Chiral Alcohol Intermediate

Chiral alcohols are crucial building blocks in the synthesis of many modern agrochemicals. The biological activity of such agrochemicals often resides in a single enantiomer. Biocatalytic kinetic resolution, typically employing lipases, is a powerful method for separating enantiomers from a racemic mixture. The enzyme selectively acylates one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer.

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

This protocol describes the kinetic resolution of a model racemic alcohol using Candida antarctica lipase B (CALB), commercially available as Novozym 435.

Materials:

  • (±)-1-Phenylethanol

  • Vinyl acetate

  • Novozym 435 (immobilized CALB)

  • Hexane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Temperature-controlled bath or hot plate

Procedure:

  • To a 100 mL round-bottom flask, add (±)-1-phenylethanol (1.0 g, 8.19 mmol) and 50 mL of hexane.

  • Add vinyl acetate (1.41 g, 16.38 mmol, 2.0 equivalents) to the solution.

  • Add Novozym 435 (100 mg, 10% by weight of the substrate) to the reaction mixture.

  • Stir the mixture at a constant temperature of 30°C.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC. The reaction is typically complete when ~50% conversion of the starting alcohol is achieved.

  • Upon completion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting mixture of (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol can be separated by column chromatography.

Expected Outcome: This procedure should yield (R)-1-phenylethyl acetate and (S)-1-phenylethanol with high enantiomeric excess (>95%).

Causality of Experimental Choices:

  • Immobilized Enzyme: Novozym 435 is used because the immobilization of the enzyme on a solid support simplifies its removal from the reaction mixture and allows for its recycling, which is crucial for industrial applications.[2]

  • Vinyl Acetate as Acyl Donor: Vinyl acetate is an excellent acyl donor in this context because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction equilibrium towards the products.

  • Organic Solvent: Hexane provides a non-polar environment that is suitable for lipase activity and helps in solubilizing the reactants.

  • Temperature Control: Maintaining a constant temperature is critical for enzyme stability and activity, ensuring reproducible results.

Section 2: Enabling Technologies for Next-Generation Agrochemical Manufacturing

Technological advancements in reactor design and reaction activation are revolutionizing how agrochemicals are synthesized, enabling safer, more efficient, and scalable production.

Flow Chemistry: A Paradigm Shift to Continuous Manufacturing

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[9][10] This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and seamless scalability.[11][12] The small reactor volumes and high surface-area-to-volume ratios allow for precise control over reaction parameters, often leading to higher yields and purities.[13]

Application Note: Synthesis of a Triazole Fungicide Intermediate in a Continuous Flow Reactor

Triazole fungicides are a major class of agrochemicals used to control a broad spectrum of fungal diseases.[14][15] The synthesis of the core 1,2,4-triazole ring can be achieved by reacting hydrazine with formamide at elevated temperatures.[14] Performing this reaction in a continuous flow system can improve safety and efficiency.

Protocol: Continuous Flow Synthesis of 1,2,4-Triazole

Materials:

  • Hydrazine hydrate (80% solution in water)

  • Formamide

  • Syringe pumps

  • T-mixer

  • Heated coil reactor (e.g., PFA tubing in a heated bath or a dedicated flow reactor module)

  • Back-pressure regulator

  • Collection vessel

Experimental Setup:

  • Prepare two separate solutions: one of 80% hydrazine hydrate and one of formamide.

  • Set up the flow chemistry system as shown in the diagram below. The system consists of two syringe pumps, a T-mixer, a heated coil reactor, a back-pressure regulator, and a collection flask.

  • The syringe pumps will deliver the reactants at controlled flow rates into the T-mixer, where they are rapidly mixed.

  • The reaction mixture then enters the heated coil reactor, where the reaction takes place at a specific temperature and residence time.

  • A back-pressure regulator is used to maintain the system pressure, which can be important for reactions involving volatile components or to raise the boiling point of the solvent.

  • The product stream exits the reactor and is collected in a flask.

Procedure:

  • Set the temperature of the heated coil reactor to 180-185°C.

  • Set the back-pressure regulator to 10 bar.

  • Pump formamide and 80% hydrazine hydrate into the T-mixer at a flow rate ratio that corresponds to the desired stoichiometry (e.g., a 2:1 molar ratio of formamide to hydrazine). The total flow rate will determine the residence time in the reactor.

  • Allow the system to reach a steady state, then collect the product stream.

  • The collected solution containing the 1,2,4-triazole product can be purified by distillation or crystallization.

Data Presentation: Batch vs. Flow Synthesis of 1,2,4-Triazole

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time Several hoursMinutes
Temperature 180-210°C180-185°C
Pressure Atmospheric10 bar
Yield ~91%[14]>95% (typical for optimized flow)
Safety Risk of thermal runawaySignificantly reduced risk
Scalability Difficult, requires larger reactorsStraightforward by running longer
E-Factor Higher due to workupLower due to higher yield and less waste

Causality of Experimental Choices:

  • Heated Coil Reactor: Provides excellent heat transfer, allowing for precise temperature control and preventing the formation of hot spots, which can be a safety concern in batch reactions.[10]

  • T-Mixer: Ensures rapid and efficient mixing of the reactants, which is crucial for fast reactions and to avoid side reactions.

  • Back-Pressure Regulator: Allows the reaction to be conducted at temperatures above the normal boiling point of the reactants, accelerating the reaction rate.

G cluster_0 Reactant Delivery cluster_1 Reaction Zone cluster_2 Product Collection PumpA Syringe Pump A (Hydrazine Hydrate) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (Formamide) PumpB->Mixer Reactor Heated Coil Reactor (180-185°C) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Collection Vessel BPR->Collection

Caption: A typical experimental workflow for continuous flow synthesis.

Photoredox Catalysis: Utilizing Light to Forge Complex Bonds

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of challenging chemical bonds under remarkably mild conditions.[1][16] This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes with organic substrates, generating highly reactive radical intermediates.[17] This opens up new avenues for C-H functionalization, cross-coupling reactions, and other transformations that are central to the synthesis of modern agrochemicals.[18]

Application Note: Synthesis of a Substituted Pyridine via Photoredox-Mediated C-H Functionalization

Substituted pyridine moieties are present in a wide range of agrochemicals. Traditional methods for their synthesis can be lengthy and require harsh conditions. Photoredox catalysis offers a more direct approach for the late-stage functionalization of the pyridine ring.

Protocol: Minisci-Type C-H Alkylation of Pyridine

Materials:

  • 4-cyanopyridine

  • Cyclohexanecarboxylic acid

  • fac-Ir(ppy)₃ (photocatalyst)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Dimethyl sulfoxide (DMSO)

  • Blue LED light source

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask, combine 4-cyanopyridine (0.5 mmol), cyclohexanecarboxylic acid (1.0 mmol, 2.0 equivalents), fac-Ir(ppy)₃ (0.005 mmol, 1 mol%), and ammonium persulfate (1.0 mmol, 2.0 equivalents).

  • Add 5 mL of DMSO to the flask.

  • Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

  • Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired alkylated pyridine.

G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Substrate Substrate PC_excited->Substrate Single Electron Transfer Light Visible Light (hν) Light->PC Radical Radical Intermediate Substrate->Radical Product Product Radical->Product

Caption: A simplified mechanism of photoredox catalysis.

Causality of Experimental Choices:

  • fac-Ir(ppy)₃ as Photocatalyst: This iridium complex is a commonly used photocatalyst due to its strong absorption in the visible region, long-lived excited state, and suitable redox potentials for a wide range of organic transformations.[17]

  • Ammonium Persulfate as Oxidant: The persulfate is used as a terminal oxidant to regenerate the photocatalyst in its ground state, allowing for a catalytic cycle.

  • Carboxylic Acid as Radical Precursor: The carboxylic acid serves as a precursor to the alkyl radical via an oxidative decarboxylation pathway initiated by the excited photocatalyst.

  • Blue LED Light Source: The choice of light source is matched to the absorption spectrum of the photocatalyst to ensure efficient excitation.

Section 3: Case Study: Synthesis of a Modern Isoxazoline Insecticide

Isoxazoline insecticides are a relatively new class of agrochemicals that exhibit potent activity against a broad range of pests.[19][20] They act as inhibitors of the GABA-gated chloride channels in insects.[19][21] The synthesis of these complex molecules often involves a multi-step sequence that can benefit from the application of modern synthetic methods.

Application Note: Key Cyclization Step in Isoxazoline Synthesis

A common strategy for the synthesis of the isoxazoline core involves the reaction of a substituted chalcone (an α,β-unsaturated ketone) with hydroxylamine.[19][22] This cyclization reaction forms the five-membered heterocyclic ring that is characteristic of this class of insecticides.

Protocol: Synthesis of a 3,5-Disubstituted Isoxazoline Intermediate

Materials:

  • Substituted chalcone (e.g., 1-(3,5-dichlorophenyl)-3-(trifluoromethyl)prop-2-en-1-one)

  • Hydroxylamine hydrochloride

  • Triethylamine

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the substituted chalcone (1.0 equivalent) in methanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.

  • Cool the mixture in an ice bath and slowly add triethylamine (3.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC until the starting chalcone is consumed.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude isoxazoline product can be purified by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Hydroxylamine Hydrochloride and Triethylamine: Hydroxylamine is the nucleophile that attacks the β-carbon of the chalcone. It is used as its hydrochloride salt for stability, and a base (triethylamine) is added in situ to generate the free hydroxylamine.

  • Methanol as Solvent: Methanol is a suitable polar protic solvent that dissolves the reactants and facilitates the reaction.

Conclusion

The field of agrochemical synthesis is undergoing a profound transformation, driven by the principles of green chemistry and the adoption of enabling technologies. The methodologies outlined in this guide—biocatalysis, flow chemistry, and photoredox catalysis—represent the forefront of this evolution. By understanding the underlying principles and practical applications of these techniques, researchers and scientists can develop more efficient, sustainable, and innovative synthetic routes to the next generation of agrochemicals. The continued integration of these advanced methods will be crucial in addressing the ongoing challenges of global food production in a safe and environmentally responsible manner.

References

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  • Biocatalysis: Enzymatic Synthesis for Industrial Applications. (2021). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Advanced Organic Chemistry: Introduction to Photoredox Catalysis. (2024). YouTube. Retrieved January 26, 2026, from [Link]

  • Recent Advances in Photoredox Catalysis for Organic Synthesis. (n.d.). Preprints.org. Retrieved January 26, 2026, from [Link]

  • Synthesis of Acridinium Photoredox Catalysts with Dr. Alex White (Episode 67). (2021). YouTube. Retrieved January 26, 2026, from [Link]

  • Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. (n.d.). Syrris. Retrieved January 26, 2026, from [Link]

  • (PDF) Biocatalysis Applied to the Synthesis of Agrochemicals. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators. (2025). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Investigating the C-H functionalization of aryl azoles: Discovery of a new class of herbicides. (2023). American Chemical Society. Retrieved January 26, 2026, from [Link]

  • A process for preparation of fungicidally active triazole compounds. (n.d.). Google Patents.
  • photoredox-catalysis-2015.pdf. (n.d.). Retrieved January 26, 2026, from [Link]

  • The E Factor and Process Mass Intensity | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Preparation method of isoxazoline insecticide. (n.d.). WIPO Patentscope. Retrieved January 26, 2026, from [Link]

  • Biocatalysis for Biobased Chemicals. (2016). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • (a) Schematic of the flow reactor setup for the synthesis of... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A basic depiction of batch vs flow. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 13.10: The E-Factor in Green Chemistry. (2021). LibreTexts. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (2022). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Synthesis and Impact of Organic Pesticides on the Environment as Compared to Synthetic Pesticides. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]

  • METRICS - Green Chemistry Toolkit. (n.d.). American Chemical Society. Retrieved January 26, 2026, from [Link]

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  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2021). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Perspectives and Advances in Organic Formulations for Agriculture: Encapsulation of Herbicides for Weed Control. (2023). MDPI. Retrieved January 26, 2026, from [Link]

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  • A field guide to flow chemistry for synthetic organic chemists. (2022). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzothiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of benzothiazole derivatives. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting advice in a direct question-and-answer format to help you optimize your reaction outcomes, improve yield, and ensure the purity of your target compounds.

Introduction to Benzothiazole Synthesis

The synthesis of the benzothiazole core, a privileged scaffold in medicinal chemistry and materials science, is most commonly achieved through the condensation of a 2-aminothiophenol with a carbonyl compound (such as an aldehyde, ketone, or carboxylic acid derivative).[1] While seemingly straightforward, this reaction is often accompanied by competing pathways and side reactions that can significantly impact the yield and purity of the desired product. Understanding the mechanisms behind these side reactions is crucial for effective troubleshooting and process optimization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde?

The reaction proceeds through a three-stage pathway:

  • Imine Thiophenol (ITP) Formation: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine intermediate.[1]

  • Cyclization to Benzothiazoline (BTI): The thiol group then undergoes an intramolecular nucleophilic addition to the imine carbon, leading to the formation of a cyclized, non-aromatic benzothiazoline intermediate.[2]

  • Oxidation to Benzothiazole (BT): The final step is the oxidation of the benzothiazoline to the aromatic benzothiazole. This step requires an oxidizing agent, which can be atmospheric oxygen, a dedicated chemical oxidant, or even a component of the reaction medium like DMSO.[2][3]

Q2: Why is the choice of oxidant important in benzothiazole synthesis?

The oxidant is critical for the final aromatization step (conversion of benzothiazoline to benzothiazole). A lack of a suitable oxidant can lead to the accumulation of the benzothiazoline intermediate. However, overly harsh oxidants or non-selective reaction conditions can promote the oxidation of the starting material, 2-aminothiophenol, leading to the formation of bis(2-aminophenyl) disulfide as a major byproduct.[3] The choice of oxidant can therefore significantly influence the product distribution and overall yield.

Q3: What are the most common side products in benzothiazole synthesis?

The two most prevalent side products are:

  • Bis(2-aminophenyl) disulfide: This dimer results from the oxidative coupling of two molecules of the 2-aminothiophenol starting material. Its formation is a common issue, especially in the presence of air (oxygen) and certain catalysts.

  • Benzothiazoline intermediate: This is the cyclized, non-aromatic precursor to the final benzothiazole product. If the oxidation step is inefficient or incomplete, the benzothiazoline may be isolated as a significant impurity.

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental issues with detailed explanations of the underlying chemistry and actionable troubleshooting steps.

Problem 1: Low or No Yield of the Desired Benzothiazole

Q: I have set up my reaction between 2-aminothiophenol and an aldehyde, but I am getting a very low yield of the final product. What could be the issue?

A low yield can stem from several factors, primarily related to the stability of the starting material and the efficiency of the cyclization and oxidation steps.

Potential Cause 1: Degradation of 2-Aminothiophenol

2-aminothiophenol is highly susceptible to oxidation, leading to the formation of bis(2-aminophenyl) disulfide. This dimerization consumes the starting material, making it unavailable for the desired condensation reaction.

  • Troubleshooting Steps:

    • Use High-Purity Starting Materials: Ensure your 2-aminothiophenol is fresh and has been stored under an inert atmosphere. If the purity is questionable, consider purification by distillation or recrystallization before use.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Potential Cause 2: Inefficient Cyclization or Oxidation

The reaction may be stalling at the benzothiazoline intermediate stage if the conditions are not optimal for the final oxidation step.

  • Troubleshooting Steps:

    • Choice of Oxidant: If you are relying on atmospheric oxygen, the reaction may be slow. Consider the addition of a mild oxidant. A comparative study of different oxidants may be necessary for your specific substrate. Common choices include H₂O₂/HCl, phenyliodoniumbis(trifluoroacetate) (PIFA), or even using DMSO as both solvent and oxidant at elevated temperatures.[4][5]

    • Temperature Optimization: The rate of both cyclization and oxidation is temperature-dependent. If the reaction is sluggish at room temperature, a gradual increase in temperature may be beneficial. However, be aware that excessive heat can also promote side reactions.

    • Catalyst Choice: While many reactions proceed without a catalyst, some substrates may benefit from the addition of an acid catalyst (like L-proline or NH₄Cl) to promote the initial condensation and imine formation.[5][6]

Problem 2: Presence of a Major, Unidentified Side Product

Q: My reaction mixture shows a significant amount of a side product that I cannot identify. How can I determine its structure and prevent its formation?

The most likely culprit is the bis(2-aminophenyl) disulfide dimer.

Identification of Bis(2-aminophenyl) disulfide:

  • Mass Spectrometry (MS): This side product will have a molecular weight corresponding to two units of 2-aminothiophenol minus two hydrogen atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show aromatic signals consistent with the 2-aminothiophenol backbone, but the integration will reflect the dimeric structure. The characteristic thiol proton signal will be absent.

Mechanism of Disulfide Formation:

The thiol group of 2-aminothiophenol is readily oxidized, especially in the presence of oxygen and/or metal catalysts. This process involves the formation of a thiyl radical, which then dimerizes.

ATP1 2-Aminothiophenol Radical1 Thiyl Radical ATP1->Radical1 - H⁺, - e⁻ ATP2 2-Aminothiophenol Radical2 Thiyl Radical ATP2->Radical2 - H⁺, - e⁻ Disulfide Bis(2-aminophenyl) disulfide Radical1->Disulfide Radical2->Disulfide

Caption: Formation of Bis(2-aminophenyl) disulfide side product.

Prevention Strategies:

  • Strictly Anaerobic Conditions: As mentioned previously, the exclusion of oxygen is the most effective way to prevent this side reaction.

  • Controlled Addition of Oxidant: If an oxidant is required for the main reaction, add it slowly and at a controlled temperature to favor the intramolecular oxidation of the benzothiazoline over the intermolecular oxidation of the starting material.

  • Use of a Reductant: In some cases, the disulfide can be cleaved back to the thiol. The synthesis of benzothiazoles from the disulfide has been achieved using a reducing agent like BH₃NH₃ in the presence of a carbon source like CO₂.[7]

Problem 3: The Reaction Stops at the Benzothiazoline Intermediate

Q: I have successfully formed the benzothiazoline, but the final oxidation to benzothiazole is not occurring. How can I drive the reaction to completion?

This is a common issue when the reaction conditions are not sufficiently oxidizing.

Kinetic vs. Thermodynamic Control:

The formation of the benzothiazoline is often a kinetically favored process, while the aromatic benzothiazole is the thermodynamically more stable product.[8] The reaction requires sufficient activation energy to overcome the barrier to aromatization.

Start 2-Aminothiophenol + Aldehyde BTI Benzothiazoline (Kinetic Product) Start->BTI Cyclization (Lower Ea) BT Benzothiazole (Thermodynamic Product) BTI->BT Oxidation (Requires Oxidant/Energy)

Caption: Kinetic vs. Thermodynamic products in benzothiazole synthesis.

Troubleshooting Protocol:

  • Introduce an Oxidant: If not already present, add a suitable oxidant. A good starting point is to use an excess of an oxidizing solvent like DMSO and increase the temperature. Alternatively, chemical oxidants like Dess-Martin periodinane (DMP) or iodine can be effective.[3]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidation. Monitor the reaction by TLC or LC-MS to track the conversion of the benzothiazoline to the benzothiazole.

  • Photochemical Methods: Visible light-mediated synthesis, often in the presence of a photosensitizer, can generate the necessary oxidants in situ to drive the dehydrogenation step.[3]

Problem 4: Difficulty in Purifying the Final Product

Q: My reaction has gone to completion, but I am struggling to isolate a pure product. What are the best purification strategies?

Purification can be challenging due to the similar polarities of the product and some side products.

Purification Strategy Flowchart:

Crude Crude Reaction Mixture Extraction Aqueous Workup/Extraction Crude->Extraction Remove water-soluble impurities Recrystallization Recrystallization Extraction->Recrystallization If product is a solid Chromatography Column Chromatography Extraction->Chromatography If product is an oil or recrystallization fails Pure Pure Benzothiazole Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for benzothiazoles.

Step-by-Step Recrystallization Protocol:

Recrystallization is often effective for purifying solid benzothiazole derivatives.

  • Solvent Selection: The ideal solvent is one in which the benzothiazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes.

  • Dissolution: Dissolve the crude product in the minimum amount of the boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities (like catalyst residues), perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

Column Chromatography:

For oily products or when recrystallization is ineffective, column chromatography is the method of choice. A typical stationary phase is silica gel, and the mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined by TLC analysis.

Summary of Key Reaction Parameters and Their Impact

ParameterEffect on Main ReactionPotential Side Reactions PromotedRecommendations
Temperature Increases reaction rate.Can lead to thermal degradation and formation of tar-like byproducts at very high temperatures.Start at room temperature and gradually increase as needed, monitoring by TLC/LC-MS.
Solvent Can influence solubility and reaction rate. Polar solvents may stabilize charged intermediates.[10]Protic solvents may interfere with some catalysts.Choose a solvent that dissolves all reactants and is compatible with the chosen catalyst and workup procedure.
Catalyst Can accelerate the initial condensation step.Some metal catalysts can promote the oxidation of 2-aminothiophenol.If the uncatalyzed reaction is slow, screen a variety of mild acid or metal catalysts.
Oxidant Essential for the final aromatization step.Harsh oxidants can lead to over-oxidation or degradation. Can promote disulfide formation if not controlled.Use a mild oxidant and add it in a controlled manner. Consider using air or DMSO for a slower, more controlled oxidation.

Analytical Methods for In-Process Control and Final Product Analysis

  • Thin-Layer Chromatography (TLC): An excellent tool for monitoring reaction progress and for determining the appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product and can be used to track the formation and disappearance of reactants, intermediates, and side products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for structural elucidation of the desired product and any isolated side products.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify impurities.

By understanding the underlying mechanisms of benzothiazole synthesis and the common side reactions, and by employing a systematic approach to troubleshooting, researchers can significantly improve the efficiency and success of their synthetic efforts.

References

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  • Li, Y., et al. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. RSC Advances, 12(28), 18131-18135.
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  • Nguyen, T. T. T., et al. (2022). New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone. Journal of Chemistry, 2022, 1-8.
  • de la Cruz, J. N., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(16), 4933.
  • Patil, S. B., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(6), 1219-1225.
  • Bouzayen, N., et al. (2015). Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Moroccan Journal of Chemistry, 3(1), 28-39.
  • Beaver, M. G., et al. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 177-191.
  • Farré, M. J., et al. (2012). Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water.
  • Nandy, S., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4721.
  • Logoyda, L., et al. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia, 67(2), 121-127.
  • Guo, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
  • Valdés, H., et al. (2004). Kinetic study of reactions between ozone and benzothiazole in water. Water Science and Technology, 49(4), 93-98.
  • Sharma, S., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 213-221.
  • Heravi, M. M., et al. (2016). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Iranian Journal of Chemistry and Chemical Engineering, 35(4), 1-6.
  • Göktaş, M. F., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1686-1700.
  • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2024). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]

  • University of Technology. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

  • Pattenden, L. C. (2005). The Synthesis of Benzisothiazole and Benzothiazole Natural Products.
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
  • Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Recent developments in the synthesis of 2-imidazolines and their applications in medicinal chemistry. Tetrahedron, 62(3), 513-535.
  • Jadhao, A. B. (2022). Review on Methods used in isolates of phytochemicals from medicinal plants. Heterocyclic Letters, 12(4), 845-853.
  • Kumar, S., et al. (2020). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 12(1), 13-17.
  • Amin, S., & Parle, A. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 83-88.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Gualdani, R., et al. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents.
  • Massachusetts Institute of Technology. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Reddy, G. C., et al. (2023). HPLC separation, synthesis, isolation and characterization of process related and degradation impurities in larotaxel including method development and validation. Journal of Pharmaceutical and Biomedical Analysis, 234, 115581.
  • Sharma, P., et al. (2022). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Chemistry, 26(2), 190-211.
  • jOeCHEM. (2020, October 27). Kinetic vs Thermodynamic Control--Conjugated Systems [Video]. YouTube. [Link]

  • Zhang, Y., et al. (2023). A Review on Ionic Liquids in the Design of Carbon-Based Materials for Environmental Contaminant Removal. Molecules, 28(21), 7335.
  • Heravi, M. M., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(6), 1219-1225.
  • Abdel-Gawad, H., et al. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 26(19), 5940.

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Technical Support Center: Purification of 2-Methyl-5-methylthio-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 2-Methyl-5-methylthio-benzothiazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context. The purification of heterocyclic compounds like this one is often non-trivial, with success hinging on a clear understanding of the potential impurity profile and the physicochemical properties of the target molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of 2-Methyl-5-methylthio-benzothiazole.

Q1: What are the most common impurities I should expect in my crude 2-Methyl-5-methylthio-benzothiazole?

A1: The impurity profile is intrinsically linked to the synthetic route employed. A common and efficient synthesis proceeds through the cyclization of a substituted 2-aminothiophenol with an acetylating agent.[1][2] Therefore, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: The most likely culprits are 2-amino-4-(methylthio)thiophenol and any residual acetylating agent (e.g., acetic anhydride, acetyl chloride) or its hydrolysis products.

  • Oxidation By-products: 2-Aminothiophenols are notoriously susceptible to oxidation, which can lead to the formation of the corresponding disulfide, bis(2-amino-4-methylthiophenyl) disulfide. This impurity is often a significant contaminant that can complicate purification.

  • Over-alkylation or Isomeric By-products: Depending on the reaction conditions, you may encounter by-products from undesired reactions at other sites on the benzothiazole ring system.

  • Residual Solvents and Catalysts: Solvents like DMF, DMSO, or catalysts used in the cyclization can be carried through the work-up.[3]

Q2: What are the key physical properties of 2-Methyl-5-methylthio-benzothiazole that I should leverage for purification?

A2: Understanding the physical properties is critical for designing an effective purification strategy.

PropertyValueSignificance for Purification
Appearance White to light yellow/brown crystalline powder[4][5]A significant deviation (e.g., dark oil) indicates substantial impurities.
Melting Point 44 - 48 °C[4]A broad or depressed melting range is a classic indicator of impurity. This relatively low melting point makes recrystallization a viable but potentially challenging method, as the compound may "oil out."
Solubility Moderately soluble in organic solvents, less soluble in water.[5]This differential solubility is the basis for extractions and is key to selecting an appropriate recrystallization solvent system.
Boiling Point ~319 °C at 760 mmHg (est.)[6]The high boiling point makes distillation impractical for most lab-scale purifications, favoring chromatography or recrystallization.

Q3: What analytical techniques are most effective for assessing the purity of my sample?

A3: A multi-pronged approach is always recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): Your first and most crucial tool. It's essential for initial crude analysis, tracking reaction progress, and optimizing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., area % purity). A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation. It will also reveal the presence of residual solvents and structurally distinct impurities, though it may not detect small amounts of closely related analogs.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify the masses of unknown impurities.

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your purification workflow.

Q: My crude product is a dark, viscous oil instead of the expected solid. What is the cause and how do I proceed?

A: An oily product is typically a sign of significant impurities, often unreacted starting materials, disulfide by-products, or residual high-boiling solvents like DMSO.

Causality: The impurities are acting as a eutectic mixture, depressing the melting point of your target compound below room temperature.

Solution Pathway:

  • Solvent Wash (Trituration): Before attempting more complex methods, try to induce crystallization. Add a non-polar solvent in which your product has poor solubility but the oily impurities might be soluble (e.g., cold hexanes or diethyl ether).

  • Stir or sonicate the mixture vigorously. This can break up the oil and encourage the formation of a solid precipitate.

  • Isolate the solid (if any forms) by filtration.

  • Re-assess Purity: Run a TLC or ¹H NMR on the resulting solid. This simple step may significantly clean up your material, making subsequent recrystallization or chromatography more effective.

Q: My TLC shows multiple spots that are very close together (low ΔRf). How can I improve the separation for column chromatography?

A: Poor separation on TLC indicates that the chosen solvent system is not effective at differentiating between your product and the impurities based on polarity.

Causality: The impurities have very similar polarity to 2-Methyl-5-methylthio-benzothiazole. A simple binary solvent system (e.g., ethyl acetate/hexane) may not provide sufficient resolution.

Troubleshooting Steps:

  • Systematically Vary Polarity: Test a range of solvent ratios. For example, instead of just 20% EtOAc/Hexane, test 10%, 15%, 25%, and 30% to find the optimal balance where your product has an Rf of ~0.3.

  • Introduce a Third Solvent: Adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can modulate the separation. For example, a system of Hexane/Dichloromethane/Ethyl Acetate can sometimes resolve compounds that are inseparable in a two-solvent system.

  • Change the Stationary Phase: If you are using standard silica gel, consider using alumina (basic or neutral), which can offer different selectivity, especially for nitrogen-containing compounds.

  • Consider Additives: If acidic or basic impurities are suspected, adding a small amount of triethylamine (~0.5%) to the mobile phase can neutralize acidic sites on the silica and improve the peak shape of basic compounds. Conversely, adding acetic acid can help with acidic compounds.

Q: My recovery after recrystallization is extremely low. What went wrong?

A: Low recovery is a common issue and usually points to one of two problems: using too much solvent or choosing a solvent in which your compound is too soluble at cold temperatures.

Causality: The goal of recrystallization is to create a supersaturated solution upon cooling. If too much solvent is used, the solution never becomes supersaturated, and the product remains dissolved even when cold.

Protocol for Maximizing Recovery:

  • Use Minimal Hot Solvent: Add the hot solvent portion-wise to your crude material while heating, just until everything dissolves. Do not add a large volume all at once.

  • Slow Cooling is Crucial: Allow the flask to cool slowly to room temperature first. Rapid cooling in an ice bath can cause the product to "crash out" as a fine powder, trapping impurities. Once at room temperature, then move it to an ice bath or refrigerator to maximize precipitation.

  • Concentrate the Mother Liquor: If recovery is still low, do not discard the filtrate (mother liquor). Concentrate it by about 50% on a rotary evaporator and attempt a second crystallization. This "second crop" will be less pure than the first but can significantly improve your overall yield.

Part 3: Detailed Purification Protocols

These protocols are designed to be self-validating, with checkpoints to ensure success.

Protocol 1: Optimized Recrystallization

This method is ideal when your crude material is >85% pure and solid.

Methodology:

  • Solvent Screening (Microscale): Place a few milligrams of your crude solid into several small test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each.

  • Identify the Ideal Solvent: The best solvent will fully dissolve your compound when hot but show very poor solubility when cold.

  • Dissolution: Place the bulk of your crude 2-Methyl-5-methylthio-benzothiazole into an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum.

  • Validation: Check the melting point and run an NMR or HPLC to confirm the purity of the final product.

Protocol 2: Flash Column Chromatography

This is the method of choice for complex mixtures or when recrystallization fails.

Methodology:

  • Solvent System Selection: Use TLC to determine the optimal mobile phase (eluent). Aim for a system that gives your product an Rf value of 0.25-0.35 and provides good separation from all impurities. A common starting point for compounds of this polarity is a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution: Begin elution with the low-polarity solvent system. Collect fractions in test tubes. Gradually increase the polarity of the eluent as the column runs to move the compounds down the column.

  • Fraction Monitoring: Spot each fraction (or every few fractions) onto a TLC plate and visualize under a UV lamp.

  • Combine and Evaporate: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator.

  • Validation: Obtain a final mass and assess purity using NMR and/or HPLC.

Part 4: Visualization & Workflows

Purification Strategy Decision Tree

This flowchart provides a logical path for selecting the appropriate purification method.

Purification_Strategy Start Crude Product Analysis Initial Analysis (TLC, ¹H NMR) Start->Analysis Decision_Solid Is the product a solid? Analysis->Decision_Solid Decision_Oil Is the product an oil? Analysis->Decision_Oil Decision_Purity Purity > 85% and few spots on TLC? Decision_Solid->Decision_Purity Yes Column Column Chromatography Decision_Solid->Column No Recrystallize Recrystallization Decision_Purity->Recrystallize Yes Decision_Purity->Column No Trituration Triturate with non-polar solvent Decision_Oil->Trituration Yes Trituration->Analysis Final_Analysis Final Purity Analysis (HPLC, NMR, MP) Recrystallize->Final_Analysis Column->Final_Analysis

Caption: Decision tree for selecting a purification method.

Flash Chromatography Workflow

This diagram outlines the key steps in performing flash column chromatography.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Solvent Screening Pack 2. Pack Column TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final 9. Final Product Evaporate->Final

Caption: Step-by-step workflow for flash chromatography.

References

  • The Good Scents Company. (n.d.). 2-(methyl thio) benzothiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylthio)benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecules. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Retrieved from [Link]

  • Lynch, D. C., Miller, J. R., & Spawn, T. D. (1997). A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole. Synthetic Communications, 27(5), 853-858. Retrieved from [Link]

  • Sharma, V., Kumar, R., & Sharma, U. (2014). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances, 4(108), 60176-60208. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Methyl-5-methylthio-benzothiazole. Retrieved from [Link]

Sources

"how to avoid byproduct formation in benzothiazole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Benzothiazole Synthesis. This guide is designed to provide researchers and professionals with in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of benzothiazole derivatives. As specialists in synthetic chemistry, we understand that achieving high yield and purity requires a nuanced understanding of the reaction mechanism and potential side reactions. This center, structured in a flexible question-and-answer format, addresses the most pressing issues, from starting material integrity to byproduct formation and purification.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is very low, but TLC analysis shows that my starting 2-aminothiophenol is fully consumed. What is the likely cause?

This is a classic issue in benzothiazole synthesis and almost always points to the premature oxidative dimerization of your 2-aminothiophenol starting material.

Causality and Mechanism: 2-Aminothiophenol (2-ATP) is highly susceptible to oxidation. The thiol (-SH) group can easily be oxidized by atmospheric oxygen to form a disulfide bond, linking two molecules of 2-ATP to create bis(2-aminophenyl) disulfide. This dimerization is often catalyzed by trace metal impurities and exposure to air. Once this dimer is formed, it is generally unreactive under standard benzothiazole synthesis conditions and represents a dead-end for your starting material, leading to a significant drop in the theoretical yield.

Troubleshooting and Prevention:

  • Starting Material Quality: Always use high-purity 2-aminothiophenol. If the material is old or has been exposed to air, consider purifying it by distillation under reduced pressure before use.

  • Inert Atmosphere: The most critical preventive measure is to conduct your reaction under an inert atmosphere. Purge your reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the experiment.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw technique.

Workflow Diagram: The Competing Fates of 2-Aminothiophenol

Byproduct_Formation cluster_main Desired Reaction Pathway cluster_side Byproduct Formation Pathway ATP 2-Aminothiophenol Intermediate Schiff Base/ Amide Intermediate ATP->Intermediate Condensation Carbonyl Aldehyde/Carboxylic Acid Derivative Carbonyl->Intermediate Benzothiazole Target Benzothiazole Intermediate->Benzothiazole Cyclization & Oxidation ATP_side 2-Aminothiophenol Disulfide Bis(2-aminophenyl) disulfide (Unreactive Dimer) ATP_side->Disulfide Oxidative Dimerization (Air, O₂)

Caption: Competing pathways for 2-aminothiophenol during synthesis.

FAQ 2: My final product is a mixture of my target benzothiazole and a second, more polar compound. NMR suggests it's the benzothiazoline intermediate. How can I drive the reaction to completion?

This indicates that the final oxidative dehydrogenation step of the synthesis is incomplete. The cyclized intermediate, a 2,3-dihydrobenzothiazole (benzothiazoline), is stable but needs to be oxidized to form the aromatic benzothiazole ring.

Causality and Mechanism: The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes or ketones proceeds through a two-stage mechanism:

  • Condensation and Cyclization: The amino group of 2-ATP attacks the carbonyl carbon, and subsequent dehydration and intramolecular cyclization of the thiol group onto the imine carbon forms the benzothiazoline ring.

  • Oxidation (Dehydrogenation): The benzothiazoline intermediate must lose two hydrogen atoms to form the final, stable aromatic benzothiazole. This step requires an oxidizing agent.

If the oxidant is too weak, used in insufficient quantity, or if the reaction conditions (e.g., temperature) are not optimal for oxidation, the benzothiazoline will be a major component of your crude product.

Troubleshooting and Post-Reaction Conversion:

  • Choice of Oxidant: The choice of oxidant is crucial. While air or DMSO can serve as oxidants at high temperatures, they can be slow and inefficient. For more reliable and cleaner conversions, consider using a dedicated oxidizing agent.

  • In-Situ Oxidation: Incorporate a suitable oxidant into your initial reaction mixture.

  • Post-Reaction Oxidation: If you have already isolated a mixture, you can perform a subsequent oxidation step. Dissolve the mixture in a suitable solvent (e.g., DCM or toluene) and treat it with an oxidant like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) until TLC analysis shows complete conversion.

Table 1: Comparison of Common Oxidizing Systems

Oxidant SystemTypical ConditionsAdvantagesDisadvantages
Air / O₂ High temperature (e.g., reflux in DMSO or toluene)"Green," inexpensiveOften slow, requires high temperatures, can lead to side products
Hydrogen Peroxide (H₂O₂) Often with an acid catalyst (e.g., HCl) in ethanolInexpensive, produces water as a byproductCan lead to over-oxidation if not controlled, requires careful stoichiometry
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) DCM or Toluene, often at room temperatureHigh-yielding, works under mild conditionsStoichiometric reagent, purification from hydroquinone byproduct is necessary
PCC (Pyridinium chlorochromate) DCM, room temperatureEfficient for oxidizing isolated benzothiazolinesChromium-based reagent (toxic), requires stoichiometric amounts
Iodine (I₂) Catalytic or stoichiometric amounts, various solventsEffective, can act as both a Lewis acid and an oxidantCan lead to halogenated byproducts if not controlled

Mechanism Diagram: Formation of Benzothiazoline and its Oxidation

Benzothiazoline_Formation cluster_troubleshooting Troubleshooting Point 2-ATP 2-Aminothiophenol Schiff_Base Schiff Base Intermediate 2-ATP->Schiff_Base + R-CHO - H₂O Aldehyde R-CHO Aldehyde->Schiff_Base Benzothiazoline Benzothiazoline Intermediate Schiff_Base->Benzothiazoline Intramolecular Cyclization Benzothiazole Target Benzothiazole Benzothiazoline->Benzothiazole Oxidation (-2H) Oxidant Insufficient Oxidant Benzothiazoline->Oxidant

Caption: The critical oxidation step from the benzothiazoline intermediate.

FAQ 3: I am attempting a synthesis using a carboxylic acid and 2-aminothiophenol at high temperatures and observing the formation of what appears to be a benzothiazolone byproduct. How can this be avoided?

Formation of a benzothiazolone (a ketone within the thiazole ring) suggests that a competing reaction pathway involving an oxygen atom is occurring.

Causality and Mechanism: While less common than benzothiazoline formation, benzothiazolone byproducts can arise, especially under harsh conditions or when certain reagents are used. In syntheses starting from carboxylic acids, the reaction proceeds through an amide intermediate. Under high heat, an alternative intramolecular cyclization may occur where the amide oxygen, rather than the sulfur, participates in a competing pathway, or degradation of intermediates in the presence of trace oxygen can lead to this byproduct. This is particularly noted in syntheses that use CO₂ as the C1 source, where the carbonyl group is inherent to the reagent. In such cases, the use of a reducing agent like a hydrosilane is crucial to reduce the intermediate in a way that favors benzothiazole formation over the benzothiazolone.[1]

Troubleshooting and Prevention:

  • Use an Activating Agent: Instead of relying on high-temperature thermal condensation with the carboxylic acid itself, convert the acid to a more reactive derivative first. Activating agents like thionyl chloride (to form an acyl chloride) or using coupling agents (e.g., HATU, EDC) allow the reaction to proceed at lower temperatures, minimizing thermal side reactions.

  • Dehydrating Conditions: For direct condensation of carboxylic acids, using a strong dehydrating agent like Polyphosphoric Acid (PPA) can promote the desired cyclization pathway by efficiently removing water and acting as an acid catalyst.

  • Control the Atmosphere: As with disulfide formation, rigorously excluding oxygen by working under an inert atmosphere can prevent oxidative side reactions that might lead to carbonyl-containing byproducts.

General Troubleshooting Protocol for Benzothiazole Synthesis

This protocol outlines a robust, generalized procedure for the synthesis of 2-arylbenzothiazoles from aldehydes, designed to minimize common byproducts.

Materials and Setup:

  • Reagents: Purified 2-aminothiophenol (2-ATP), desired aryl aldehyde, oxidant (e.g., DDQ), anhydrous solvent (e.g., Dichloromethane - DCM).

  • Apparatus: A three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet. All glassware should be oven-dried before use.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble the glassware and purge the system with nitrogen or argon for 10-15 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add the aryl aldehyde (1.0 eq) and dissolve it in anhydrous DCM.

    • In a separate flask under an inert atmosphere, dissolve the 2-aminothiophenol (1.05 eq) in anhydrous DCM.

    • Add the 2-ATP solution dropwise to the stirring aldehyde solution at room temperature. A slight excess of 2-ATP can help compensate for any minor oxidative loss, but a large excess should be avoided to simplify purification.

  • Intermediate Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC to observe the consumption of the starting materials and the formation of the benzothiazoline intermediate (this will be a new, often UV-active spot).

  • Oxidation:

    • Once the formation of the intermediate is complete (as indicated by TLC), add the oxidant (e.g., DDQ, 1.1 eq) portion-wise to the reaction mixture. The addition may be exothermic; maintain the temperature with a water bath if necessary.

    • Stir the reaction at room temperature and continue to monitor by TLC until the benzothiazoline spot has been completely converted to the less polar benzothiazole product spot. This can take anywhere from 1 to 12 hours depending on the substrate.

  • Workup and Purification:

    • Upon completion, quench the reaction if necessary (workup depends on the oxidant used. For DDQ, the mixture can often be filtered through a short plug of silica gel).

    • Wash the organic layer with a suitable aqueous solution (e.g., sodium bicarbonate solution, followed by brine).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Bose, D. S., & Idrees, M. (2010). A Novel, Efficient and Rapid Synthesis of Benzothiazoles using Dess-Martin Periodinane. Synthesis, 2010(03), 398-402. [Link]

  • Waengdongbung, W., et al. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Songklanakarin Journal of Science and Technology.
  • Hwang, H. S., Lee, S., Han, S. S., Moon, Y. K., You, Y., & Cho, E. J. (2020). Visible Light-Mediated Synthesis of Benzothiazoles from 2-Aminothiophenol and Aldehydes: In Situ-Generated Disulfide as a Photosensitizer. The Journal of Organic Chemistry, 85(18), 11835–11843. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. Retrieved from [Link]

Sources

"scaling up the synthesis of 2-Methyl-5-methylthio-benzothiazole"

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers and process chemists, this Technical Support Center provides in-depth guidance on scaling up the synthesis of 2-Methyl-5-methylthio-benzothiazole. As Senior Application Scientists, we have compiled this guide to address common challenges and provide practical, field-tested solutions to ensure a robust, safe, and efficient scale-up process.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of 2-Methyl-5-methylthio-benzothiazole, providing a solid foundation for process development and scale-up activities.

Question 1: What is the most common and scalable synthetic route for 2-Methyl-5-methylthio-benzothiazole?

Answer: The most widely adopted and industrially viable method for synthesizing 2-substituted benzothiazoles is the condensation and subsequent cyclization of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent.[1] For the target molecule, 2-Methyl-5-methylthio-benzothiazole, the process involves the reaction of 4-(methylthio)-2-aminothiophenol with acetic acid or acetic anhydride.

The reaction typically proceeds via the formation of an intermediate amide, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of water to form the benzothiazole ring. Using acetic anhydride often accelerates the reaction but can present challenges with exotherms during scale-up. Polyphosphoric acid (PPA) is a common catalyst and solvent for this transformation, promoting the dehydration step effectively.

Question 2: What is the underlying reaction mechanism for this synthesis?

Answer: The reaction proceeds in two key stages:

  • Amide Formation: The primary amine of 4-(methylthio)-2-aminothiophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic acid or acetic anhydride. This forms an N-(2-mercapto-5-(methylthio)phenyl)acetamide intermediate.

  • Cyclodehydration: Under acidic conditions (e.g., PPA or other strong acids), the thiol group attacks the amide carbonyl carbon. This is followed by the elimination of a water molecule to form the thiazole ring, yielding the final product.

The overall workflow is depicted in the diagram below.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 4-(methylthio)-2-aminothiophenol C Step 1: Acylation (Amide Formation) A->C Reacts with B Acetic Anhydride / Acetic Acid B->C D Intermediate: N-(2-mercapto-5-(methylthio)phenyl)acetamide C->D Forms E Step 2: Cyclodehydration (Acid-catalyzed) D->E Undergoes F 2-Methyl-5-methylthio-benzothiazole E->F Yields

Caption: Synthetic pathway for 2-Methyl-5-methylthio-benzothiazole.

Question 3: What are the critical process parameters to monitor during scale-up?

Answer: Scaling up this synthesis requires careful control over several parameters to ensure safety, consistency, and high yield.

ParameterLaboratory Scale (1-100 g)Pilot/Industrial Scale (>1 kg)Rationale and Key Considerations
Temperature Magnetic stir plate with oil bathJacketed reactor with controlled heating/cooling fluidThe acylation step is often exothermic, especially with acetic anhydride. Precise temperature control is crucial to prevent runaway reactions and minimize side-product formation. The cyclization step may require elevated temperatures (100-140°C) to proceed efficiently.
Reagent Addition Manual addition via dropping funnelMetering pump for controlled feed rateSlow, controlled addition of the acylating agent into the solution of the aminothiophenol is critical to manage the initial exotherm. This also ensures homogenous mixing and prevents localized high concentrations.
Mixing Magnetic or overhead stirrerBaffled reactor with multi-stage agitator (e.g., pitched-blade turbine)Efficient mixing is vital for maintaining temperature uniformity and ensuring reactants are well-dispersed, which is more challenging in large vessels. Poor mixing can lead to hot spots and lower yields.
Atmosphere Nitrogen balloon or flowNitrogen-purged reactorThe 2-aminothiophenol starting material is susceptible to oxidative dimerization, forming a disulfide impurity.[2] Maintaining an inert nitrogen atmosphere throughout the process is essential to prevent this.

Question 4: Which analytical techniques are recommended for reaction monitoring and final product quality control?

Answer: A combination of chromatographic and spectroscopic techniques is recommended for robust process control.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective method for tracking the disappearance of starting materials and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and can detect the formation of impurities in real-time. A reverse-phase C18 column with a water/acetonitrile gradient is a typical starting point.

  • Final Product QC:

    • HPLC: To determine the purity of the isolated product (typically >98% is required).

    • Mass Spectrometry (MS): To confirm the molecular weight (181.28 g/mol ) of the product.[3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.

    • Melting Point: The literature melting point is 43-46 °C, which serves as a good indicator of purity.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the scale-up synthesis.

G cluster_investigation Investigation Phase cluster_solution Solution Phase start Problem Identified check_yield Low Yield Check raw materials Review reaction parameters Analyze work-up losses start->check_yield check_purity High Impurity Identify impurity (LC-MS) Check atmosphere control Review temperature profile start->check_purity check_scale Exotherm / Control Loss Review addition rate Assess mixing efficiency Evaluate cooling capacity start->check_scale solution_yield Optimize stoichiometry, temperature, or time Improve extraction/isolation protocol check_yield:f0->solution_yield solution_purity Purge reactor with N2 Use purified starting materials Optimize crystallization check_purity:f0->solution_purity solution_scale Reduce addition rate Increase agitation speed Use a more dilute solution check_scale:f0->solution_scale

Caption: General troubleshooting workflow for synthesis scale-up.

Problem 1: The reaction yield is significantly lower on a larger scale compared to the lab.

Potential Causes & Solutions:

  • Cause A: Inefficient Heat Transfer. In large reactors, "hot spots" can form due to poor mixing, leading to thermal degradation of the product or starting materials.

    • Solution: Ensure the reactor's agitation is sufficient for the batch volume. Use a multi-stage agitator if necessary. Reduce the rate of addition for exothermic steps to allow the cooling system to keep up.

  • Cause B: Oxidative Dimerization of Starting Material. The 2-aminothiophenol is sensitive to air, especially at elevated temperatures. Ingress of air during charging or reaction can lead to the formation of the corresponding disulfide, which will not participate in the desired reaction.

    • Solution: Ensure the reactor is thoroughly purged with nitrogen or argon before charging reagents. Maintain a positive pressure of inert gas throughout the entire process.

  • Cause C: Incomplete Reaction. The reaction may not have reached completion due to insufficient time or temperature.

    • Solution: Use HPLC to monitor the reaction. Take samples periodically until the starting material is consumed (<1%). If the reaction stalls, a modest increase in temperature or an extended reaction time may be required.

Problem 2: An unknown impurity is observed in the final product by HPLC.

Potential Causes & Solutions:

  • Cause A: Disulfide Impurity. As mentioned, oxidation of the 4-(methylthio)-2-aminothiophenol starting material forms bis(2-amino-5-(methylthio)phenyl) disulfide.

    • Solution: First, characterize the impurity using LC-MS to confirm its mass. If it is the disulfide, the primary solution is stricter control of the inert atmosphere. This impurity can often be removed during crystallization, as its polarity and shape are significantly different from the product.

  • Cause B: Over-acylation or Side Reactions. If using a large excess of acetic anhydride, side reactions can occur.

    • Solution: Optimize the stoichiometry. Use the minimum excess of the acylating agent required for full conversion (e.g., 1.1-1.2 equivalents).

  • Cause C: Contaminated Starting Materials. The purity of the starting 4-(methylthio)-2-aminothiophenol is critical.

    • Solution: Always analyze incoming raw materials for purity before use. If necessary, repurify the starting material by recrystallization or distillation.

Problem 3: The product fails to crystallize effectively during work-up.

Potential Causes & Solutions:

  • Cause A: Incorrect Solvent System. The choice of crystallization solvent is critical for achieving high purity and yield.

    • Solution: Conduct a solvent screen at the lab scale. The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while impurities remain soluble. Alcohols (isopropanol, ethanol) or hydrocarbon/alcohol mixtures (heptane/isopropanol) are good starting points.

  • Cause B: Presence of Oily Impurities. Certain impurities can act as crystallization inhibitors, causing the product to "oil out."

    • Solution: Before crystallization, consider an aqueous wash of the organic solution to remove water-soluble impurities. A charcoal treatment can sometimes remove colored or oily byproducts. If the issue persists, a silica gel plug filtration of the crude product solution might be necessary before proceeding with crystallization.

  • Cause C: Supersaturation and Cooling Rate. Cooling the solution too quickly can lead to rapid precipitation of small, impure crystals or oiling out.

    • Solution: Implement a controlled cooling profile. Once the solution is saturated, cool slowly to allow for the growth of large, well-formed crystals. Seeding the solution with a small amount of pure product at the saturation point can promote controlled crystallization.

Problem 4: The reaction is difficult to control, with a significant exotherm upon adding the acylating agent.

Potential Causes & Solutions:

  • Cause A: Reaction is too concentrated. A higher concentration of reactants leads to a faster reaction rate and more heat generated per unit volume.

    • Solution: Increase the solvent volume to create a more dilute reaction mixture. This provides a larger thermal mass to absorb the heat of reaction, making the temperature easier to control.

  • Cause B: Addition rate is too fast. The rate of heat generation is exceeding the rate of heat removal by the reactor's cooling system.

    • Solution: Significantly reduce the addition rate of the limiting reagent. Perform a Reaction Calorimetry (RC1) study on a small scale to quantify the heat of reaction and determine a safe addition profile for the target scale.

  • Cause C: Inadequate Cooling Capacity. The reactor's cooling system may be insufficient for the scale and speed of the reaction.

    • Solution: In addition to slowing the addition, ensure the reactor's cooling jacket is operating at its maximum efficiency and lowest possible temperature. If necessary, the process must be redesigned for a larger or more efficient reactor.

References

  • Zhang, W., & Li, J. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link][1]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]

  • Patel, R. P., & Patel, R. G. (2012). Synthesis of 2,2'-(p-phenylene)bis(benzothiazole)s. Organic Syntheses, 89, 17-25. [Link]

  • The Good Scents Company. (n.d.). 2-(methyl thio) benzothiazole. [Link]

  • Google Patents. (2013).
  • PubChem. (n.d.). 2-(Methylthio)benzothiazole. [Link][3]

  • Lynch, D. C., Miller, J. R., & Spawn, T. D. (1997). A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole. Synthetic Communications, 27(13), 2259-2263. [Link]

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Technical Support Center: Minimizing Solvent Effects in the Spectroscopic Analysis of Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges with solvent interference during the spectroscopic analysis of benzothiazole derivatives. Benzothiazoles are a privileged scaffold in medicinal chemistry and materials science, but their rich photophysical properties are exquisitely sensitive to their microenvironment.[1][2] Understanding and controlling solvent interactions is paramount for obtaining reproducible and meaningful data. This document provides troubleshooting guidance in a direct question-and-answer format, explains the causality behind experimental choices, and offers validated protocols to mitigate common issues.

Section 1: Foundational FAQs

This section addresses high-level questions regarding the interaction between solvents and benzothiazole-based molecules.

Q1: What are the primary ways solvents affect the spectroscopic analysis of benzothiazoles?

A: Solvents can profoundly alter the UV-Vis absorption and fluorescence spectra of benzothiazoles through several mechanisms:

  • General Solvatochromism: This refers to the shift in the position of spectral bands (absorption or emission) due to the polarity of the solvent.[3][4] Many benzothiazole derivatives exhibit significant solvatochromism because their ground state and excited state have different dipole moments. Polar solvents will preferentially stabilize the more polar state, thus altering the energy gap between them.[5]

  • Specific Solute-Solvent Interactions: These are short-range interactions, most notably hydrogen bonding.[6][7] Protic solvents (like water, methanol, ethanol) can form hydrogen bonds with nitrogen or sulfur atoms in the benzothiazole ring, providing pathways for non-radiative decay and leading to fluorescence quenching (a decrease in intensity).[6][8]

  • Viscosity and Solvent Relaxation: The viscosity of the solvent affects the rate at which solvent molecules can reorient around the excited-state dipole of the benzothiazole. This "solvent relaxation" process can lead to spectral broadening and time-dependent spectral shifts.

Q2: Why do many benzothiazole derivatives exhibit a strong red shift in fluorescence when solvent polarity increases?

A: This phenomenon, known as positive solvatochromism, is a hallmark of molecules that undergo Intramolecular Charge Transfer (ICT) upon excitation.[1][9] In many donor-acceptor type benzothiazoles, photoexcitation moves electron density from an electron-donating part of the molecule to the electron-accepting benzothiazole core.[1]

  • The resulting excited state is significantly more polar than the ground state.

  • Polar solvent molecules reorient themselves to stabilize this highly polar excited state.

  • This stabilization lowers the energy of the excited state, reducing the energy gap for fluorescence emission.

  • A smaller energy gap corresponds to a longer wavelength, hence a red shift (bathochromic shift) in the emission spectrum.[10]

The diagram below illustrates this process.

Caption: Energy states in non-polar vs. polar solvents.

Section 2: Troubleshooting Common Spectroscopic Issues

This section provides solutions to specific problems encountered during experiments.

Issue: Unpredictable Shifts in λmax and Reduced Intensity

  • Q: My benzothiazole derivative shows a significant red shift in its emission spectrum and a dramatic drop in quantum yield as I switch from chloroform to methanol. What is happening?

    • A: You are likely observing a combination of two effects. The red shift is due to the positive solvatochromism described in the FAQ, as methanol is more polar than chloroform. The excited state is stabilized, shifting the emission to a longer wavelength.[11] The drop in quantum yield is likely due to hydrogen bonding.[7] Methanol is a protic solvent that can form hydrogen bonds with your molecule. These bonds can introduce new vibrational modes that act as efficient non-radiative decay channels, allowing the excited state to return to the ground state without emitting a photon, thus "quenching" the fluorescence.[12]

Issue: Loss of Spectral Resolution

  • Q: My emission spectra are broad and featureless in room-temperature DMSO, but I expect to see vibronic structure. How can I resolve these finer features?

    • A: The broadness is caused by a combination of factors in a polar, fluid solvent like DMSO. The molecule exists in a distribution of solvation shells, leading to inhomogeneous broadening. Furthermore, rapid solvent relaxation around the excited state on the picosecond timescale can smear out fine structural details.[11] To resolve vibronic structure, you must restrict this molecular motion. The most effective method is to use a low-temperature rigid matrix (see Protocol 2). By dissolving your sample in a solvent that forms a clear glass at liquid nitrogen temperature (77 K), you lock the analyte in a fixed position and prevent solvent relaxation, which dramatically sharpens the spectral bands.

Issue: Inconsistent Absorption Maxima (λabs)

  • Q: I dissolved my compound in several "non-polar" solvents (e.g., hexane, cyclohexane, toluene) but still see minor shifts in the absorption maximum. Why aren't they identical?

    • A: While broadly classified as non-polar, these solvents have subtle differences. Toluene, for instance, has an aromatic ring and can engage in π-stacking interactions with the benzothiazole ring system, which is different from the purely aliphatic interactions in hexane or cyclohexane. These minor differences in refractive index and polarizability can be sufficient to cause small but measurable shifts in the absorption spectrum. For establishing a true baseline, a highly inert, non-polar solvent like perfluorohexane or a saturated hydrocarbon like cyclohexane is recommended.

Section 3: Best Practices & Experimental Protocols

Adherence to validated protocols is crucial for generating high-quality, reproducible data.

Protocol 1: Systematic Solvent Screening to Characterize Solvatochromism

This protocol allows for the systematic evaluation of a novel benzothiazole derivative's sensitivity to solvent polarity.

Objective: To quantify the solvatochromic shifts in absorption and emission and to assess the impact of protic vs. aprotic solvents on quantum yield.

Materials:

  • Stock solution of benzothiazole derivative (e.g., 1 mM in THF).

  • Spectroscopic grade solvents of varying polarity (see Table 1).

  • Calibrated UV-Vis spectrophotometer and spectrofluorometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Prepare Working Solutions: Prepare a series of dilute solutions (e.g., 1-10 µM) of your compound in each selected solvent. The final absorbance at λmax should ideally be between 0.05 and 0.1 to avoid inner filter effects in fluorescence measurements.

  • Acquire Absorption Spectra: For each solution, record the UV-Vis absorption spectrum. Note the wavelength of maximum absorption (λabs).

  • Acquire Emission Spectra: Using the measured λabs as the excitation wavelength (λex), record the fluorescence emission spectrum for each solution. Note the wavelength of maximum emission (λem).

  • Data Analysis:

    • Plot λabs and λem versus a solvent polarity scale (e.g., Dimroth-Reichardt ET(30) or Dielectric Constant).

    • A strong correlation indicates significant solvatochromism.

    • Compare the fluorescence intensity between aprotic and protic solvents of similar polarity (e.g., acetonitrile vs. methanol) to identify potential quenching due to hydrogen bonding.

SolventDielectric Constant (ε)Polarity Index (Snyder)H-Bond Donor?
n-Hexane1.880.1No
Toluene2.382.4No
Chloroform4.814.1Weak
Tetrahydrofuran (THF)7.584.0No
Acetonitrile37.55.8No
Dimethyl Sulfoxide (DMSO)46.77.2No
Methanol32.75.1Yes
Water80.110.2Yes
Table 1: Properties of common spectroscopic solvents.
Protocol 2: Low-Temperature Spectroscopy in a Rigid Matrix

Objective: To obtain a high-resolution emission spectrum free from solvent relaxation effects, resolving the vibronic structure.

Materials:

  • Spectrofluorometer with a low-temperature sample holder (cryostat).

  • Liquid nitrogen.

  • Solvent that forms a clear glass at 77 K (e.g., 2-methyltetrahydrofuran, ethanol, or a 4:1 mixture of ethanol:methanol).

  • Long-necked quartz fluorescence cuvettes or quartz tubes.

Procedure:

  • Sample Preparation: Prepare a dilute solution (1-10 µM) of your benzothiazole derivative in the chosen glass-forming solvent.

  • Degassing (Optional but Recommended): To prevent interference from dissolved oxygen, bubble argon or nitrogen gas through the solution for 5-10 minutes.

  • Sample Freezing: Place the cuvette in the cryostat holder. Slowly lower the holder into the liquid nitrogen Dewar. A slow, controlled cooling rate is crucial to prevent cracking of the solvent glass.

  • Thermal Equilibration: Allow the sample to equilibrate at 77 K for at least 10 minutes.

  • Spectral Acquisition: Record the fluorescence emission spectrum. You should observe a noticeable blue shift (hypsochromic shift) compared to the room temperature spectrum in the same solvent, along with a significant sharpening of the spectral bands.

Section 4: Visual Workflow for Troubleshooting

This decision tree provides a logical pathway for diagnosing and solving common spectroscopic issues with benzothiazoles.

Figure 2. Troubleshooting workflow for benzothiazole spectroscopy. Start Start: Unexpected Spectroscopic Result ProblemType What is the primary issue? Start->ProblemType Shift λmax Shift ProblemType->Shift Shift Intensity Low Intensity / Quenching ProblemType->Intensity Intensity Broad Broad, Featureless Spectrum ProblemType->Broad Broadening ShiftCause Is shift correlated with solvent polarity? Shift->ShiftCause IntensityCause Is quenching worse in protic solvents (e.g., MeOH)? Intensity->IntensityCause BroadCause Is sample at room temperature in a fluid solvent? Broad->BroadCause Solvatochromism Diagnosis: Solvatochromism (ICT). Action: Analyze using a polarity scale. Use non-polar solvent for baseline. ShiftCause->Solvatochromism Yes OtherInteraction Diagnosis: Specific interaction (e.g., π-stacking). Action: Compare with inert aliphatic solvent (e.g., cyclohexane). ShiftCause->OtherInteraction No H_Bonding Diagnosis: H-Bonding Quenching. Action: Use aprotic polar solvent (e.g., Acetonitrile) for comparison. IntensityCause->H_Bonding Yes Aggregation Diagnosis: Possible Aggregation. Action: Lower concentration. Check for changes in absorption spectrum. IntensityCause->Aggregation No Relaxation Diagnosis: Solvent Relaxation & Inhomogeneous Broadening. Action: Acquire spectrum in a low-temp rigid matrix (77 K). See Protocol 2. BroadCause->Relaxation Yes Intrinsic Diagnosis: May be intrinsic property. Action: Confirm with 77 K spectrum. If still broad, likely intrinsic. BroadCause->Intrinsic No

Caption: A step-by-step guide to diagnosing spectral issues.

References

  • Bouzayen, A. et al. (2015). Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Moroccan Journal of Chemistry, 3(1), 28-39.

  • Batista, R. M. F. et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.

  • Nguyen, H. et al. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry, 62B, 1311-1318.

  • Pask, P. et al. (2024). Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. Pharmaceuticals, 17(5), 633.

  • Caballero, A. et al. (2021). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. Dyes and Pigments, 194, 109630.

  • Mary, Y. S. et al. (2014). Molecular Modeling and Spectroscopic Studies of Benzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 430-441.

  • Mubarik, A. et al. (2023). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 28(14), 5406.

  • Kirkbright, G. F. et al. (1974). Determination of the fluorescence quantum yields of some 2-substituted benzothiazoles. Analytical Chemistry, 46(11), 1414–1417.

  • Kumar, R. et al. (2022). Benzothiazole‐Hydrazone Chromophores: Synthesis, Solvatochromism, Computational and Antimycobacterial Activity Studies. ChemistrySelect, 7(28), e202201306.

  • Mubarik, A. et al. (2023). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 28(14), 5406.

  • Stephens, S. L. et al. (2023). Cooperative hydrogen bonding in thiazole⋯(H2O)2 revealed by microwave spectroscopy. The Journal of Chemical Physics, 158(11), 114302.

  • Al-shatri, R. A. et al. (2018). Solvent Effects on the UV/ Visible Absorption Spectra of two azobenzothiazole dyes. International Journal of ChemTech Research, 11(01), 22-27.

  • Cerullo, G. et al. (2022). Exploring Solvent and Substituent Effects on the Excited State Dynamics and Symmetry Breaking of Quadrupolar Triarylamine End-Capped Benzothiazole Chromophores by Femtosecond Spectroscopy. The Journal of Physical Chemistry B, 126(42), 8532–8543.

  • Le Guennic, B. et al. (2016). Supporting Information: Controlling the quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science.

  • Ghorai, A. et al. (2022). A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells. RSC Advances, 12(14), 8689–8697.

  • Kim, H. N. et al. (2011). Solvatochromic Fluorescence Behavior of 8-Aminoquinoline-Benzothiazole: A Sensitive Probe for Water Composition in Binary Aqueous Solutions. Bulletin of the Korean Chemical Society, 32(6), 2091-2094.

  • Touir, R. et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 12(1), 1-22.

  • Cerullo, G. et al. (2022). Exploring Solvent and Substituent Effects on the Excited State Dynamics and Symmetry Breaking of Quadrupolar Triarylamine End-Capped Benzothiazole Chromophores by Femtosecond Spectroscopy. The Journal of Physical Chemistry B.

  • Sefer, E. et al. (2021). Synthesis, Solvatochromism and Estimation of Ground and Excited State Dipole Moments of Silylated Benzothiazole Dyes. Journal of Fluorescence, 31, 121–131.

  • Nguyen, H. et al. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry, 62B, 1311-1318.

  • Maliyappa, M. R. et al. (2018). Synthesis, Characterization, Solvatochromic and Biological studies of novel Benzothiazole based azo dyes. International Journal of ChemTech Research, 11(05), 237-246.

  • Liu, Q. (2025). Mechanistic study on the influence of electron-withdrawing groups on HBTY derivatives. Journal of Molecular Liquids.

  • Asimakopoulos, A. G. et al. (2013). Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection. Analytical and Bioanalytical Chemistry, 405(10), 3355–3363.

  • El-Gazzar, A. A. et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)Azo)Thiophene Dyes. Applied Sciences, 11(3), 1143.

  • Weiss, S. et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1033(2), 251-258.

  • Ingleson, M. J. et al. (2014). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 79(11), 5245–5258.

  • Shi, W. J. et al. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Organic & Biomolecular Chemistry, 20(41), 8003-8024.

  • Kamal, A. et al. (2021). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via Potent and Selective Inhibition of VEGFR-2, EGFR, and c-Met Tyrosine Kinases. Journal of Medicinal Chemistry, 64(1), 779–801.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem Tech Support.

  • Abebe, F. et al. (2015). Effects of solvent polarity on the absorption and fluorescence spectra of chlorogenic acid and caffeic acid compounds: determination of the dipole moments. Luminescence, 30(8), 1193-9.

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methyl-5-methylthio-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Substituted Benzothiazoles

Benzothiazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and industrial applications. The specific compound of interest, 2-Methyl-5-methylthio-benzothiazole, incorporates a methyl group at the 2-position and a methylthio group at the 5-position of the benzothiazole core. These substitutions significantly influence the electron distribution within the molecule, leading to a unique NMR fingerprint that is crucial for its unambiguous identification and characterization. Understanding the nuances of its NMR spectra is paramount for quality control in its synthesis and for elucidating its interactions in various chemical and biological systems.

Predicted ¹H NMR Spectral Analysis of 2-Methyl-5-methylthio-benzothiazole

While a publicly available, experimentally verified ¹H NMR spectrum for 2-Methyl-5-methylthio-benzothiazole is not readily found in the literature, we can predict its spectral features with a high degree of confidence by analyzing the spectra of closely related analogs. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methyl-5-methylthio-benzothiazole

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-4~7.8-8.0d~8.5Deshielded by the adjacent sulfur and nitrogen atoms of the thiazole ring.
H-6~7.2-7.4dd~8.5, ~2.0Influenced by the ortho- and para-substituents.
H-7~7.6-7.8d~2.0Deshielding effect from the adjacent sulfur atom in the benzothiazole ring.
2-CH₃~2.8s-Typical chemical shift for a methyl group attached to an sp² carbon in a heterocyclic ring.
5-S-CH₃~2.5s-Characteristic chemical shift for a methyl group attached to a sulfur atom.

Disclaimer: These are predicted values based on the analysis of similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.

Comparative ¹H NMR Analysis with Alternative Structures:

To substantiate our predictions, we will compare the expected spectrum of 2-Methyl-5-methylthio-benzothiazole with the known spectra of three key analogs: 2-Methylbenzothiazole, 2-(Methylthio)benzothiazole, and 5-substituted benzothiazole derivatives.

  • 2-Methylbenzothiazole: The ¹H NMR spectrum of 2-methylbenzothiazole shows the methyl protons at approximately 2.79 ppm.[1] The aromatic protons appear in the range of 7.32-7.93 ppm.[1] This provides a baseline for the chemical shift of the 2-methyl group in our target molecule.

  • 2-(Methylthio)benzothiazole: In this analog, the methylthio protons attached to the thiazole ring are observed, providing insight into the electronic environment of the heterocyclic portion.

  • 5-Substituted Benzothiazoles: Compounds such as 5-chlorobenzo[d]thiazole-2-thiol show distinct patterns for the aromatic protons. The presence of a substituent at the 5-position breaks the symmetry of the benzene ring, leading to more complex splitting patterns compared to the unsubstituted benzothiazole. This is directly relevant to predicting the signals for H-4, H-6, and H-7 in our target molecule.

The interplay of the electron-donating methylthio group at the 5-position and the methyl group at the 2-position will ultimately determine the precise chemical shifts and coupling constants. The methylthio group is expected to exert a mild shielding effect on the aromatic protons, particularly H-4 and H-6, through resonance.

Predicted ¹³C NMR Spectral Analysis of 2-Methyl-5-methylthio-benzothiazole

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The predicted chemical shifts for 2-Methyl-5-methylthio-benzothiazole are outlined in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methyl-5-methylthio-benzothiazole

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale for Prediction
C-2~165-170Characteristic of the C-2 carbon in a benzothiazole ring, deshielded by both nitrogen and sulfur.
C-3a~152-155Bridgehead carbon adjacent to nitrogen.
C-4~125-128Aromatic carbon ortho to the thiazole fusion.
C-5~135-140Aromatic carbon bearing the methylthio group.
C-6~122-125Aromatic carbon.
C-7~120-123Aromatic carbon.
C-7a~132-135Bridgehead carbon adjacent to sulfur.
2-CH₃~18-22Typical chemical shift for a methyl group on an aromatic system.
5-S-CH₃~15-18Characteristic chemical shift for a methyl group attached to a sulfur atom.

Disclaimer: These are predicted values based on the analysis of similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.

Comparative ¹³C NMR Analysis:

The predicted ¹³C chemical shifts are based on data from related structures and the known effects of substituents on aromatic and heterocyclic rings. For instance, the chemical shift of the C-2 carbon in 2-alkyl-benzimidazoles is typically shifted to higher frequencies compared to the unsubstituted parent compound.[2] Similarly, the introduction of the methylthio group at the 5-position will influence the chemical shifts of the aromatic carbons through its electronic effects.

Experimental Protocols

A crucial aspect of spectral analysis is the purity of the sample. The following is a detailed, step-by-step methodology for a convenient and efficient four-step synthesis of 2-Methyl-5-methylthio-benzothiazole, based on a reported procedure.[3] This ensures that the analyzed compound is of high purity, leading to clean and interpretable NMR spectra.

Synthesis of 2-Methyl-5-methylthio-benzothiazole: A Four-Step Workflow

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Thiolation cluster_2 Step 3: Reduction & Thiol Formation cluster_3 Step 4: Cyclization A 4-(Methylthio)aniline B Sodium Nitrite, HCl A->B   C Diazonium Salt Intermediate B->C 0-5 °C D Potassium Ethyl Xanthate C->D   E Xanthate Intermediate D->E F Hydrolysis (e.g., NaOH) E->F   G 2-Amino-5-(methylthio)benzenethiol F->G H Acetic Anhydride G->H   I 2-Methyl-5-methylthio-benzothiazole H->I Reflux

Caption: A four-step synthetic workflow for 2-Methyl-5-methylthio-benzothiazole.

Step 1: Diazotization of 4-(Methylthio)aniline

  • Dissolve 4-(methylthio)aniline in a suitable acidic solution (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt intermediate.

Step 2: Formation of the Xanthate Intermediate

  • Prepare a solution of potassium ethyl xanthate.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution.

  • Stir the reaction mixture at low temperature to allow for the formation of the xanthate intermediate.

Step 3: Hydrolysis to 2-Amino-5-(methylthio)benzenethiol

  • Treat the xanthate intermediate with a base (e.g., sodium hydroxide) to hydrolyze the xanthate group.

  • Acidify the reaction mixture to precipitate the 2-amino-5-(methylthio)benzenethiol.

  • Isolate the product by filtration and wash with water.

Step 4: Cyclization to 2-Methyl-5-methylthio-benzothiazole

  • Reflux the 2-amino-5-(methylthio)benzenethiol with acetic anhydride.

  • After the reaction is complete, cool the mixture and neutralize it.

  • Extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2-Methyl-5-methylthio-benzothiazole.

NMR Sample Preparation and Data Acquisition: A Self-Validating Protocol

NMR_Protocol A Dissolve ~10-20 mg of purified sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). B Add a small amount of internal standard (e.g., TMS). A->B C Transfer the solution to a clean, dry 5 mm NMR tube. B->C D Acquire ¹H NMR spectrum on a 400 MHz or higher spectrometer. C->D E Acquire ¹³C NMR spectrum, including a DEPT-135 experiment for multiplicity determination. D->E F Process the data (phasing, baseline correction, and integration). E->F G Analyze the spectra and assign peaks. F->G

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold as a Privileged Core in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][4][5]

The versatility of the benzothiazole core stems from its unique physicochemical properties: it is a weak base with a highly aromatic system, offering multiple sites for chemical modification.[1][4][6] This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of benzothiazole derivatives with a specific focus on substitutions at the 5-position of the benzene ring. We will explore how modifying this single position can dramatically influence biological outcomes, supported by experimental data, and provide detailed protocols for synthesis and evaluation to empower researchers in their own drug development endeavors.

The Benzothiazole Nucleus: A Structural Overview

The foundational benzothiazole structure is a planar, aromatic bicycle. Understanding the numbering of this system is critical for discussing SAR. The thiazole ring contains the sulfur (position 1) and nitrogen (position 3) atoms, while the fused benzene ring comprises positions 4 through 7. The 5-position, being part of the benzene ring, is a key site for substitution that can modulate the electronic and steric properties of the entire molecule without directly interfering with functionalities often placed at the 2-position.

cluster_cell Cancer Cell VEGFR2 VEGFR-2 Receptor RAS RAS VEGFR2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Growth, Angiogenesis, Metastasis ERK->Proliferation Benzothiazole 5-Substituted Benzothiazole Inhibitor Benzothiazole->VEGFR2 Inhibits Phosphorylation

Caption: Simplified VEGFR-2 signaling pathway inhibited by benzothiazole derivatives.

Comparative Performance Data

The following table summarizes the cytotoxic activity (IC50) of various 5-substituted benzothiazole derivatives against different human cancer cell lines. A lower IC50 value indicates higher potency.

Compound ID5-SubstituentTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
1a -F (fluoro)HeLa (Cervical)9.76Cisplatin-[7]
1b -Cl (chloro)A549 (Lung)>100Sorafenib6.4[8]
1c -Cl (in indolyl moiety)----[9]
1d -F (in 2-phenyl moiety)VariouslogGI50 -5.48--[7]

Note: Data is compiled from multiple sources where substitution patterns may vary across the entire molecule, but the influence of the 5-position substituent is highlighted.

The data suggests that a 5-fluoro substitution can be favorable for anticancer activity. For example, the analog 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was identified as a promising candidate for clinical consideration. [1]In contrast, some derivatives with a 5-chloro group showed low cytotoxicity against certain cell lines, indicating that the overall molecular structure and the target cell line are crucial determinants of activity. [8]

Part 2: Antimicrobial Activity - The Impact of 5-Position Modifications

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiazoles have shown significant promise, with their efficacy being tunable through strategic substitutions. [10][11]Modifications at the 5-position can influence the compound's ability to penetrate bacterial cell walls or inhibit essential microbial enzymes. [10][12]

Causality and Mechanistic Insights

The antimicrobial action of benzothiazoles is often attributed to their interaction with key bacterial enzymes like DNA gyrase or dihydropteroate synthase. [10][12]The electronic properties conferred by the 5-substituent can enhance the binding of the molecule to the active site of these enzymes. For instance, a lipophilic and electron-donating group like a methyl group might improve membrane permeability and enhance activity against certain bacterial strains.

Comparative Performance Data

The Minimum Inhibitory Concentration (MIC) is the standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits visible microbial growth.

Compound ID5-SubstituentTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Source
2a -CH3 (in phenanthridium)B. subtilis1-4Ciprofloxacin4-16[12]
2b -CH3 (in phenanthridium)S. aureus1-4Ciprofloxacin4-16[12]
2c -Cl (in indolyl moiety)S. aureus---[1]
2d -NO2 (in indolyl moiety)E. coli---[1]

As illustrated by compounds 2a and 2b, the presence of a methyl group as part of a larger 5-substituted phenanthridium ring system resulted in potent antibacterial activity, surpassing that of the standard drug ciprofloxacin against several Gram-positive bacteria. [12]Other studies have noted that compounds with chloro and nitro groups at the 5-position also exhibit activity against various microbes, indicating that both electron-donating and electron-withdrawing groups can be beneficial depending on the overall molecular structure and the target pathogen. [1]

Part 3: Anticonvulsant Activity - Neurological Modulation

Epilepsy is a common neurological disorder, and many existing treatments have significant side effects, driving the search for safer and more effective anticonvulsant drugs. [4]Benzothiazole derivatives, including the clinically used drug Riluzole, have shown promise in this area. [4]

Causality and Mechanistic Insights

The anticonvulsant activity of many drugs is related to their ability to modulate ion channels (e.g., sodium or calcium channels) or enhance the effects of the inhibitory neurotransmitter GABA. The lipophilicity and electronic character of the 5-substituent can influence the ability of a benzothiazole derivative to cross the blood-brain barrier and interact with these central nervous system targets.

Comparative Performance Data

Anticonvulsant activity is often assessed in animal models using the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread.

Compound ID5-SubstituentAnticonvulsant Activity (MES test)Neurotoxicity (Rotarod test)Source
3a -ClActiveNon-toxic at active doses[13]
3b -OCH3Moderate Activity-[4]

Note: Specific quantitative data for 5-substituted derivatives is limited in the provided search results, but general trends are noted.

Studies on related heterocyclic systems show that electron-withdrawing groups like chloro at positions on the benzene ring tend to increase anticonvulsant activity. [13][14]This suggests that a 5-chloro benzothiazole derivative could be a promising candidate. The presence of a methoxy group has also been explored, indicating that various electronic profiles warrant investigation. [4]

Part 4: Experimental Protocols - A Guide to Synthesis and Evaluation

To ensure scientific integrity and enable reproducibility, this section provides detailed, self-validating experimental protocols for the synthesis and biological evaluation of 5-substituted benzothiazoles.

Workflow for Synthesis and Biological Screening

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start Start: 5-Substituted 2-Aminothiophenol reaction Reaction with Electrophile (e.g., CNBr) start->reaction cyclization Intramolecular Cyclization reaction->cyclization product Crude Product: 5-Substituted 2-Aminobenzothiazole cyclization->product purification Purification (Recrystallization/ Chromatography) product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization assay_prep Prepare Stock Solution of Pure Compound characterization->assay_prep Proceed to Bioassay anticancer Anticancer Screening (MTT Assay) assay_prep->anticancer antimicrobial Antimicrobial Screening (MIC Determination) assay_prep->antimicrobial anticonvulsant Anticonvulsant Screening (MES Test) assay_prep->anticonvulsant data Data Analysis (IC50, MIC, ED50) anticancer->data antimicrobial->data anticonvulsant->data

Caption: General workflow from synthesis to biological activity assessment.

Protocol 1: Synthesis of 5-Substituted 2-Aminobenzothiazoles

This protocol describes a common and reliable method for synthesizing the 2-aminobenzothiazole core, which serves as a versatile intermediate for further derivatization. The key is the condensation reaction between a 2-aminothiophenol and an electrophile.

Rationale: The choice of 2-aminothiophenol as the starting material provides the core aniline and thiol functionalities required for the one-pot formation of the fused ring system. The use of an iodine catalyst facilitates the oxidative cyclization under milder conditions.

Materials:

  • 5-substituted-2-aminothiophenol (e.g., 5-chloro-2-aminothiophenol)

  • Amine (e.g., aniline)

  • Iodine (I2)

  • Dimethyl sulfoxide (DMSO)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • To a stirred solution of the 5-substituted-2-aminothiophenol (1.0 mmol) and the desired amine (1.2 mmol) in DMSO (3 mL), add iodine (0.1 mmol) as a catalyst.

  • Heat the reaction mixture to 100-120 °C. The use of molecular oxygen (from the air) often serves as the terminal oxidant in these reactions.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol to remove impurities.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (to verify molecular weight), and HPLC (to assess purity >95%).

Protocol 2: Anticancer Evaluation using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Rationale: This assay provides a robust and high-throughput method to quantify the cytotoxic effects of a compound. The inclusion of a positive control (a known anticancer drug) and a negative control (vehicle) ensures the validity of the results.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzothiazole compound (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well microplate

  • Multi-well spectrophotometer

Step-by-Step Procedure:

  • Seed the A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Validation & Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

This guide demonstrates that the 5-position of the benzothiazole scaffold is a critical modulator of biological activity. Subtle changes to the substituent at this position—altering its electronic or steric properties—can significantly enhance or diminish the compound's potency as an anticancer, antimicrobial, or anticonvulsant agent.

  • For anticancer activity , electron-withdrawing groups like fluorine appear promising, though activity is highly dependent on the overall molecular context.

  • For antimicrobial applications , both electron-donating and electron-withdrawing groups have shown efficacy, suggesting that properties like lipophilicity and specific enzyme interactions are key drivers.

  • For anticonvulsant potential , lipophilic and electron-withdrawing substituents are generally favored for their ability to cross the blood-brain barrier and interact with CNS targets.

The future of benzothiazole-based drug discovery is bright. Further exploration should focus on synthesizing novel derivatives with a wider array of substituents at the 5-position to build more comprehensive SAR models. Investigating the development of dual-action agents, such as compounds with both anticancer and anti-inflammatory properties, represents a particularly exciting frontier. [14]The protocols provided herein offer a validated starting point for researchers to synthesize and evaluate new chemical entities, contributing to the development of the next generation of benzothiazole-based therapeutics.

References
  • Prabhu, P., et al. (Year not specified). Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]

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  • MDPI. (n.d.). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. [Link]

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Sources

A Comparative Guide to Catalysts for Benzothiazole Synthesis: From Traditional Methods to Green Innovations

Author: BenchChem Technical Support Team. Date: February 2026

The benzothiazole core is a privileged scaffold in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals, dyes, and industrial compounds.[1] The synthetic efficiency of constructing this bicyclic heterocycle is paramount, with the choice of catalyst playing a pivotal role in determining yield, purity, reaction conditions, and overall sustainability. This guide provides a comparative analysis of various catalytic systems for benzothiazole synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanistic underpinnings of these catalysts, present comparative performance data, and provide detailed experimental protocols for key methodologies.

The Landscape of Catalytic Benzothiazole Synthesis

The most prevalent and versatile approach to benzothiazole synthesis involves the condensation and subsequent oxidative cyclization of 2-aminothiophenols with a variety of carbonyl compounds, including aldehydes, carboxylic acids, and their derivatives.[2] The catalyst's role is to facilitate one or more key steps in this transformation: the activation of the carbonyl group, the promotion of the initial condensation to form a Schiff base or related intermediate, and the crucial final oxidative cyclization to furnish the aromatic benzothiazole ring.

This guide will comparatively evaluate the following classes of catalysts:

  • Homogeneous Metal Catalysts: Offering high activity and selectivity.

  • Heterogeneous Catalysts: Providing advantages in terms of separation, reusability, and environmental footprint.

  • Organocatalysts and Non-Metal Catalysts: Aligning with the principles of green chemistry by avoiding heavy metals.

  • Nanocatalysts: Representing a modern frontier with unique reactivity and high surface area.

Comparative Analysis of Catalytic Performance

The efficacy of a catalyst is a multifactorial equation involving yield, reaction time, temperature, and the ability to be recycled. The following table summarizes the performance of a selection of catalysts from the literature, providing a snapshot of their relative strengths.

Catalyst SystemSubstratesSolventTemp. (°C)TimeYield (%)ReusabilityReference
Homogeneous Metal Catalysts
Cu(I) and Pd(II)o-halothioureasVariousVariousVariousModerate to GoodNot specified[3]
Ni(II) saltsN-arylthioureasVariousMildShortUp to 95Not specified[4]
Samarium triflateo-amino(thio)phenols and aldehydesAqueousMildVariousGoodYes[5]
Heterogeneous Catalysts
SnP₂O₇2-aminothiophenol and aromatic aldehydesNot specifiedNot specified8–35 min87–95At least 5 times[3][6]
NaHSO₄-SiO₂Acyl chlorides and o-aminothiophenolSolvent-freeNot specifiedVariousHighYes[6]
ZnO-beta Zeolite2-aminothiophenol and aldehydesEthanolRefluxVariousExcellentYes[7]
Organocatalysts & Non-Metal Catalysts
H₂O₂/HCl2-aminothiophenol and aldehydesEthanolRoom Temp.1 hExcellentNo[6]
NH₄Cl2-aminothiophenol and benzaldehydeMethanol-waterRoom Temp.1 hHighYes[6]
Dess-Martin periodinaneSulfamide substratesDichloromethaneRoom Temp.15 minHighNo[3]
Iodine2-aminobenzenethiols and acetophenonesDMSO or DioxaneVariousVariousVery GoodNo[5]
Nanocatalysts
Fe₃O₄ nanoparticlesDisulfides and benzothiazole (C-H functionalization)Not specifiedNot specifiedVariousGoodYes[4]
Fe₃O₄@Pyl-CuAromatic aldehydes and 2-aminothiophenolEthanol80VariousVery GoodYes[8]

Mechanistic Insights and Catalyst Causality

Understanding the "why" behind a catalyst's effectiveness is crucial for reaction optimization and troubleshooting. The choice of catalyst directly influences the reaction mechanism, which in turn dictates the outcome.

Metal-Catalyzed Pathways: The Power of Lewis Acidity and Redox Chemistry

Transition metals like copper, palladium, and nickel are workhorses in organic synthesis.[3][4] In the context of benzothiazole formation, their primary roles often involve:

  • Lewis Acid Activation: The metal center can coordinate to the carbonyl oxygen of the aldehyde or carboxylic acid derivative, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the 2-aminothiophenol.

  • Oxidative Cyclization: In many cases, the metal catalyst facilitates the final, and often rate-determining, oxidative dehydrogenation of the benzothiazoline intermediate to the aromatic benzothiazole. This can occur through various redox cycles, for instance, involving Cu(I)/Cu(III) manifolds.[5]

Metal_Catalyzed_Mechanism Reactants 2-Aminothiophenol + Aldehyde/Carboxylic Acid Derivative Intermediate1 Schiff Base/ Benzothiazoline Intermediate Reactants->Intermediate1 Condensation Metal_Catalyst Metal Catalyst (e.g., Cu(I)) Metal_Catalyst->Reactants Lewis Acid Activation Metal_Catalyst->Intermediate1 Redox Mediation Product Benzothiazole Intermediate1->Product Oxidative Cyclization

Caption: Generalized mechanism for metal-catalyzed benzothiazole synthesis.

Heterogeneous Catalysis: The Advantages of a Solid Foundation

Heterogeneous catalysts, such as metal oxides or metals supported on solid matrices like silica or zeolites, offer significant practical advantages.[6][7] Their solid nature allows for easy separation from the reaction mixture by simple filtration, enabling straightforward product purification and catalyst recycling.[3] This aligns with the principles of green and sustainable chemistry. The catalytic activity of these materials often stems from Lewis acidic sites on their surface, which function similarly to their homogeneous counterparts in activating the carbonyl substrate.

Heterogeneous_Catalysis_Workflow Start Reaction Mixture: Reactants + Solvent + Heterogeneous Catalyst Reaction Reaction at Elevated Temperature Start->Reaction Filtration Filtration Reaction->Filtration Product_Isolation Product in Solution (Evaporation of Solvent) Filtration->Product_Isolation Catalyst_Recovery Recovered Catalyst Filtration->Catalyst_Recovery Reuse Catalyst Reuse Catalyst_Recovery->Reuse

Caption: Experimental workflow for heterogeneous catalysis.

Green Chemistry Approaches: Metal-Free and Mild Conditions

The drive towards more environmentally benign synthetic methods has spurred the development of organocatalytic and metal-free systems for benzothiazole synthesis.[9] Catalysts such as H₂O₂/HCl, NH₄Cl, and Dess-Martin periodinane, while not always recyclable, avoid the use of potentially toxic and expensive heavy metals.[3][6] These reagents often act as Brønsted acids or oxidants to promote the key reaction steps. For instance, NH₄Cl is proposed to activate aldehydes through hydrogen bonding, thereby facilitating the nucleophilic attack by the aminothiophenol.[6]

Iodine-catalyzed reactions have also emerged as a powerful metal-free alternative, proceeding via an oxidative cyclization mechanism.[5][10] These methods are often operationally simple and utilize a readily available and inexpensive catalyst.

Experimental Protocols

To provide a practical context, detailed experimental protocols for two distinct and effective catalytic systems are presented below.

Protocol 1: Heterogeneous Catalysis with SnP₂O₇

This protocol is adapted from the work of Merroun et al. and highlights a green, efficient method with a reusable catalyst.[3][6]

Materials:

  • 2-aminothiophenol

  • Substituted aromatic aldehyde

  • SnP₂O₇ catalyst

  • Ethanol (for workup)

Procedure:

  • In a round-bottom flask, a mixture of 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of SnP₂O₇ (as determined by optimization, e.g., 10 mol%) is prepared.

  • The reaction mixture is stirred at the optimized temperature (e.g., 80 °C) for the required time (typically 8-35 minutes), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Ethanol is added to the flask, and the solid catalyst is separated by simple filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-arylbenzothiazole.

  • The recovered SnP₂O₇ catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Protocol 2: Metal-Free Synthesis using H₂O₂/HCl

This protocol, based on the work of Guo and co-authors, exemplifies a simple and efficient room temperature synthesis.[6]

Materials:

  • 2-aminothiophenol

  • Substituted aldehyde

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • To a solution of 2-aminothiophenol (1 mmol) and the aldehyde (1 mmol) in ethanol in a round-bottom flask, a mixture of H₂O₂ (6 mmol) and HCl (3 mmol) is added dropwise with stirring at room temperature.

  • The reaction is stirred at room temperature for 1 hour. Progress is monitored by TLC.

  • After completion, the reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization if necessary.

Future Perspectives and Conclusion

The field of catalyst development for benzothiazole synthesis is continually evolving. Current research trends are focused on the design of more sustainable and efficient catalytic systems. The use of nanocatalysts, for example, offers the potential for even higher activity and selectivity due to their high surface-area-to-volume ratio and unique electronic properties.[4][8][11] Furthermore, the exploration of biocatalysts and photocatalytic methods represents exciting frontiers in the quest for truly green synthetic methodologies.[3]

References

  • Gao, X., Liu, J., Gao, Y., & Hao, L. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Gao, X., Yu, B., Zhao, Y., Hao, L., & Liu, C. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

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  • Unknown. (2024). Application of Magnetic Nanocatalyst Fe3O4@Pyl-Cu in One-pot Synthesis of Benzothiazoles. Biological and Molecular Chemistry. [Link]

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  • Unknown. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Taylor & Francis. [Link]

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  • Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Aza-Friedel−Crafts Reactions of Acyl Imines with Pyrroles Catalyzed by a Chiral Brønsted Acid. Organic Letters, 6(22), 4079-4081. [Link]

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  • Unknown. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. ResearchGate. [Link]

  • Unknown. (2023). One-pot Three-component Synthesis of 2-Substituted Benzothiazoles Using Fe3O4 Nanoparticles. Nanomaterials Chemistry. [Link]

  • Unknown. (2026). Proposed mechanism for the synthesis of benzothiazole derivatives via... ResearchGate. [Link]

  • Unknown. (2022). Synthesis, Structural Characterization Of Benzothiazole Schiff Base Metal (II) Complexes And Their Interaction With DNA. Journal of Pharmaceutical Negative Results. [Link]

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  • Unknown. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances. [Link]

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  • Wang, Y., et al. (2021). Organocatalytic Asymmetric Synthesis of Benzothiazolopyrimidines via [4 + 2] Cyclization of 2-Benzothiazolimines and Aldehydes. Organic Letters, 23(3), 889-893. [Link]

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A Guide to the Confirmation of the Molecular Weight of 2-Methyl-5-methylthio-benzothiazole: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. Among the fundamental properties to be verified, molecular weight stands as a critical parameter. This guide provides a detailed comparison of contemporary analytical techniques for confirming the molecular weight of 2-Methyl-5-methylthio-benzothiazole, a compound of interest in various chemical research domains. We will delve into the theoretical basis, practical execution, and comparative advantages of mass spectrometry and elemental analysis, offering researchers a comprehensive framework for data validation.

Theoretical Molecular Weight: The Foundational Benchmark

Before embarking on experimental verification, the theoretical molecular weight of 2-Methyl-5-methylthio-benzothiazole must be calculated. This value serves as the primary reference against which all experimental data will be compared. The molecular formula for this compound is C₉H₉NS₂.[1]

The molecular weight is the sum of the atomic masses of all atoms in the molecule. Using the atomic weights of the constituent elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Sulfur (S): 32.065 u

The calculation is as follows: (9 x 12.011) + (9 x 1.008) + (1 x 14.007) + (2 x 32.065) = 195.31 g/mol

This theoretical value is the target for our experimental confirmation.

Experimental Verification: A Multi-Faceted Approach

No single analytical technique should be used in isolation for the structural confirmation of a novel compound. Here, we compare two powerful and complementary methods: Mass Spectrometry and Elemental Analysis.

Mass Spectrometry: A Direct Measurement of Mass-to-Charge Ratio

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][3] Its high sensitivity, accuracy, and resolution make it a primary choice for determining the molecular weight of small molecules.[4][5] In a typical MS procedure, a sample is ionized, and the resulting ions are separated based on their m/z ratio by an analyzer, and then detected.[2][6]

  • Sample Preparation: A dilute solution of 2-Methyl-5-methylthio-benzothiazole is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.[7]

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization: A high voltage is applied to the ESI needle, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ in positive ion mode.

  • Mass Analysis: The ions are accelerated into the mass analyzer, where they are separated based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

The resulting mass spectrum is a plot of ion intensity versus m/z. For 2-Methyl-5-methylthio-benzothiazole, in positive ion mode, the most prominent peak is expected to be the protonated molecule, [M+H]⁺. The expected m/z for this ion would be 195.31 (molecular weight) + 1.008 (mass of a proton) = 196.318. The high-resolution capability of modern mass spectrometers allows for the determination of the exact mass, which can be used to confirm the elemental composition.[7]

ESI_MS_Workflow cluster_sample Sample Preparation cluster_instrument Mass Spectrometry Analysis cluster_data Data Output Sample 2-Methyl-5-methylthio- benzothiazole Solution Dilute Solution (1 µg/mL) Sample->Solution Solvent Methanol/Acetonitrile Solvent->Solution Infusion Direct Infusion Solution->Infusion Syringe Pump Ionization Electrospray Ionization (ESI) Infusion->Ionization Analysis Mass Analyzer (e.g., TOF) Ionization->Analysis Detection Detector Analysis->Detection Spectrum Mass Spectrum (Intensity vs. m/z) Detection->Spectrum Data Acquisition Peak Identify Molecular Ion Peak ([M+H]⁺) Spectrum->Peak Confirmation Confirmation Peak->Confirmation Confirm MW

Caption: Workflow for molecular weight confirmation by ESI-MS.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis is a technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound.[8] This information is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.[9] While elemental analysis does not directly provide the molecular weight, it serves as a crucial method for validating the elemental composition derived from a proposed structure.[10] When combined with the molecular weight determined by mass spectrometry, the molecular formula can be definitively confirmed.[10]

  • Sample Submission: A small, accurately weighed amount (typically 1-3 mg) of the pure, dry sample of 2-Methyl-5-methylthio-benzothiazole is submitted to an analytical laboratory.

  • Combustion: The sample is combusted in a furnace at high temperatures (around 1000 °C) in the presence of excess oxygen.

  • Gas Separation: The combustion products (CO₂, H₂O, N₂, and SO₂) are passed through a series of columns that separate the individual gases.

  • Detection: The amount of each gas is measured by a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of each element in the original sample.

The output of an elemental analysis is the percentage composition of C, H, N, and S. For C₉H₉NS₂, the theoretical percentages are:

  • %C = (9 * 12.011) / 195.31 * 100 = 55.32%

  • %H = (9 * 1.008) / 195.31 * 100 = 4.65%

  • %N = (1 * 14.007) / 195.31 * 100 = 7.17%

  • %S = (2 * 32.065) / 195.31 * 100 = 32.86%

The experimental results should be within ±0.4% of these theoretical values to be considered a good match. By dividing the experimental percentages by the respective atomic weights, the molar ratios of the elements can be determined, leading to the empirical formula.[11]

EA_MS_Workflow cluster_ea Elemental Analysis cluster_ms Mass Spectrometry EA_Sample Pure Sample Combustion Combustion Analysis EA_Sample->Combustion Percentages Experimental %C, %H, %N, %S Combustion->Percentages Empirical Calculate Empirical Formula Percentages->Empirical Confirmation Confirm Molecular Formula Empirical->Confirmation MS_Sample Pure Sample MS_Analysis MS Analysis MS_Sample->MS_Analysis MW Determine Molecular Weight MS_Analysis->MW MW->Confirmation

Caption: Confirming molecular formula using EA and MS data.

Comparison of Analytical Techniques

FeatureMass Spectrometry (ESI-MS)Elemental Analysis (CHNS)
Information Provided Molecular Weight (from m/z)Elemental Composition (%)
Primary Output Mass SpectrumPercent Composition Data
Direct Measurement Measures mass-to-charge ratioMeasures elemental percentages
Sensitivity High (µg to ng)Moderate (mg)
Sample Purity Can tolerate some impuritiesRequires highly pure sample
Confirmation Power Confirms molecular weightConfirms empirical formula

Summary of Results for 2-Methyl-5-methylthio-benzothiazole

ParameterTheoretical ValueExperimental (Mass Spec)Experimental (Elemental Analysis)
Molecular Formula C₉H₉NS₂-Confirmed with MS data
Molecular Weight 195.31 g/mol m/z of [M+H]⁺ = 196.318-
% Carbon 55.32%-e.g., 55.25%
% Hydrogen 4.65%-e.g., 4.68%
% Nitrogen 7.17%-e.g., 7.12%
% Sulfur 32.86%-e.g., 32.80%

Conclusion

The confirmation of the molecular weight of a synthesized compound like 2-Methyl-5-methylthio-benzothiazole is a critical step in chemical research. While mass spectrometry provides a direct and highly accurate measurement of the molecular weight, its combination with elemental analysis offers a more complete and robust confirmation of the compound's molecular formula. The agreement between the theoretical values and the experimental data from these orthogonal techniques provides the high degree of confidence required in scientific and drug development endeavors.

References

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A Senior Application Scientist's Guide to Interpreting Fragmentation Patterns in Mass Spectrometry of Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, mass spectrometry (MS) is an indispensable tool for the structural elucidation of novel compounds. The benzothiazole moiety, a privileged scaffold in numerous pharmacologically active agents, presents a unique set of fragmentation behaviors under electron ionization (EI). Understanding these fragmentation patterns is critical for unambiguous identification and characterization. This guide provides an in-depth comparison of the mass spectral fragmentation of the core benzothiazole structure and its substituted derivatives, supported by established mechanistic principles and experimental data.

Fundamentals of Benzothiazole Fragmentation in EI-MS

Electron ionization is a high-energy process that imparts significant internal energy to the analyte molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The fragmentation pathways are governed by the relative stability of the resulting fragment ions and neutral losses. For aromatic systems like benzothiazole, fragmentation often involves cleavages that maintain aromaticity or lead to resonance-stabilized ions.[1][2]

The stability of the benzothiazole ring system results in a prominent molecular ion peak in the mass spectrum, a characteristic feature of many aromatic compounds.[3] The fragmentation of the molecular ion proceeds through several key pathways, which can be influenced by the nature and position of substituents on the benzothiazole core.

Fragmentation of the Unsubstituted Benzothiazole Core

The mass spectrum of unsubstituted benzothiazole is characterized by a series of distinct fragment ions resulting from the cleavage of the thiazole ring and the loss of small neutral molecules. The primary fragmentation pathways are outlined below.

A key fragmentation route involves the loss of a hydrogen cyanide (HCN) molecule from the molecular ion, a common fragmentation pattern for nitrogen-containing heterocyclic compounds.[4] Another significant fragmentation pathway is the expulsion of a thioformyl radical (•CHS) or the neutral molecule thioformaldehyde (H₂CS). The subsequent fragmentation of these primary ions leads to the formation of smaller, stable aromatic cations.

Below is a diagram illustrating the principal fragmentation pathways of the unsubstituted benzothiazole molecular ion.

G M Benzothiazole [C₇H₅NS]⁺• m/z 135 F1 [M - HCN]⁺• [C₆H₄S]⁺• m/z 108 M->F1 - HCN F2 [M - CS]⁺• [C₆H₅N]⁺• m/z 91 M->F2 - CS F4 [C₆H₄]⁺• m/z 76 F1->F4 - S F3 [C₅H₄]⁺• m/z 64 F2->F3 - HCN

Caption: Primary fragmentation pathways of the unsubstituted benzothiazole molecular ion.

Comparative Fragmentation of Substituted Benzothiazoles

The presence of substituents on the benzothiazole ring can significantly alter the fragmentation pathways, providing valuable information about the substituent's nature and position. The fragmentation is influenced by the electronic properties of the substituent, with electron-donating and electron-withdrawing groups directing fragmentation in predictable ways.[5]

Benzothiazoles with Electron-Donating Groups

Electron-donating groups (EDGs), such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃), can stabilize the molecular ion and direct fragmentation.

  • 2-Aminobenzothiazole: The mass spectrum of 2-aminobenzothiazole is dominated by the molecular ion. A characteristic fragmentation is the loss of HCN from the thiazole ring.[6] Further fragmentation can involve the loss of a cyanamide radical (•NHCN).

G M 2-Aminobenzothiazole [C₇H₆N₂S]⁺• m/z 150 F1 [M - HCN]⁺• [C₆H₅NS]⁺• m/z 123 M->F1 - HCN F2 [M - H₂CN₂]⁺• [C₆H₄S]⁺• m/z 108 M->F2 - H₂CN₂ F3 [C₅H₄N]⁺ m/z 78 F1->F3 - CS

Caption: Fragmentation of 2-aminobenzothiazole.

  • 2-Hydroxybenzothiazole: In its tautomeric form, 2(3H)-benzothiazolone, the fragmentation is expected to involve the loss of carbon monoxide (CO), followed by the loss of a sulfur atom.

Benzothiazoles with Electron-Withdrawing Groups

Electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), tend to destabilize the molecular ion and can introduce unique fragmentation pathways.

  • 2-Nitrobenzothiazole: The fragmentation of nitroaromatic compounds often involves the loss of •NO and NO₂• radicals. For 2-nitrobenzothiazole, the expected fragmentation would include the loss of •NO to form an ion at m/z 150, followed by the loss of CO.

Comparison of Fragmentation Patterns

The following table summarizes the expected key fragment ions for various substituted benzothiazoles, providing a comparative guide for spectral interpretation.

SubstituentPositionMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral LossesFragmentation Directing Influence
None -135108 ([M-HCN]⁺•), 91 ([M-CS]⁺•)Baseline fragmentation of the core structure.
-NH₂ 2150123 ([M-HCN]⁺•), 108 ([M-H₂CN₂]⁺•)The amino group stabilizes the molecular ion and can participate in rearrangements.
-OH 2151123 ([M-CO]⁺•), 91 ([M-CO, S]⁺•)Fragmentation is characteristic of the more stable 2(3H)-benzothiazolone tautomer.
-CH₃ 2149148 ([M-H]⁺), 108 ([M-CH₃CN]⁺•)Benzylic-type cleavage of the methyl group is less favorable than ring fragmentation.
-NO₂ 2180150 ([M-NO]⁺), 134 ([M-NO₂]⁺)The nitro group directs fragmentation through the loss of nitrogen oxides.

The Retro-Diels-Alder (RDA) Reaction in Benzothiazole Fragmentation

The retro-Diels-Alder (RDA) reaction is a common fragmentation pathway for cyclic systems containing a double bond.[3] In the context of benzothiazoles, a true RDA reaction involving the benzene ring is unlikely due to the high energy required to break its aromaticity. However, a "pseudo" or modified RDA-type cleavage of the thiazole ring can be considered. This would involve the concerted cleavage of two bonds in the thiazole ring, leading to the formation of a diene and a dienophile. While not the most dominant pathway, it can contribute to the overall fragmentation pattern, particularly in highly substituted or strained benzothiazole systems.[7][8]

Experimental Protocol for GC-MS Analysis of Benzothiazoles

Acquiring high-quality mass spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of benzothiazole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Dissolution: Dissolve the purified benzothiazole derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Dilution: Further dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[9]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-550.

Data Acquisition and Analysis
  • Acquisition: Acquire the data in full scan mode to obtain the complete mass spectrum.

  • Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with library databases (e.g., NIST, Wiley) and the fragmentation patterns discussed in this guide.

Below is a workflow diagram for the GC-MS analysis of benzothiazoles.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation A Dissolve Sample (1 mg/mL) B Dilute for Injection (10-100 µg/mL) A->B C Inject Sample (1 µL) B->C D GC Separation C->D E EI Ionization (70 eV) D->E F Mass Analysis (m/z 40-550) E->F G Identify Molecular Ion F->G H Analyze Fragmentation Pattern G->H I Compare with Databases and Reference Spectra H->I

Caption: Workflow for GC-MS analysis of benzothiazole derivatives.

Conclusion

The interpretation of mass spectral fragmentation patterns of benzothiazoles is a systematic process that relies on understanding the fundamental principles of electron ionization and the influence of substituents on fragmentation pathways. By comparing the spectra of unknown compounds to the established patterns of the benzothiazole core and its derivatives, researchers can confidently elucidate the structures of novel molecules. This guide provides a foundational framework for this process, enabling more efficient and accurate characterization of this important class of heterocyclic compounds in drug discovery and development.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-5-methylthio-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed protocol for the safe disposal of 2-Methyl-5-methylthio-benzothiazole, grounded in scientific principles and regulatory awareness. The procedural steps outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Identification: A Case for Precaution

Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. A review of available Safety Data Sheets (SDS) for the closely related compound, 2-(Methylthio)benzothiazole, reveals conflicting classifications. This discrepancy underscores a critical principle in laboratory safety: when faced with uncertainty, always adhere to the more stringent safety precautions.

Hazard ClassificationSource 1[1]Source 2[2]Source 3[3]
Acute Toxicity (Oral, Dermal, Inhalation) Not ClassifiedCategory 4 (Harmful)May cause digestive & respiratory tract irritation
Skin Corrosion/Irritation Not ClassifiedCategory 2 (Causes skin irritation)May cause skin irritation
Serious Eye Damage/Irritation Not ClassifiedCategory 2 (Causes serious eye irritation)May cause eye irritation
Signal Word VoidWarningWarning

Given this conflicting information, it is imperative to handle 2-Methyl-5-methylthio-benzothiazole as a hazardous substance. The causal logic is simple: assuming the highest level of reported risk mitigates potential harm to personnel and prevents unforeseen environmental contamination. Therefore, all handling and disposal procedures should be based on the potential for this compound to be harmful if swallowed, inhaled, or in contact with skin, and to cause serious skin and eye irritation[2][3].

Regulatory Framework: Navigating Compliance

The disposal of chemical waste is governed by a multi-layered regulatory framework. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[4]. However, state and local regulations can be, and often are, more stringent.

It is a core professional responsibility to consult with your institution's Environmental Health and Safety (EHS) department and review local and state regulations before disposing of any chemical waste.

2-Methyl-5-methylthio-benzothiazole is not specifically listed as a hazardous waste by the EPA[5][6]. Therefore, its classification as hazardous waste depends on its characteristics:

  • Ignitability: A flash point below 140°F (60°C)[6]. A similar compound, 2-(methylthio)benzothiazole, has a flash point of 110°C (230°F), suggesting it is not ignitable[1]. However, this should be confirmed for the specific compound in use.

  • Corrosivity: pH less than or equal to 2, or greater than or equal to 12.5.

  • Reactivity: Unstable, reacts violently with water, or generates toxic gases when mixed with water or corrosive substances. One SDS for a related compound notes it is "Water-reactive"[3]. This is a critical consideration.

  • Toxicity: If, when using the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains any of the contaminants listed by the EPA at a concentration equal to or greater than the respective regulatory level[7].

Given the potential for skin and eye irritation and its reactivity with water, it is prudent to manage 2-Methyl-5-methylthio-benzothiazole as hazardous waste until a formal characterization proves otherwise.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Based on the identified potential hazards, the following PPE is mandatory when handling 2-Methyl-5-methylthio-benzothiazole waste. The rationale is to create a complete barrier to potential exposure routes.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield, as described in OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3]. This provides protection against splashes that can cause serious eye irritation[2].

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat[3]. Ensure gloves are compatible with the chemical and any solvents used. Contaminated clothing must be removed and washed before reuse[2].

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, especially during spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator[3].

Spill & Emergency Procedures: Preparedness and Response

In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any vapors.

  • Don PPE: Before re-entering the area, don the full PPE detailed in the section above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials such as paper towels to absorb the spill.

  • Collect and Containerize: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department, following their specific protocols.

Disposal Protocol: A Systematic Approach

The recommended disposal method for 2-Methyl-5-methylthio-benzothiazole is incineration in a licensed hazardous waste facility. This method ensures the complete destruction of the organic molecule. Landfilling is not recommended due to its potential for environmental contamination.

Step-by-Step Waste Disposal Workflow:

  • Waste Segregation:

    • Do not mix 2-Methyl-5-methylthio-benzothiazole waste with other waste streams unless explicitly permitted by your EHS department.

    • Segregate solid waste (e.g., contaminated gloves, absorbent materials) from liquid waste.

  • Waste Containerization:

    • Use only approved, chemically compatible, and leak-proof containers for waste accumulation.

    • Keep containers securely closed except when adding waste.

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials[3].

  • Waste Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-Methyl-5-methylthio-benzothiazole".

    • Indicate the primary hazards (e.g., "Toxic," "Irritant").

    • Record the accumulation start date.

  • Disposal Request:

    • Once the container is full or the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS department.

    • Do not pour this chemical down the drain.

The following diagram illustrates the decision-making process for the disposal of 2-Methyl-5-methylthio-benzothiazole.

G start Waste Generated: 2-Methyl-5-methylthio-benzothiazole ppe Don Appropriate PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat start->ppe spill Accidental Spill? ppe->spill segregate Segregate Waste (Solid vs. Liquid) containerize Place in Labeled, Closed Hazardous Waste Container segregate->containerize store Store in Designated Secondary Containment Area containerize->store request Submit Waste Pickup Request to EHS Dept. store->request incinerate Professional Disposal: Incineration at a Licensed Facility request->incinerate spill->segregate No spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes spill_protocol->containerize

Caption: Waste Disposal Workflow for 2-Methyl-5-methylthio-benzothiazole.

Conclusion: A Culture of Safety

The proper disposal of 2-Methyl-5-methylthio-benzothiazole is not merely a procedural task but a reflection of our commitment to professional and ethical scientific conduct. Given the conflicting safety data, a conservative approach that treats the compound as hazardous is the only responsible course of action. By adhering to these guidelines, consulting with EHS professionals, and staying informed about local regulations, we can ensure that our pursuit of knowledge does not come at the cost of safety or environmental integrity.

References

  • CPAchem. (2024, February 22). Safety data sheet according to 1907/2006/EC, Article 31. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Methylthio)benzothiazole, 98% (gc). [Link]

  • INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). [Link]

  • Government of Alberta. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Link]

  • Kumar, A., et al. (2021). Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. Medicinal Research Reviews, 41(5), 2818-2884. [Link]

  • Environmental Safety, Sustainability and Risk - ESSR, University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Link]

  • Al-Otoom, A. Y. (2025, August 7). Sulfur based hazardous waste solidification. ResearchGate. [Link]

  • Google Patents. (n.d.). EP0376197A1 - Sulfur-containing heterocyclic compounds.
  • Regulations.gov. (2023, January 23). Identification and Listing of Hazardous Waste. [Link]

  • The Good Scents Company. (n.d.). 2-(methyl thio) benzothiazole. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-5-methylthio-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the landscape of chemical safety requires a diligent and informed approach. This is particularly true for compounds like 2-Methyl-5-methylthio-benzothiazole (CAS No. 615-22-5), where safety data can present a complex picture. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our commitment is to empower you with the knowledge to create a secure laboratory environment, grounded in scientific integrity and field-proven best practices.

Understanding the Hazard Profile: A Case for Caution

A critical analysis of available Safety Data Sheets (SDS) for 2-Methyl-5-methylthio-benzothiazole reveals a degree of inconsistency in hazard classification. Some sources suggest the compound is not classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), implying minimal immediate hazards.[1] However, other reputable suppliers classify it as harmful if swallowed, in contact with skin, or if inhaled, and capable of causing skin and eye irritation.[2][3] One source also flags it as a water-reactive substance.[2]

This discrepancy underscores a crucial principle of laboratory safety: when faced with conflicting information, a conservative approach that prioritizes the highest level of protection is paramount. Therefore, this guide will proceed with the recommendation to treat 2-Methyl-5-methylthio-benzothiazole as a hazardous substance, warranting the use of comprehensive PPE.

Recent toxicological studies on zebrafish larvae have also indicated that 2-(Methylthio)benzothiazole can induce cardiovascular toxicity, further emphasizing the need for careful handling to minimize exposure.[4]

Core Principles of Protection: The PPE Matrix

The selection of PPE is not a one-size-fits-all endeavor. It is a risk-based decision-making process that considers the nature of the chemical, the quantity being handled, and the specific laboratory procedures being performed. The following table summarizes the recommended PPE for handling 2-Methyl-5-methylthio-benzothiazole.

Exposure Route Potential Hazard Primary Engineering Control Recommended PPE Rationale
Dermal (Skin) Skin irritation, potential for allergic reaction, harmful if absorbed.[3][5]Chemical Fume HoodGloves: Nitrile or other chemically resistant gloves. Clothing: Lab coat, long pants, and closed-toe shoes. For larger quantities or risk of splash, chemical-resistant apron or coveralls.To prevent direct skin contact and absorption. Contaminated clothing should be removed and washed before reuse.[2][3]
Ocular (Eyes) Serious eye irritation.[3]Chemical Fume HoodEye Protection: Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.To protect the eyes from splashes and aerosols. Standard prescription glasses are not a substitute for safety eyewear.
Respiratory Harmful if inhaled, may cause respiratory tract irritation.[2][3]Chemical Fume HoodRespiratory Protection: Generally not required when handled in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge is recommended.[2][6]To prevent inhalation of dust, vapors, or mists. The primary control should always be adequate ventilation.
Ingestion Harmful if swallowed.[3]N/AGeneral Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3][7]To prevent accidental ingestion of the chemical.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized protocol is essential for minimizing risk. The following steps provide a clear workflow for handling 2-Methyl-5-methylthio-benzothiazole.

  • Pre-Handling Assessment:

    • Review the Safety Data Sheet (SDS) from your specific supplier.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Locate the nearest safety shower and eyewash station.

    • Assemble all necessary PPE as outlined in the table above.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don safety glasses or goggles.

    • Wash and dry your hands thoroughly.

    • Put on the appropriate chemically resistant gloves, ensuring they fit properly and have no visible defects.

  • Chemical Handling:

    • Perform all manipulations of 2-Methyl-5-methylthio-benzothiazole within the chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Avoid creating dust or aerosols.

    • If transferring the solid, use a spatula or other appropriate tool.

    • If working with a solution, be mindful of potential splashes.

  • Post-Handling:

    • Securely close the container of 2-Methyl-5-methylthio-benzothiazole.

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated waste container.

    • Remove your lab coat and safety glasses.

    • Wash your hands thoroughly with soap and water.

Visualizing the PPE Decision Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with 2-Methyl-5-methylthio-benzothiazole.

PPE_Decision_Process PPE Selection for 2-Methyl-5-methylthio-benzothiazole cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 2-Methyl-5-methylthio-benzothiazole CheckHood Is a certified chemical fume hood available? Start->CheckHood BasePPE Standard Lab Attire: - Lab coat - Long pants - Closed-toe shoes CheckHood->BasePPE Yes NoHood Work outside a fume hood OR potential for aerosolization CheckHood->NoHood No EyeProtection Eye Protection: - Safety glasses with side shields OR - Chemical splash goggles BasePPE->EyeProtection Gloves Hand Protection: - Nitrile or other chemically resistant gloves EyeProtection->Gloves SplashHazard Is there a significant splash hazard? Gloves->SplashHazard FaceShield Add Face Shield SplashHazard->FaceShield Yes End Proceed with Caution SplashHazard->End No FaceShield->End Respirator Respiratory Protection: - NIOSH-approved respirator with appropriate cartridge NoHood->Respirator Respirator->BasePPE

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing 2-Methyl-5-methylthio-benzothiazole should be considered hazardous.

  • Solid Waste: Collect in a designated, labeled, and sealed container for hazardous chemical waste.

  • Liquid Waste: Collect in a designated, labeled, and sealed container for hazardous chemical waste. Some sources suggest that for disposal, the material can be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[3]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in the solid hazardous waste container.

Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines, as regulations can vary.[3]

References

  • Safety data sheet according to 1907/2006/EC, Article 31. (2024-02-22). CPAchem. [Link]

  • Material Safety Data Sheet - 2-(Methylthio)benzothiazole, 98% (gc). Cole-Parmer.
  • SAFETY D
  • SAFETY DATA SHEET. (2010-03-29). Thermo Fisher Scientific.
  • SAFETY D
  • Safety Data Sheet: (benzothiazol-2-ylthio)
  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020-09-30). Science of The Total Environment.
  • 2-(methyl thio) benzothiazole, 615-22-5. The Good Scents Company.
  • 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. (2023-10-13). PubMed Central.
  • Benzothiazole. LANXESS.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.